molecular formula C7H17Cl2N3O B12312368 (4-Aminocyclohexyl)urea dihydrochloride

(4-Aminocyclohexyl)urea dihydrochloride

Katalognummer: B12312368
Molekulargewicht: 230.13 g/mol
InChI-Schlüssel: BLJHGOGIANSNGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Aminocyclohexyl)urea dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. This white, crystalline solid is supplied as the dihydrochloride salt, which typically enhances its solubility and stability in aqueous solutions for experimental purposes . The compound features both a urea moiety and a primary amine group on a cyclohexane scaffold, making it a valuable building block for chemical synthesis. The urea functionality is particularly significant, as it is known to form multiple, stable hydrogen bonds with biological targets like proteins and receptors . This key interaction is often exploited in research to modulate a compound's potency and selectivity, and urea-based structures are found in therapies for a range of conditions, including anticancer, antibacterial, and antidiabetic agents . The cyclohexyl group contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties. Researchers may utilize (4-Aminocyclohexyl)urea dihydrochloride as a key intermediate or precursor in the synthesis of more complex molecules, such as potential dopamine receptor ligands or other biologically active compounds . Its defined structure is also useful in the development of peptidomimetics and as a core element in the construction of foldamers and other advanced biomimetic structures . Intended Use: This product is labeled For Research Use Only (RUO) . It is specifically intended for use in laboratory research and is not to be used for diagnostic procedures, in humans, or for any clinical purposes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H17Cl2N3O

Molekulargewicht

230.13 g/mol

IUPAC-Name

(4-aminocyclohexyl)urea;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c8-5-1-3-6(4-2-5)10-7(9)11;;/h5-6H,1-4,8H2,(H3,9,10,11);2*1H

InChI-Schlüssel

BLJHGOGIANSNGN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)NC(=O)N.Cl.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: (4-Aminocyclohexyl)urea Dihydrochloride (CAS 1909317-65-2)

[1]

Executive Summary

(4-Aminocyclohexyl)urea dihydrochloride (CAS 1909317-65-2) is a high-value bifunctional aliphatic scaffold used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a cyclohexane core substituted with a primary amine and a urea moiety, this compound serves as a critical "linker-pharmacophore" hybrid.

Its structural rigidity—imparted by the cyclohexane ring—allows for precise spatial orientation of the urea hydrogen-bond donor motif relative to the amine attachment point. This guide details the physicochemical properties, synthetic utility, and critical quality control parameters for researchers utilizing this scaffold in the development of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and neuroprotective agents.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Core Data
PropertySpecification
Chemical Name (4-Aminocyclohexyl)urea dihydrochloride
CAS Number 1909317-65-2
Molecular Formula C₇H₁₅N₃O[1][2][3][4][5] · 2HCl
Molecular Weight 230.13 g/mol (Salt); 157.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes
Acidity (pKa) ~10.5 (Primary Amine); ~13-14 (Urea protons)
Structural Significance

The compound features two distinct functional handles:

  • Primary Amine (-NH₂): A nucleophilic handle ready for reductive amination, amide coupling, or sulfonylation.

  • Urea Moiety (-NHCONH₂): A neutral, stable hydrogen-bond donor/acceptor motif often utilized to engage Asp/Glu residues in enzyme active sites (e.g., the "DFG-out" pocket of kinases).

Salt Form Advantage: The dihydrochloride salt form significantly enhances water solubility compared to the free base, facilitating aqueous-phase reactions and biological assays without the need for high concentrations of organic co-solvents.

Stereochemistry: The Critical Variable

In cyclohexane systems, the spatial arrangement of substituents is thermodynamically governed by 1,3-diaxial interactions. For (4-aminocyclohexyl)urea, two isomers exist:

  • Trans-Isomer: Both substituents (amine and urea) prefer the equatorial position. This is the thermodynamically more stable form and provides a linear, extended vector (approx. 6–7 Å distance between functional groups). This is typically the preferred isomer for linker applications.

  • Cis-Isomer: One substituent is axial and the other equatorial. This creates a "bent" conformation, which may be required for specific macrocyclization strategies or compact binding pockets.

Researcher Note: Commercial batches often vary in cis/trans ratios unless specified. It is critical to verify the isomeric ratio via ¹H-NMR, as the biological activity of the final drug candidate often depends strictly on the geometry of this scaffold.

Synthetic Applications & Protocols

Workflow: Reductive Amination for Library Synthesis

A primary application of this scaffold is the synthesis of secondary amines via reductive amination. This reaction preserves the urea motif while functionalizing the amine. The following protocol is adapted from the synthesis of Cofilin inhibitors (e.g., Compound SZ-3) [1].

Experimental Protocol: Reductive Amination

Objective: Coupling (4-aminocyclohexyl)urea to an aryl aldehyde.

Reagents:

  • (4-Aminocyclohexyl)urea 2HCl (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Triethylamine (Et₃N) (2.5 equiv) - Crucial to neutralize the HCl salt

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dry Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Base Generation (In Situ): Dissolve (4-aminocyclohexyl)urea 2HCl in dry MeOH. Add Et₃N dropwise and stir for 15 minutes at Room Temperature (RT). Why: The amine must be deprotonated to attack the aldehyde carbonyl.

  • Imine Formation: Add the Aryl Aldehyde to the mixture. If the aldehyde is solid, dissolve in minimal MeOH first. Stir for 2–4 hours at RT.[2] Monitor by TLC or LCMS for imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 10 minutes. Why: STAB is a mild reducing agent that selectively reduces the imine over the aldehyde, preventing side reactions.

  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO₃ solution. Extract with EtOAc (or DCM/MeOH 9:1 if the product is polar).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Visualization of Synthetic Pathway

The following diagram illustrates the conversion of the scaffold into a bioactive inhibitor, highlighting the preservation of the urea pharmacophore.

Gcluster_0Pharmacophore RetentionStart(4-Aminocyclohexyl)urea2HCl SaltBaseFree Amine(In Situ)Start->Base+ Et3N(Deprotonation)InterImineIntermediateBase->Inter+ Aryl Aldehyde(-H2O)ProductSecondary Amine(Bioactive Ligand)Inter->Product+ NaBH(OAc)3(Reduction)

Figure 1: Synthetic workflow for converting the dihydrochloride salt into a functionalized secondary amine ligand via reductive amination.

Quality Control & Analytical Validation

Trustworthiness in data requires rigorous characterization. The following parameters are essential for validating the material.

¹H-NMR Validation (DMSO-d₆)
  • Urea Protons: Look for a singlet or broad doublet around δ 5.4–6.0 ppm (2H, -NH₂ of urea) and a doublet around δ 5.8–6.2 ppm (1H, -NH- of urea).

  • Methine Protons (Isomer ID):

    • Trans-isomer: The methine proton geminal to the amine (H1) typically appears as a triplet of triplets (tt) due to diaxial coupling (J ≈ 11–12 Hz).

    • Cis-isomer: The methine proton appears as a narrower multiplet (quintet or broad singlet) due to equatorial-axial coupling.

  • Amine Protons: Broad singlet around δ 8.0–8.5 ppm (ammonium form in salt).

Storage & Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in ambient air or use a glovebox. If the solid becomes deliquescent (turns to goo), recrystallize from Ethanol/Ether before use.

Biological Applications

Cofilin Inhibition (Neuroprotection)

Research cited in US Patent 2020/0369603 A1 identifies derivatives of this scaffold as inhibitors of Cofilin , an actin-depolymerizing factor. The urea group mimics peptide bonds, allowing the molecule to dock into the cofilin-actin interface, while the cyclohexyl ring provides the necessary spacing to position a hydrophobic tail (derived from the amine coupling) into a cryptic pocket [1].

Soluble Epoxide Hydrolase (sEH)

Urea derivatives are classic pharmacophores for sEH inhibition.[1] The urea nitrogens hydrogen bond with Asp335 in the sEH active site. The (4-aminocyclohexyl)urea scaffold allows for the creation of "unsymmetrical" urea inhibitors, where the amine end can be diversified to optimize pharmacokinetic properties (solubility, permeability) which are often poor in symmetric dicyclohexylurea (DCU) inhibitors [2].

References

  • Zhang, S., et al. (2020). Development of a Cofilin Inhibitor for the Treatment of Hemorrhagic Brain Injury-Induced Neuroinflammation. United States Patent US20200369603A1.

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(16), 3825-3840.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69684, Cyclohexylurea. Retrieved February 16, 2026.

(4-Aminocyclohexyl)urea dihydrochloride vs (4-aminocyclohexyl)urea free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing (4-aminocyclohexyl)urea dihydrochloride and its free base form. It is designed for medicinal chemists and process scientists optimizing synthetic routes for urea-containing pharmacophores.

Executive Summary

(4-Aminocyclohexyl)urea is a bifunctional cyclohexane scaffold featuring a primary amine and a urea moiety. It serves as a critical building block in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and supramolecular hydrogels.

  • The Dihydrochloride Salt (2HCl): The thermodynamically stable, commercially available form. It is highly water-soluble but non-nucleophilic, requiring in situ neutralization or "free-basing" before use in acylation or alkylation reactions.

  • The Free Base: The reactive nucleophilic species. It is less stable (prone to carbamate formation with atmospheric CO₂) and typically generated in situ or freshly isolated to maximize reaction yields.

This guide details the physicochemical distinctions, handling protocols, and synthetic strategies for switching between these two forms.

Chemical Identity & Stereochemistry[1]

The stereochemistry of the cyclohexane ring is pivotal for biological activity. The trans-1,4 isomer is the predominant pharmacophore in drug discovery due to its ability to adopt an extended conformation, unlike the cis isomer which favors a bent structure.

Feature(4-Aminocyclohexyl)urea Dihydrochloride(4-Aminocyclohexyl)urea Free Base
CAS Number 1909317-65-2 Not widely listed (often cited as intermediate)
Formula


Mol.[1][2][3] Weight 230.13 g/mol 157.21 g/mol
SMILES NC1CCC(CC1)NC(=O)N.Cl.ClNC1CCC(CC1)NC(=O)N
Stereochemistry Typically trans (1r,4r)Typically trans (1r,4r)
Appearance White to off-white crystalline powderWhite solid or viscous semi-solid (hygroscopic)
Stereochemical Considerations

The trans isomer places the amino and urea groups in equatorial positions (diequatorial) in the chair conformation, minimizing 1,3-diaxial interactions.

  • Diagram: trans-1-amino-4-ureidocyclohexane vs cis-isomer.

    • Trans: Extended vector, ideal for bridging binding pockets.

    • Cis: Kinked vector, often inactive.

Physicochemical Profiling

Solubility & Solvation
  • Dihydrochloride:

    • Water: Highly soluble (>100 mg/mL). The ionic lattice breaks down rapidly in aqueous media.

    • Methanol/Ethanol: Moderately soluble.

    • DCM/EtOAc: Insoluble.

    • Implication: Cannot be used directly in anhydrous non-polar solvents (DCM, Toluene) without a phase transfer catalyst or base.

  • Free Base:

    • Water: Moderate solubility (due to the polar urea group), but significantly less than the salt.

    • Organic Solvents: Soluble in MeOH, DMSO, DMF. Sparingly soluble in pure DCM unless a co-solvent (MeOH) is added.

    • Implication: The free base is the required species for nucleophilic attack in organic media.

Stability & Storage[4][5]
  • Salt (2HCl):

    • Hygroscopicity: Moderate. Store with desiccant.

    • Shelf-life: Years at RT.[4] The protonation of the amine prevents oxidation (N-oxide formation) and reaction with atmospheric CO₂.

  • Free Base:

    • Reactivity: The primary amine is a nucleophile (

      
      ).
      
    • Atmospheric Sensitivity: Reacts with

      
       to form carbamic acid/carbamates over time.
      
    • Storage: Must be stored under Nitrogen/Argon at -20°C if isolated. In situ generation is preferred.

Synthetic Utility & Reactivity[1][6]

The Nucleophilicity Paradox

The dihydrochloride contains two equivalents of HCl.

  • Amine Protonation: The primary amine (

    
    ) is fully protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • Urea Interaction: The second HCl equivalent is likely associated with the urea oxygen or weakly bound in the lattice, as urea nitrogens are non-basic (

    
    ).
    

Reaction Requirement: To participate in coupling reactions (e.g., with acid chlorides, isocyanates, or carboxylic acids), the salt must be deprotonated to release the lone pair on the primary nitrogen.

Base Selection for Coupling
  • Schotten-Baumann Conditions (Biphasic): Use NaOH/Na₂CO₃ in Water/DCM. The salt dissolves in the aqueous phase, base neutralizes it, and the free amine migrates to the interface to react.

  • Anhydrous Conditions (Organic): Requires organic bases.

    • Stoichiometry: You need >2.0 equivalents of base (e.g., DIPEA, TEA) to neutralize the 2HCl.

    • Risk: The resulting DIPEA·HCl salt may precipitate and complicate purification.

Experimental Workflows

Workflow A: Conversion of Dihydrochloride to Free Base (Isolation)

Use this if you need the pure amine for a sensitive catalytic reaction incompatible with amine salts.

  • Dissolution: Dissolve 10 mmol of (4-aminocyclohexyl)urea 2HCl in minimal water (10 mL).

  • Basification: Cool to 0°C. Slowly add 25 mL of 2M NaOH (excess). The solution pH should exceed 12.

  • Extraction:

    • The free base is polar. Standard extraction with Diethyl Ether may be inefficient.

    • Recommended: Extract exhaustively with n-Butanol or DCM:Isopropanol (3:1) (4 x 20 mL).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

    • Note: Do not heat above 40°C to avoid thermal degradation.

  • Yield: Expect a white to off-white solid. Store immediately under Argon.

Workflow B: In Situ Activation for Amide Coupling

Use this for standard medicinal chemistry synthesis (e.g., HATU coupling).

  • Charge: To a reaction vial, add Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DMF (anhydrous). Stir for 5 min.

  • Addition: Add (4-aminocyclohexyl)urea 2HCl (1.0 eq) as a solid.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 eq).

    • Why 4 eq? 2 eq to neutralize the 2HCl, 1 eq to activate the carboxylate, and excess to maintain basicity.

  • Reaction: Stir at RT for 2-16 h.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (removes urea byproducts) and Brine.
    
Visualization: Activation Pathway

G Salt (4-Aminocyclohexyl)urea Dihydrochloride (2HCl) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Neutralization (- 2HCl) Byproduct Salt Byproduct (NaCl or DIPEA.HCl) Salt->Byproduct Waste Base Base Addition (NaOH or DIPEA) Base->FreeBase Product Functionalized Urea Derivative FreeBase->Product Nucleophilic Attack Electrophile Electrophile (R-COCl / R-NCO) Electrophile->Product

Caption: Logical flow for converting the stable dihydrochloride salt into the reactive free base species for downstream synthesis.

Synthesis of the Core Scaffold

If the commercial dihydrochloride is unavailable, it can be synthesized from trans-1,4-diaminocyclohexane .

Protocol: Desymmetrization of 1,4-Diaminocyclohexane[7]
  • Starting Material: Trans-1,4-diaminocyclohexane (Excess, 3.0 eq) to prevent di-urea formation.

  • Reagent: Potassium Cyanate (KOCN, 1.0 eq) in Water/HCl.

  • Condition: Adjust pH to ~5-6. The mono-protonated diamine reacts selectively.

  • Purification: The unreacted diamine remains in solution upon basic workup, or can be separated by ion-exchange chromatography.

  • Salt Formation: Treat the isolated mono-urea with HCl in Dioxane to precipitate the Dihydrochloride.

Synthesis Diamine trans-1,4-Diaminocyclohexane (Excess) Intermediate Mono-Urea Intermediate Diamine->Intermediate Controlled Acylation Reagent Urea Source (KOCN or TMS-NCO) Reagent->Intermediate DiUrea Di-Urea Byproduct (Impurity) Intermediate->DiUrea Over-reaction Product (4-Aminocyclohexyl)urea Dihydrochloride Intermediate->Product HCl / Dioxane Precipitation

Caption: Synthetic route emphasizing the control required to avoid di-urea formation during the desymmetrization of the diamine.

References

  • Sigma-Aldrich. (4-Aminocyclohexyl)urea dihydrochloride Product Specification. CAS 1909317-65-2.[5] Link

  • PubChem. (4-Aminophenyl)urea and related Cyclohexylurea derivatives. National Library of Medicine. Link

  • ChemicalBook. Trans-1,4-Diaminocyclohexane Synthesis and Properties. Link

  • Organic Chemistry Portal. Urea Synthesis: Recent Advances and Protocols. Link

  • World Health Organization. General guidance on solubility and BCS classification for amine salts. Link

Sources

Trans-4-aminocyclohexyl Urea: A Privileged Scaffold for Conformational Control in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-4-aminocyclohexyl urea scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to enforce linear vector alignment between pharmacophores while improving metabolic stability over flexible alkyl linkers. This guide analyzes the scaffold's utility in stabilizing the diequatorial conformation, thereby locking substituents approximately 10–12 Å apart. This structural rigidity has proven critical in the development of soluble epoxide hydrolase (sEH) inhibitors and bitopic GPCR ligands (e.g., Dopamine D3 antagonists like Cariprazine).

Structural Rationale & Conformational Analysis

The Diequatorial Lock

The primary medicinal value of the trans-1,4-disubstituted cyclohexane lies in its conformational preference. Unlike the cis isomer, which exists as a rapidly flipping equilibrium of axial-equatorial conformers, the trans isomer overwhelmingly favors the diequatorial (e,e) chair conformation.

  • Thermodynamic Driver: The trans-diequatorial conformer avoids severe 1,3-diaxial steric interactions present in the trans-diaxial form.

  • Vector Alignment: The (e,e) geometry projects substituents at an angle of ~180°, creating an extended, rod-like topology. This is essential for threading narrow hydrophobic tunnels (as seen in sEH enzymes) or spanning bitopic binding sites in GPCRs.

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and geometric consequences of the trans vs. cis configuration.

ConformationAnalysis Trans_EE Trans (e,e) Conformer Most Stable Extended Vector (180°) Trans_AA Trans (a,a) Conformer High Energy Steric Clash Trans_EE->Trans_AA Ring Flip (High Barrier) Binding Target Binding Pocket (sEH / GPCR) Trans_EE->Binding Optimal Fit for Linear Tunnels Cis_AE Cis (a,e) Conformer Flexible/Flipping Bent Vector (120°) Cis_AE->Binding Suboptimal Entropy (Penalty to freeze)

Figure 1: Conformational energy landscape showing the stability and vector alignment of the trans-diequatorial isomer compared to high-energy or flexible alternatives.

Synthetic Architectures

Synthesizing the trans-urea scaffold requires strict stereocontrol.[1] While separation of cis/trans mixtures is possible, stereoselective routes are preferred for scale-up.

Route A: The Isocyanate Coupling (Standard MedChem)

This is the most common discovery-phase route. It relies on the high nucleophilicity of the cyclohexyl amine reacting with an isocyanate.

  • Precursor: trans-1,4-diaminocyclohexane (commercially available, though often requires mono-protection).

  • Pros: Modular, high yielding, mild conditions.

  • Cons: Requires careful handling of isocyanates; commercial diamines may contain cis impurities.

Route B: Curtius Rearrangement

Used when the starting material is a carboxylic acid (e.g., trans-4-aminocyclohexanecarboxylic acid).

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Urea.
  • Pros: Retains stereochemistry of the starting acid perfectly.

Route C: Biocatalytic Transamination (Green Chemistry)

Recent advances utilize transaminases to convert 1,4-cyclohexanedione directly into trans-diamines with >99% diastereomeric excess, bypassing difficult chemical separations [1].

SynthesisWorkflow Input1 Trans-1,4-diaminocyclohexane Prot Mono-Boc Protection Input1->Prot Input2 4-Substituted-cyclohexanecarboxylic acid Curtius Curtius Rearrangement (DPPA, tBuOH) Input2->Curtius Coupling Urea Formation (R-N=C=O or Triphosgene) Prot->Coupling Curtius->Coupling Final Trans-4-aminocyclohexyl Urea Scaffold Coupling->Final

Figure 2: Two primary chemical synthetic routes for accessing the trans-urea scaffold with high stereochemical fidelity.

Case Studies in Drug Design

Soluble Epoxide Hydrolase (sEH) Inhibitors

The trans-4-aminocyclohexyl urea scaffold is the "gold standard" for sEH inhibitors, such as t-AUCB .[2]

  • Mechanism: The urea acts as the primary pharmacophore, forming hydrogen bonds with Asp335 and Tyr383 in the sEH active site.

  • Scaffold Role: The trans-cyclohexane directs the lipophilic tail (e.g., adamantane or phenyl) into the hydrophobic tunnel.

  • Data Insight: Trans isomers demonstrate significantly higher metabolic stability in human liver microsomes (HLM) compared to cis isomers or flexible alkyl chains. The rigid ring prevents oxidative metabolism common in alkyl chains (e.g.,

    
    -oxidation) [2].
    
CompoundLinker StructuresEH IC50 (nM)HLM Stability (t1/2)
AUDA Flexible Alkyl Chain~ 3.0< 15 min
c-AUCB Cis-Cyclohexyl0.9~ 45 min
t-AUCB Trans-Cyclohexyl1.3> 120 min
GPCR Ligands (Dopamine D3)

Cariprazine utilizes a trans-1,4-cyclohexyl linker to connect a dimethylurea cap to a piperazine pharmacophore.

  • Bitopic Binding: The rigid spacer ensures the piperazine binds the orthosteric site while the urea interacts with a secondary binding pocket (allosteric or vestibule), achieving high selectivity for D3 over D2 receptors [3].

Detailed Experimental Protocol

Protocol: Synthesis of trans-1-(4-acetamidocyclohexyl)-3-(4-trifluoromethoxyphenyl)urea A self-validating protocol for generating a urea library member.

Reagents
  • Trans-N-Boc-1,4-cyclohexanediamine (1.0 eq)

  • 4-Trifluoromethoxyphenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[3]

  • Triethylamine (TEA)

Methodology
  • Urea Formation (Coupling):

    • Dissolve trans-N-Boc-1,4-cyclohexanediamine (214 mg, 1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

    • Cool to 0°C.

    • Dropwise add 4-trifluoromethoxyphenyl isocyanate (160 µL, 1.1 mmol).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (50% EtOAc/Hexane) should show disappearance of amine (ninhydrin stain) and appearance of a new UV-active spot.

    • Workup: Filter the precipitated urea solid. If no precipitate, evaporate solvent and recrystallize from EtOH. Yields typically >85%.

  • Boc-Deprotection:

    • Suspend the intermediate urea in DCM (5 mL).

    • Add TFA (1 mL) dropwise at RT. Stir for 2 hours.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Functionalization (Acetylation):

    • Redissolve the crude amine salt in DCM (10 mL).

    • Add TEA (3.0 eq) followed by Acetyl Chloride (1.1 eq).

    • Stir 2 hours. Wash with 1N HCl, then sat. NaHCO3.

    • Dry over MgSO4 and concentrate.

  • Characterization Criteria (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the diagnostic downfield urea protons (~8.5 ppm, s) and the methine protons of the cyclohexane ring. The trans configuration is often validated by the splitting pattern (tt, large coupling constants ~11-12 Hz for axial-axial coupling) of the methine protons at positions 1 and 4.

References

  • Stereoselective production of trans-4-substituted cyclohexane-1-amines. Source: Nature Communications (2024). URL:[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine. Source: ACS Chemical Neuroscience (2019). URL:[Link]

  • Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011). Source: Journal of Medicinal Chemistry (2000). URL:[Link]

Sources

(4-Aminocyclohexyl)urea dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminocyclohexyl)urea dihydrochloride is a bifunctional aliphatic spacer widely utilized in medicinal chemistry as a rigid linker and pharmacophore scaffold.[1] Characterized by a cyclohexane core separating a primary amine and a urea moiety, it serves as a critical building block for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and application protocols.

Physicochemical Profile

The dihydrochloride salt form is engineered to maximize aqueous solubility and solid-state stability, addressing the poor solubility often associated with neutral urea derivatives.[1]

Molecular Identity
PropertyData
Chemical Name (4-Aminocyclohexyl)urea dihydrochloride
IUPAC Name 1-(4-aminocyclohexyl)urea; dihydrochloride
CAS Number 1909317-65-2 (Dihydrochloride) / 1155100-87-0 (Free Base)
Molecular Formula

(Salt)
Molecular Weight 230.13 g/mol (Average)
Exact Mass 229.0749 (Monoisotopic)
Appearance White to off-white crystalline solid
Solubility >50 mg/mL in Water; Soluble in DMSO, Methanol
Hygroscopicity Moderate (Store under desiccant)
Structural Analysis

The molecule features a 1,4-disubstituted cyclohexane ring.[1][2] The stereochemistry (typically trans in high-value intermediates like Cariprazine precursors) dictates the spatial vector between the H-bond donating urea and the basic amine.[1]

  • Urea Motif: Acts as a neutral hydrogen bond donor/acceptor pair (

    
     pattern), critical for binding to aspartate/glutamate residues in enzyme active sites.
    
  • Primary Amine: Provides a handle for further functionalization (e.g., amide coupling, reductive amination) or serves as a solvating cation at physiological pH.

Synthetic Methodology

The synthesis of (4-Aminocyclohexyl)urea dihydrochloride requires precise control over stoichiometry to prevent polymerization (formation of polyureas). The following protocol describes the "Mono-Protection Strategy," which is the industry standard for high-purity generation.

Synthesis Workflow (Graphviz)

SynthesisPath Start 1,4-Diaminocyclohexane (Trans-isomer) Step1 Selective Mono-Protection (Boc2O, 0.9 eq) Start->Step1 DCM, 0°C Inter1 N-Boc-1,4-diaminocyclohexane Step1->Inter1 Step2 Urea Formation (KOCN, HCl or TMS-NCO) Inter1->Step2 Aq. Acid/THF Inter2 (4-((tert-butoxycarbonyl)amino) cyclohexyl)urea Step2->Inter2 Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 RT, 2h Final (4-Aminocyclohexyl)urea Dihydrochloride Step3->Final

Figure 1: Step-wise synthesis from 1,4-diaminocyclohexane via mono-Boc protection strategy.

Detailed Protocol

Step 1: Mono-Protection To avoid statistical mixtures of di-Boc and unreacted diamine, add a solution of


 (0.9 eq) dropwise to a large excess (3-4 eq) of 1,4-diaminocyclohexane in dichloromethane at 0°C. The unreacted diamine can be recovered via aqueous extraction.[1]

Step 2: Urea Installation The free amine is converted to a urea using Potassium Cyanate (KOCN) in acidic aqueous media or Trimethylsilyl Isocyanate (TMS-NCO) in THF.

  • Reaction Check: Monitor consumption of amine by TLC (ninhydrin stain) or LC-MS.

Step 3: Deprotection to Dihydrochloride Treat the intermediate with 4M HCl in 1,4-dioxane.[1] The product precipitates as the dihydrochloride salt.

  • Purification: Filtration followed by washing with diethyl ether removes organic byproducts. Recrystallization from MeOH/EtOAc ensures removal of residual ammonium salts.

Applications in Drug Discovery

The (4-Aminocyclohexyl)urea scaffold is a "privileged structure" in medicinal chemistry, offering a balance of rigidity and polarity.

Pharmacophore Utility
  • Kinase Inhibitors: The urea group mimics the ATP adenine ring's hydrogen bonding network, interacting with the "hinge region" of kinases (e.g., VEGFR, RAF). The cyclohexane ring projects the amine into the solvent-exposed area or a ribose-binding pocket.[1]

  • GPCR Modulators: Used in dopamine D3/D2 receptor partial agonists (e.g., Cariprazine analogs). The trans-cyclohexane spacer provides the optimal distance (~5.5 Å) between the basic amine and the urea H-bond motif.[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea derivatives are potent transition-state mimics for sEH. This scaffold improves metabolic stability compared to flexible alkyl ureas.

Mechanistic Diagram: Ligand Binding Mode[1]

BindingMode Receptor Target Protein Binding Pocket (e.g., Kinase Hinge) Urea Urea Group (H-Bond Donor/Acceptor) Receptor->Urea  H-Bond (Glu/Asp)   Amine Primary Amine (Solubilizing Group / Salt Bridge) Receptor->Amine  Ionic Interaction   Spacer Cyclohexane Ring (Rigid Spacer) Urea->Spacer Spacer->Amine

Figure 2: Structural Activity Relationship (SAR) map showing the dual-binding role of the scaffold.[1]

Analytical Characterization Standards

To validate the integrity of (4-Aminocyclohexyl)urea dihydrochloride, the following analytical criteria must be met:

TechniqueExpected Signal / Criteria
1H NMR (D2O)

3.4-3.6 (m, 1H, CH-N-urea),

3.0-3.2 (m, 1H, CH-NH2),

1.2-2.1 (m, 8H, Cyclohexane protons).[1] Urea protons exchange with D2O.
LC-MS (ESI+) [M+H]+ peak at 158.13 m/z (Free base mass). No peak at 230 (salts dissociate).
Elemental Analysis Cl content theoretical: ~30.8%. Deviations >0.5% indicate hydration or residual HCl.
Chloride Titration AgNO3 titration should confirm 2.0 equivalents of Cl-.

References

  • PubChem Compound Summary. (2025). 1-(4-aminocyclohexyl)urea.[1] National Center for Biotechnology Information. Link

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.[1] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Urea Derivatives. Merck KGaA. Link

Sources

(4-Aminocyclohexyl)urea dihydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Application of (4-Aminocyclohexyl)urea Dihydrochloride

Chemical Identity & Physicochemical Profile

(4-Aminocyclohexyl)urea dihydrochloride is a specialized bifunctional aliphatic building block used primarily in the synthesis of urea-containing bioactive molecules. Its structure features a cyclohexane core substituted with a primary amine at position 4 and a urea moiety at position 1. The dihydrochloride salt form enhances stability and water solubility, making it a preferred reagent in aqueous or polar organic synthetic workflows.

Property Data
Chemical Name (4-Aminocyclohexyl)urea dihydrochloride
CAS Registry Number 1909317-65-2
Molecular Formula C₇H₁₅N₃O[1] · 2HCl
Molecular Weight 230.13 g/mol (Salt); 157.21 g/mol (Free Base)
Structure HCl · H₂N-C₆H₁₀-NH-C(=O)NH₂ · HCl
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Stereochemistry Commonly available as trans-isomer or mixture; stereochemistry critically affects biological activity in kinase/hydrolase inhibitors.

Safety Assessment & Hazard Identification (GHS Standards)

Note: This section synthesizes standard hazard data for aliphatic amine dihydrochlorides. Always verify with the vendor-specific SDS before use.

GHS Classification[2]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Protocols
  • Prevention (P280, P261): Wear nitrile gloves (min 0.11mm thickness), safety goggles with side shields, and a lab coat. Avoid breathing dust/mist. Use in a fume hood.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic—store under inert gas (Argon/Nitrogen) if possible.

Emergency Response Visualization

SafetyLogic Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin Wash with Soap & Water (15 mins) Remove Contaminated Clothing Skin->ActSkin ActEye Rinse Cautiously (15 mins) Remove Contacts Eye->ActEye ActInhale Move to Fresh Air Support Breathing Inhale->ActInhale Medical Seek Medical Attention (Show SDS) ActSkin->Medical ActEye->Medical ActInhale->Medical

Figure 1: Emergency response decision tree for exposure to amine salts.

Technical Applications in Drug Discovery

(4-Aminocyclohexyl)urea is a privileged scaffold in medicinal chemistry. The urea group acts as a hydrogen bond donor/acceptor, often binding to the "hinge region" of kinases or the active sites of hydrolases, while the cyclohexane ring provides a rigid spacer that directs the terminal amine toward solvent-exposed areas or secondary binding pockets.

Key Applications:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea derivatives are classic pharmacophores for sEH inhibition, used to treat hypertension and inflammation. The cyclohexyl spacer improves metabolic stability compared to flexible alkyl chains.

  • Kinase Inhibitors: The urea moiety mimics the ATP adenine ring's hydrogen bonding. The terminal amine allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide coupling or reductive amination.

  • Peptidomimetics: Used as a conformationally restricted linker to replace flexible peptides, improving oral bioavailability.

Experimental Protocol: Amide Coupling for Library Synthesis

Objective: To couple (4-Aminocyclohexyl)urea dihydrochloride with a carboxylic acid (R-COOH) to generate a functionalized urea derivative. This protocol addresses the challenge of using the dihydrochloride salt, which requires in situ neutralization.

Reagents:

  • (4-Aminocyclohexyl)urea dihydrochloride (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • HATU (1.2 equiv) (Coupling Agent)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).

    • Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Neutralization & Coupling:

    • In a separate vial, suspend (4-Aminocyclohexyl)urea dihydrochloride (1.0 equiv) in DMF.

    • Add DIPEA (2.5 - 3.0 equiv). Critical Step: Ensure sufficient base is added to neutralize both HCl molecules and liberate the free amine.

    • Sonicate briefly if necessary to ensure a fine suspension/solution.

    • Transfer the activated acid solution to the amine suspension.

  • Reaction:

    • Stir the mixture at RT for 4–16 hours.

    • Monitor by LC-MS (Look for mass [M+H]+ = MW_Acid + 157 - 18).

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO₃, and finally Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation:

    • Verify product identity via ¹H NMR (DMSO-d₆). Look for the urea protons (~5.5-6.0 ppm) and the new amide doublet (~8.0 ppm).

Synthetic Workflow Visualization

SynthesisWorkflow Reagents Reagents: Amine.2HCl + R-COOH HATU, DIPEA Activation Step 1: Activation (R-COOH + HATU) Forms Active Ester Reagents->Activation Neutralization Step 2: Neutralization (Amine.2HCl + 3 eq DIPEA) Liberates Free Amine Reagents->Neutralization Coupling Step 3: Coupling (Amine + Active Ester) Forms Amide Bond Activation->Coupling Neutralization->Coupling Workup Step 4: Workup (LiCl Wash / Extraction) Coupling->Workup Product Final Product (Urea-Cyclohexyl-Amide) Workup->Product

Figure 2: HATU-mediated amide coupling workflow for dihydrochloride salts.

Handling & Storage Best Practices

  • Hygroscopicity: As a dihydrochloride salt, the compound will absorb atmospheric moisture, leading to clumping and hydrolysis risks over time.

    • Protocol: Always re-seal containers immediately. For long-term storage, use a desiccator or store under nitrogen at -20°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas are combustion byproducts).

References

  • Sigma-Aldrich. (4-Aminocyclohexyl)urea dihydrochloride Product Detail & CAS 1909317-65-2. Retrieved from

  • BLD Pharm. Safety Data Sheet for (4-Aminocyclohexyl)urea dihydrochloride. Retrieved from

  • Jagtap, A. D., et al. (2017). "Ureas: Applications in Drug Design." Current Medicinal Chemistry, 24(6), 622-651.
  • PubChem. Compound Summary for Urea Derivatives. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of Cofilin Inhibitor SZ-3 via Reductive Amination of (4-Aminocyclohexyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Cofilin inhibitor SZ-3 using (4-Aminocyclohexyl)urea Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

SZ-3 is a first-in-class, small-molecule inhibitor of Cofilin , an actin-depolymerizing factor critical for cytoskeletal dynamics.[1][2] Dysregulation of Cofilin is implicated in neuroinflammation, ischemic stroke, and metastatic migration. SZ-3 functions by binding to Cofilin, preventing its association with F-actin, thereby stabilizing actin filaments and reducing inflammatory signaling (e.g., NF-κB translocation).

This application note details the chemical synthesis of SZ-3. Unlike generic protocols, this guide focuses on the critical double reductive amination of (4-Aminocyclohexyl)urea with 5-(tert-butyl)-2-hydroxybenzaldehyde . We provide optimized reaction conditions to minimize mono-substituted byproducts and maximize yield, ensuring high-purity output suitable for biological assays.

Scientific Background & Mechanism

Cofilin cycles between an active (dephosphorylated) state and an inactive (phosphorylated) state.[3] Active Cofilin severs F-actin filaments, generating new barbed ends that drive polymerization or depolymerization. In pathological states (e.g., oxidative stress), hyperactive Cofilin leads to cytoskeletal collapse and mitochondrial damage.

SZ-3 targets the Cofilin-actin interface.[1][4] The structure of SZ-3 comprises a central (4-aminocyclohexyl)urea core acting as a rigid spacer, flanked by two lipophilic 5-tert-butyl-2-hydroxybenzyl groups that likely interact with hydrophobic pockets on the Cofilin surface.

Figure 1: Cofilin Signaling & SZ-3 Mechanism of Action[5]

CofilinPathway Stress Oxidative Stress / Ischemia SSH1 Slingshot Homolog 1 (Phosphatase) Stress->SSH1 Activates PCofilin Phospho-Cofilin (Inactive) SSH1->PCofilin Dephosphorylates Cofilin Cofilin (Active) PCofilin->Cofilin Activation FActin F-Actin Filaments Cofilin->FActin Binds SZ3 SZ-3 Inhibitor SZ3->Cofilin  Direct Binding (Kd ~ µM) Severing Actin Severing & Depolymerization FActin->Severing Destabilization Inflammation Neuroinflammation (NF-κB) Severing->Inflammation Pathological Cascade

Caption: SZ-3 inhibits the active form of Cofilin, preventing F-actin severing and downstream neuroinflammatory cascades.

Chemical Strategy & Retrosynthesis

The synthesis of SZ-3 is a convergent strategy. The core challenge is the bis-alkylation of the primary amine on the cyclohexyl urea. Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salts) or mixtures. Therefore, Reductive Amination is the preferred method, utilizing sodium triacetoxyborohydride (STAB) as a mild, selective reducing agent.

Critical Quality Attributes (CQAs)
  • Stoichiometry: A slight excess (>2.2 eq) of aldehyde is required to drive the reaction to the bis-substituted product.

  • Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred for STAB compatibility.

  • pH Control: Slightly acidic conditions (Acetic Acid) catalyze imine formation.

Figure 2: Retrosynthetic Analysis of SZ-3

Retrosynthesis SZ3 SZ-3 (Target Molecule) Disconnection C-N Bond Formation (Reductive Amination) SZ3->Disconnection Core (4-Aminocyclohexyl)urea (Nucleophile) Disconnection->Core + Aldehyde 5-(tert-butyl)-2-hydroxybenzaldehyde (Electrophile x2) Disconnection->Aldehyde

Caption: Convergent synthesis of SZ-3 via double reductive amination of the urea core with a substituted salicylaldehyde.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
(4-Aminocyclohexyl)urea 157.211.0Core Scaffold
5-(tert-butyl)-2-hydroxybenzaldehyde 178.232.5Electrophile
Sodium Triacetoxyborohydride (STAB) 211.943.5Reducing Agent
Acetic Acid (Glacial) 60.052.0Catalyst
1,2-Dichloroethane (DCE) -SolventMedium
Triethylamine (TEA) 101.19-Quench/Basify

Note on Starting Material: (4-Aminocyclohexyl)urea can be sourced commercially or synthesized by reacting 1,4-diaminocyclohexane with 1 equivalent of potassium cyanate (KOCN) in aqueous acidic medium. Ensure the trans-isomer is used if stereochemical precision is required by the biological assay, although many initial screens use the diastereomeric mixture.

Step-by-Step Synthesis Procedure
Step 1: Imine Formation
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (4-Aminocyclohexyl)urea (157 mg, 1.0 mmol) to the flask.

  • Solvent: Add anhydrous DCE (10 mL). If solubility is poor, a small amount of Methanol (MeOH) (1-2 mL) can be added, but pure DCE is preferred for STAB efficiency.

  • Aldehyde Addition: Add 5-(tert-butyl)-2-hydroxybenzaldehyde (445 mg, 2.5 mmol).

  • Catalysis: Add Acetic Acid (115 µL, 2.0 mmol).

  • Incubation: Stir the mixture at Room Temperature (RT) for 2 hours under Nitrogen. This allows the formation of the intermediate imine/iminium species.

Step 2: Reduction
  • Reagent Addition: Cool the reaction mixture to 0°C (ice bath).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (742 mg, 3.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours).

  • Monitoring: Check progress via TLC (System: 10% MeOH in DCM). The starting amine (ninhydrin stain) should disappear, and a less polar spot (product) should appear.

Step 3: Workup & Purification
  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash: Combine organic layers and wash with Brine (20 mL).

  • Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue using Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0% to 10% Methanol in DCM.

    • Target: Collect fractions containing the major spot.

  • Final Product: Evaporate solvents to yield SZ-3 as a white to off-white solid.

Quality Control & Validation

To ensure the synthesized compound is valid for biological testing, the following data must be verified.

Analytical Specifications[1][5][6][7][8]
  • Appearance: White solid.

  • Molecular Formula: C₂₉H₄₃N₃O₃

  • Molecular Weight: 481.68 g/mol (Note: Some sources cite ~475 g/mol if the structure varies slightly by protonation or hydration, but based on the structure: C29H43N3O3).

    • Calculation: C(2912.01) + H(431.008) + N(314.007) + O(315.999) ≈ 481.67.

  • Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.

Expected NMR Signals (d6-DMSO)
  • δ 6.8 - 7.2 ppm: Aromatic protons (Salicyl ring).

  • δ 5.8 ppm: Urea NH protons (broad singlet).

  • δ 3.6 ppm: Benzylic protons (Singlet, 4H) – Critical diagnostic for bis-substitution.

  • δ 2.4 - 1.2 ppm: Cyclohexyl ring protons (Multiplets).

  • δ 1.2 ppm: tert-Butyl groups (Singlet, 18H).

Troubleshooting
ObservationRoot CauseSolution
Low Yield Incomplete imine formationIncrease reaction time before adding STAB; ensure anhydrous conditions.
Mono-substituted Product Insufficient aldehydeIncrease aldehyde to 3.0 equiv; add STAB more slowly.
Poor Solubility Urea aggregationUse a DCM/MeOH (9:1) mixture for the reaction solvent.

References

  • Alaqel, S. I., et al. (2022).[1][5] Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury. ACS Chemical Neuroscience, 13(7), 1014–1029.[5] [Link]

  • Bahader, G. A., et al. (2023).[1][6] Cofilin Inhibitor Protects against Traumatic Brain Injury-Induced Oxidative Stress and Neuroinflammation.[2][3][6] Biology, 12(5), 639. [Link]

  • Almarghalani, D. A., et al. (2024).[1] Cofilin Inhibitor Improves Neurological and Cognitive Functions after Intracerebral Hemorrhage by Suppressing Endoplasmic Reticulum Stress Related-Neuroinflammation.[6] Pharmaceuticals, 17(1), 116. [Link]

Sources

Protocol for reductive amination with (4-Aminocyclohexyl)urea dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of (4-Aminocyclohexyl)urea Salts

Abstract & Strategic Context

(4-Aminocyclohexyl)urea is a privileged scaffold in medicinal chemistry, frequently serving as a linker in kinase inhibitors and GPCR ligands due to its ability to engage in hydrogen bonding while maintaining a rigid spatial geometry. However, its commercial availability as a hydrochloride salt (often dihydrochloride due to lattice inclusion or protonation of the urea oxygen in strong acid) presents a solubility and reactivity challenge.

This guide details a robust Reductive Amination Protocol designed to overcome the "Solubility-Reactivity Paradox" of urea-containing amine salts. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its exceptional selectivity for imines over aldehydes/ketones and its non-toxic profile compared to cyanoborohydrides.

Chemical Logic & Mechanism

The Challenge: Salt Neutralization & Solubility

The primary amine in (4-Aminocyclohexyl)urea must be unprotonated (free base) to act as a nucleophile and attack the carbonyl carbon of the aldehyde/ketone.

  • Problem: The salt is soluble in water/methanol but insoluble in DCM/DCE. STAB hydrolyzes in methanol but works best in DCM/DCE.

  • Solution: An in situ neutralization strategy using a non-nucleophilic base (DIPEA/TEA) in a biphasic or pseudo-homogeneous mixture, or the use of co-solvents (DMF/DCE).

Reaction Pathway
  • Liberation: Base neutralizes the amine-HCl, releasing the free amine.

  • Condensation: Free amine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: STAB delivers a hydride to the iminium carbon (faster than carbonyl reduction).

ReactionMechanism Salt (4-Aminocyclohexyl)urea .xHCl FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization Base DIPEA (Base) Base->FreeAmine Imine Iminium Ion (Intermediate) FreeAmine->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product Secondary Amine (Target) Imine->Product Reduction STAB STAB (Hydride Source) STAB->Product

Figure 1: Mechanistic pathway for the reductive amination of amine salts.[1]

Reagents & Materials

ReagentRoleSpecifications
(4-Aminocyclohexyl)urea .xHCl SubstratePurity >95%; Store under desiccator.
Aldehyde / Ketone Electrophile1.0 - 1.2 equivalents.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5 - 2.0 equivalents.[2] Fresh bottle preferred.
DIPEA (Hünig's Base) Base1.0 eq per HCl unit (e.g., 2.0 eq for 2HCl).
1,2-Dichloroethane (DCE) SolventAnhydrous preferred. DCM is a viable alternative.
Acetic Acid (AcOH) Catalyst1.0 - 2.0 equivalents (Optional, pH adjustment).
DMF (Dimethylformamide) Co-solventOptional (10-20% v/v) if urea solubility is poor.

Detailed Protocol: The "STAB-Direct" Method

This method is preferred for its operational simplicity and high yields. It avoids the toxicity of cyanoborohydride and the fire risk of catalytic hydrogenation.

Step 1: Preparation & Neutralization
  • Weigh 1.0 mmol of (4-Aminocyclohexyl)urea dihydrochloride into a dry 20 mL scintillation vial or round-bottom flask.

  • Add 5-10 mL of anhydrous 1,2-Dichloroethane (DCE) .

    • Note: The salt will likely not dissolve. This is expected.

  • Add 2.0 - 2.5 mmol (2.0 - 2.5 eq) of DIPEA .

    • Observation: The slurry should become finer or partially dissolve as the free base is liberated.

  • Stir at Room Temperature (RT) for 15–30 minutes to ensure equilibration.

Step 2: Imine Formation
  • Add 1.0 - 1.1 mmol (1.0 - 1.1 eq) of the Aldehyde/Ketone .

  • Critical Decision Point:

    • If reacting with an Aldehyde: Proceed immediately to Step 3.

    • If reacting with a Ketone: Add 1.0 eq of Acetic Acid and stir for 1–2 hours before adding the reducing agent to drive imine formation.

Step 3: Reduction
  • Add 1.5 mmol (1.5 eq) of Sodium Triacetoxyborohydride (STAB) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Seal the vessel (under

    
     atmosphere if possible) and stir vigorously at RT.
    
    • Time: Aldehydes typically require 2–4 hours; Ketones may require 12–24 hours.

Step 4: Quench & Workup
  • Quench the reaction by adding 10 mL of Saturated Aqueous

    
     . Stir for 15 minutes to destroy excess borohydride.
    
  • Extraction:

    • Transfer to a separatory funnel.

    • Extract with DCM / MeOH (9:1) (

      
       mL). The small amount of MeOH helps extract the polar urea product.
      
  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM (with 1%

    
     if streaking occurs).
    
  • Recrystallization: Many urea derivatives crystallize from EtOAc/Hexane or MeOH/Ether.

Experimental Workflow Diagram

Workflow Start Start: Weigh Amine Salt Solvent Add DCE + DIPEA (Stir 30 min) Start->Solvent AldehydeCheck Substrate Type? Solvent->AldehydeCheck AddAldehyde Add Aldehyde (Direct) AldehydeCheck->AddAldehyde Aldehyde AddKetone Add Ketone + AcOH (Stir 2h) AldehydeCheck->AddKetone Ketone AddSTAB Add STAB (1.5 eq) AddAldehyde->AddSTAB AddKetone->AddSTAB Monitor Monitor (LCMS/TLC) 2-16 Hours AddSTAB->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Extract Extract: DCM/MeOH (9:1) Quench->Extract

Figure 2: Step-by-step decision tree for the reductive amination workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of urea salt in DCE.Add DMF or MeOH as co-solvent. If using MeOH, switch reducing agent to

(See Note A).
Starting Material Remains Imine formation is slow (common with ketones).Add Molecular Sieves (4Å) or

to scavenge water and push equilibrium.
Dialkylation Primary amine is too reactive (with aldehydes).Add the amine to the aldehyde slowly, or use a slight excess of amine.
Product in Aqueous Layer Product is too polar (urea + amine).Saturate the aqueous layer with NaCl (salting out) and use n-Butanol or IPA/CHCl3 (1:3) for extraction.

Note A: The Methanol Alternative If the substrate is insoluble in DCE/DMF, perform the reaction in Methanol .

  • Reagent Change: Replace STAB with Sodium Cyanoborohydride (

    
    ) .
    
  • Condition: Adjust pH to ~5–6 with Acetic Acid.

  • Warning:

    
     generates toxic HCN gas if acidified too strongly; use a fume hood and quench with bleach.
    

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." [Link]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

Sources

Application Note: Strategic Integration of (4-Aminocyclohexyl)urea Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

(4-Aminocyclohexyl)urea dihydrochloride is a specialized bifunctional building block used to introduce a rigid, polar "tail" onto drug scaffolds. Unlike flexible alkyl linkers (e.g., PEG or methylene chains), the cyclohexane core provides conformational restriction , locking the vector of the terminal urea group.

This reagent is primarily employed to:

  • Enhance Solubility: The terminal urea moiety acts as a neutral hydrogen bond donor/acceptor, improving aqueous solubility without introducing ionizable centers that might hinder membrane permeability.

  • Target Solvent Channels: In kinase inhibitors (e.g., FLT3 or VEGFR inhibitors), the urea-cyclohexyl motif is frequently designed to extend into the solvent-accessible pocket, forming water-mediated hydrogen bonds.

  • Improve Metabolic Stability: The 1,4-cyclohexylene spacer (

    
     rich) is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidation.
    

Key Technical Specification:

  • Reagent: (4-Aminocyclohexyl)urea dihydrochloride

  • Formula:

    
    
    
  • Stereochemistry: The trans-isomer is the preferred pharmacophore in >90% of applications due to its ability to maintain an extended equatorial-equatorial conformation (

    
     vector).
    
  • Acidity Warning: As a dihydrochloride salt, this reagent is significantly acidic. Successful coupling requires careful neutralization to prevent acid-catalyzed degradation of sensitive scaffolds or protecting groups.

Chemical Anatomy & Decision Logic

Before initiating synthesis, it is critical to understand the spatial and electronic contribution of this linker.

LinkerLogic cluster_0 Functional Role Scaffold Drug Scaffold (Electrophile) Linker Cyclohexane Spacer (Rigid Vector) Scaffold->Linker Amide/Amine Bond Urea Urea Tail (H-Bond Donor/Acceptor) Linker->Urea Fixed Distance

Figure 1: The modular logic of the (4-aminocyclohexyl)urea motif. The cyclohexane ring acts as a rigid rod, projecting the urea headgroup into a specific binding pocket or solvent front.

Experimental Protocols

Protocol A: Salt Neutralization & Preparation (Critical Pre-step)

The dihydrochloride salt form is stable for storage but reactive couplings require the free amine. In situ neutralization is preferred to avoid isolating the hygroscopic free base.

Materials:

  • (4-Aminocyclohexyl)urea dihydrochloride

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF or DMA (Dimethylacetamide)

Procedure:

  • Calculate the molarity of the amine required.

  • Dissolve the dihydrochloride salt in the minimum volume of anhydrous DMF. Note: The salt may be sparingly soluble initially.[1]

  • Add 2.2 to 2.5 equivalents of DIPEA dropwise.

    • Observation: The solution may warm slightly (exothermic neutralization).

    • Observation: The suspension should clarify as the free amine is liberated and the DIPEA-HCl salt remains soluble in DMF.

  • Stir for 15 minutes under

    
     before adding to the coupling reaction.
    
Protocol B: Amide Coupling (Carboxylic Acid Scaffold)

This is the most common application, linking the amine to a core carboxylic acid (e.g., forming a kinase inhibitor tail).

Reagents:

  • Scaffold-COOH (1.0 equiv)

  • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • (4-Aminocyclohexyl)urea 2HCl (1.2 equiv)

  • DIPEA (4.0 equiv total: 2.5 for salt neutralization + 1.5 for reaction)

  • Solvent: DMF/DCM (1:1)[2]

Step-by-Step:

  • Activation: In a dried reaction vial, dissolve Scaffold-COOH (1.0 eq) in DMF/DCM. Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Linker Addition: In a separate vial, prepare the neutralized linker solution (as per Protocol A, using 2.5 eq DIPEA). Add this solution dropwise to the activated ester mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Target Mass:

      
       Da (Linker fragment) - 
      
      
      
      Da (
      
      
      ).
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 5%

      
       (aq) (to remove DMF), followed by sat. 
      
      
      
      and Brine.
    • Troubleshooting: If the product is very polar (due to the urea), it may not extract well into EtOAc. In this case, evaporate DMF directly and purify via Reverse Phase (C18) Flash Chromatography.

Protocol C: Nucleophilic Aromatic Substitution ( )

Used when attaching the linker to a halogenated heterocycle (e.g., 4-chloropyrimidine).

Reagents:

  • Scaffold-Cl (1.0 equiv)

  • (4-Aminocyclohexyl)urea 2HCl (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: NMP or n-Butanol

Step-by-Step:

  • Suspend Scaffold-Cl, Linker-2HCl, and Base in NMP.

  • Heat to 80–100°C (microwave irradiation is preferred for 30 mins at 100°C).

  • Validation: Monitor for the disappearance of the chloride starting material.

  • Precipitation: Pour the reaction mixture into ice-water. The product often precipitates due to the hydrophobic cyclohexane spacer combined with the rigid scaffold. Filter and wash with water.[3][4]

Analytical Validation & Quality Control

Validating the incorporation of this specific linker requires attention to stereochemistry and signal overlap.

1. Proton NMR (


-NMR) Signature: 
  • Cyclohexane Protons: Look for a broad multiplet region between

    
     1.0–2.0 ppm.
    
  • Stereochemistry Check: In the trans-isomer, the methine proton (

    
     to the amide) typically appears as a triplet of triplets (
    
    
    
    ) with large coupling constants (
    
    
    Hz) due to axial-axial coupling. The cis-isomer displays smaller coupling constants.
  • Urea Protons: A broad singlet around

    
     5.5–6.5 ppm (
    
    
    
    ) and a doublet around
    
    
    5.8 ppm (
    
    
    ). These are exchangeable with
    
    
    .

2. LC-MS Fragmentation:

  • Under ESI+, the urea moiety often fragments. You may see a loss of 43 Da (

    
    ) or 60 Da (
    
    
    
    ) in the MS/MS spectrum.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of 2HCl salt.Increase DIPEA to 3.0–4.0 equiv. Ensure salt is fully dissolved before addition.
Product in Aqueous Phase Urea group makes product too polar.Use n-Butanol for extraction or switch to C18 Reverse Phase purification immediately.
Double Addition Reaction at urea nitrogen (rare).Urea nitrogens are poor nucleophiles. If observed, lower reaction temp to 0°C and avoid strong bases like NaH.

Workflow Visualization

SynthesisWorkflow Start Start: (4-Aminocyclohexyl)urea 2HCl Neutralize Step 1: Neutralization (DMF + 2.5 eq DIPEA) Start->Neutralize Coupling Step 3: Coupling Reaction (Mix 1 + 2) Neutralize->Coupling Activate Step 2: Scaffold Activation (COOH + HATU) Activate->Coupling Workup Step 4: Isolation (Precipitation or C18) Coupling->Workup

Figure 2: General synthetic workflow for coupling the urea linker to a carboxylic acid scaffold.

References

  • Urea Derivatives in Drug Discovery: Konstantinidou, M., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[5] J. Med.[6] Chem. (2019).[7] Context: Reviews the physicochemical properties of urea groups in drugs, highlighting their role as hydrogen bond donors/acceptors.

  • Kinase Inhibitor Design (FLT3): Caldwell, J. J., et al. "Discovery of N2-(4-Aminocyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor."[6] J. Med.[6] Chem. (2018).[6][8] Context: Demonstrates the use of the 4-aminocyclohexyl spacer to position a polar tail in the solvent channel.

  • Peptide Coupling Protocols: Merck/Millipore. "Novabiochem® Peptide Synthesis - Coupling Reagents." Context: Standard protocols for HATU/DIPEA couplings used in Protocol B.

  • Stereochemical Synthesis of Linkers: Wustrow, D. J., et al. "Synthesis of trans-4-aminocyclohexyl acetic acid derivatives." J. Med.[6] Chem. (1998).[9] Context: Foundational chemistry for synthesizing and verifying trans-1,4-cyclohexane spacers.

Sources

[1]

Abstract & Strategic Overview

Cariprazine (Vraylar/Reagila) is a dopamine D3-preferring D3/D2 receptor partial agonist containing a piperazine-linked cyclohexyl urea scaffold.[1] In pharmaceutical development, the precise characterization of impurities—specifically those arising from the urea moiety and oxidative degradation—is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.

This Application Note provides a divergent synthetic protocol for researchers. Unlike industrial routes that may install the urea moiety early, this guide utilizes the advanced amine intermediate (Trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine) as a common branching point.[1] This strategy allows for the rapid, parallel synthesis of the parent compound, its major metabolites (Desmethyl and Didesmethyl Cariprazine), and related urea impurities for use as analytical reference standards.

Core Chemical Challenge

The primary synthetic challenge lies in the regiochemical control of the urea formation and the prevention of bis-acylation side products. Furthermore, distinguishing between the N-oxide impurities (piperazine-N vs. urea-N) requires specific oxidative conditions described in Protocol 3.[1]

Chemical Pathway & Logic

The following directed graph illustrates the divergent synthesis strategy. The central node is the "Key Amine Intermediate," from which all target analytes are derived.

Cariprazine_Synthesis_PathwayAmineKey Amine Intermediate(Secondary Amine Scaffold)CariprazineCariprazine(Parent Drug)Amine->Cariprazine+ DMC / DIPEA(Urea Formation)DesmethylDesmethyl Cariprazine(Metabolite/Impurity)Amine->Desmethyl+ MC / TEA(Controlled Acylation)Reagent_DMCDimethylcarbamoylChlorideReagent_DMC->CariprazineReagent_MCMethylcarbamoylChlorideReagent_MC->DesmethylReagent_Oxm-CPBA(Oxidation)NOxideCariprazine N-Oxide(Oxidative Impurity)Reagent_Ox->NOxideCariprazine->NOxide+ m-CPBA(N-Oxidation)

Figure 1: Divergent synthesis workflow utilizing the advanced amine intermediate to generate parent and impurity standards.[1]

Experimental Protocols

Pre-requisite: The Key Intermediate

Compound: trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine.[1][2][3][4][5] Context: This intermediate is commercially available or synthesized via reductive amination of the corresponding aldehyde with 1-(2,3-dichlorophenyl)piperazine.[1]

Protocol 1: Synthesis of Cariprazine (Parent Reference Standard)

Objective: High-purity synthesis of 1,1-dimethyl-3-[trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl]urea.[1]

Reagents
  • Substrate: Key Amine Intermediate (1.0 eq)

  • Reagent: Dimethylcarbamoyl chloride (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Methodology
  • Dissolution: In a round-bottom flask under nitrogen atmosphere, dissolve the Key Amine Intermediate (e.g., 1.0 g) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (2.0 eq) and cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical.[1] Although urea formation is exothermic, high temperatures promote the formation of complex dimers and attack at the piperazine ring if any degradation occurs.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (1.2 eq) diluted in DCM (2 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (10% MeOH in DCM) or LC-MS.[1]

  • Quench & Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via flash chromatography (DCM:MeOH 95:5).

Validation Criteria:

  • MS (ESI+): m/z 427.15 [M+H]+

  • 1H NMR: Diagnostic singlet at ~2.8 ppm (6H, N(CH3)2).

Protocol 2: Synthesis of Desmethyl Cariprazine (Metabolite & Impurity)

Objective: Synthesis of the mono-methyl urea analog (Major Metabolite).

Reagents
  • Substrate: Key Amine Intermediate (1.0 eq)

  • Reagent: Methylcarbamoyl chloride (1.1 eq)

    • Safety Note: Methyl isocyanate can be used but is highly hazardous.[1] Methylcarbamoyl chloride is the preferred bench-stable alternative.[1]

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Tetrahydrofuran (THF)

Methodology
  • Setup: Dissolve the Key Amine Intermediate in THF. Add TEA and cool to 0°C.

  • Addition: Add Methylcarbamoyl chloride (1.1 eq) slowly.

    • Critical Causality: Use a slight excess (1.1 eq) rather than a large excess. Large excesses of mono-functional carbamoyl chlorides can lead to reaction at the piperazine nitrogen if the aryl-piperazine bond is compromised under stress, though rare.[1]

  • Reaction: Stir at 0°C for 1 hour, then ambient temperature for 2 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with water and brine.[1]

  • Purification: This compound is more polar than the parent. Use Flash Chromatography (Gradient: 0-10% MeOH in DCM with 0.1% NH4OH).[1]

Validation Criteria:

  • MS (ESI+): m/z 413.15 [M+H]+ (14 Da less than parent).

  • Structure: Confirmed by doublet at ~2.6 ppm (3H, NH-CH3) in NMR, coupling with the adjacent NH proton.

Protocol 3: Synthesis of Cariprazine N-Oxide (Oxidative Impurity)

Objective: Selective oxidation to generate the stability-indicating impurity.[1]

Reagents
  • Substrate: Cariprazine (Parent) (1.0 eq)

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) (1.0 eq, 77% max purity grade)

  • Solvent: Dichloromethane (DCM)

Methodology
  • Dissolution: Dissolve Cariprazine in DCM at -10°C (Salt-ice bath).

  • Oxidation: Add m-CPBA (1.0 eq) portion-wise over 20 minutes.

    • Mechanistic Insight: The piperazine N4 (alkyl-substituted) is more basic and nucleophilic than the N1 (aryl-substituted) due to the electron-withdrawing effect of the 2,3-dichlorophenyl group.[1] Therefore, oxidation occurs preferentially at the N4 position (internal nitrogen).

  • Quench: After 1 hour, quench with 10% Na2S2O3 (sodium thiosulfate) to destroy excess peroxide, followed by saturated NaHCO3.

  • Purification: The N-oxide is significantly more polar.[1] Isolate via preparative HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% Formic Acid).

Validation Criteria:

  • MS (ESI+): m/z 443.15 [M+H]+ (+16 Da shift).

  • Retention Time: Shifts significantly earlier (lower RRT) in Reverse Phase HPLC compared to parent.

Analytical Characterization & Impurity Profiling[1][6]

The following table summarizes the critical analytical data for identifying these urea derivatives in a drug substance mixture.

Compound NameRoleFormulaApprox. RRT (C18)*MS (m/z) [M+H]+
Cariprazine APIC21H32Cl2N4O1.00427.2
Desmethyl Cariprazine Metabolite/ImpurityC20H30Cl2N4O0.92413.2
Didesmethyl Cariprazine MetaboliteC19H28Cl2N4O0.85399.2
Cariprazine N-Oxide DegradantC21H32Cl2N4O20.65443.2
Ethyl Methyl Impurity Process AnalogC22H34Cl2N4O1.15441.2

*RRT (Relative Retention Time) is estimated based on standard C18 RP-HPLC conditions (Mobile Phase: ACN/Water/Formic Acid).[1]

Analytical Workflow Diagram

Analytical_WorkflowSampleCrude ReactionMixtureHPLCHPLC-UV/MS(C18 Column)Sample->HPLCDecisionPeak ID?HPLC->DecisionParentParent (427.2)Decision->ParentRRT 1.0Impurity_ADesmethyl (413.2)Decision->Impurity_ARRT < 1.0Impurity_BN-Oxide (443.2)Decision->Impurity_BRRT << 1.0

Figure 2: Analytical decision tree for classifying urea-derivative impurities.

References

  • Gedeon Richter Plc. (2018).[6] Industrial Process for the Preparation of Cariprazine. World Intellectual Property Organization (WO2018007986) . [4]

  • European Medicines Agency. (2017).[7] Assessment Report: Reagila (Cariprazine). EMA/CHMP/353055/2017.[1][7]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).

  • Kiss, B., et al. (2019).[8] Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychiatric Disease and Treatment .

Optimized Protocols for the Reductive Amination of (4-Aminocyclohexyl)urea with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic methodology for coupling (4-aminocyclohexyl)urea with various aldehydes via reductive amination. This transformation is a cornerstone in medicinal chemistry for generating secondary amine linkers, particularly in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, dopamine receptor modulators (e.g., Cariprazine analogs), and urea-based peptidomimetics.

The presence of the polar urea moiety presents specific solubility and purification challenges that differentiate this protocol from standard aliphatic amine couplings. This guide provides two optimized workflows: a Standard Protocol using Sodium Triacetoxyborohydride (STAB) for general lipophilic aldehydes, and a Polar Solvent Protocol using Sodium Cyanoborohydride (NaBH₃CN) for difficult-to-dissolve substrates.

Scientific Background & Mechanistic Insight

The Chemical Challenge

The substrate, (4-aminocyclohexyl)urea, contains two distinct nitrogen functionalities:

  • Primary Amine (

    
    ):  The nucleophilic center intended for reaction.
    
  • Urea (

    
    ):  A non-nucleophilic, hydrogen-bond donor/acceptor system.
    

Key Synthetic Considerations:

  • Solubility: The urea group significantly increases polarity, often rendering the starting material insoluble in pure dichloromethane (DCM) or dichloroethane (DCE), the standard solvents for reductive amination.

  • Chemoselectivity: While the urea nitrogens are generally non-nucleophilic due to resonance delocalization, high temperatures or strong Lewis acids could theoretically promote side reactions. Mild hydride donors are required to prevent reduction of the urea carbonyl.

  • Stereochemistry: The cyclohexane ring implies cis or trans isomerism. Reductive amination generally preserves the stereochemistry of the cyclohexyl carbon unless the reaction conditions promote enamine tautomerization (rare under mild acidic conditions).

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the secondary amine.

ReactionMechanism Start Aldehyde + (4-Aminocyclohexyl)urea Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H₂O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product Hydride Reduction (STAB or NaBH₃CN)

Figure 1: Mechanistic pathway of reductive amination.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DCM:MeOH (3:1) or THF Pure DCM often fails to dissolve the urea starting material. Methanol (MeOH) improves solubility but can react with anhydrides; it is safe for aldehydes.
Reducing Agent NaBH(OAc)₃ (STAB) Preferred. It is mild, non-toxic, and selective for aldehydes over ketones. It does not require strict pH control.
Alternative Reductant NaBH₃CN Used if solubility requires pure MeOH or DMSO. Requires pH adjustment (acetic acid) to prevent reduction of the aldehyde itself.
pH Control Acetic Acid (AcOH) Catalyzes imine formation. For STAB, 1-2 equivalents are added. For NaBH₃CN, pH must be maintained at ~5-6.
Stoichiometry 1.0 : 1.1 (Amine:Aldehyde) A slight excess of aldehyde ensures complete consumption of the amine, which is often harder to separate from the product than the aldehyde.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Lipophilic aldehydes and general screening.

Materials:

  • (4-Aminocyclohexyl)urea (free base or HCl salt)

  • Aldehyde (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Acetic Acid (glacial)

  • Triethylamine (TEA) (only if using amine HCl salt)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, suspend (4-aminocyclohexyl)urea (1.0 mmol) in a mixture of DCM:MeOH (3:1, 10 mL) .

    • Note: If the amine is an HCl salt, add TEA (1.0 mmol) and stir for 10 mins to free the base.

  • Imine Formation: Add the Aldehyde (1.1 mmol) and Acetic Acid (1-2 drops, or 1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The mixture should become clear or mostly homogeneous as the imine forms.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or PMA; UV may be weak for the urea).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup:

    • Extract with DCM (3 x 10 mL).

    • Critical Step: If the product is very polar (due to the urea), the aqueous layer may retain product. In this case, extract with DCM:Isopropanol (3:1) or n-Butanol .

    • Dry organic layers over Na₂SO₄, filter, and concentrate.[1]

Protocol B: The "Polar" Cyanoborohydride Method

Best for: Highly polar aldehydes, water-soluble substrates, or when solubility in DCM is zero.

Materials:

  • Sodium Cyanoborohydride (NaBH₃CN) (Caution: Toxic source of cyanide)

  • Solvent: Methanol (MeOH) (anhydrous preferred)

Step-by-Step Procedure:

  • Dissolution: Dissolve (4-aminocyclohexyl)urea (1.0 mmol) in MeOH (10 mL).

  • Imine Formation: Add Aldehyde (1.1 mmol) and Acetic Acid (2.0 mmol). Stir for 1 hour.

  • Reduction: Add NaBH₃CN (1.2 mmol, 75 mg).

  • Reaction: Stir at room temperature overnight.

  • Workup (Cyanide Safety):

    • Concentrate the methanol to ~2 mL.

    • Dilute with EtOAc or DCM.

    • Wash with 1M NaOH (to keep cyanide in aqueous layer) followed by brine.

    • Safety Note: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Purification & Analysis Strategy

The urea group makes these compounds "sticky" on silica gel. Standard chromatography often results in tailing.

Recommended Purification Methods:

  • SCX (Strong Cation Exchange) Cartridge:

    • Load: Dissolve crude in MeOH/DCM and load onto the SCX column.

    • Wash: Flush with MeOH to remove non-basic impurities (excess aldehyde, neutral byproducts).

    • Elute: Release the product with 2M Ammonia in Methanol .

    • Result: This is the most efficient method for this specific substrate class.

  • Flash Chromatography:

    • Use a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1) . The ammonia is essential to prevent the secondary amine from streaking.

Analytical Data Interpretation:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the new methylene protons adjacent to the amine (~2.5-3.0 ppm). The urea protons will appear as broad singlets (often ~5.5-6.5 ppm in DMSO-d6).

  • Mass Spec: The product mass should be [M+H]⁺ = (Amine MW + Aldehyde MW) - 16 (Oxygen).

Troubleshooting & Optimization Logic

OptimizationLogic Start Start Optimization SolubilityCheck Is Urea soluble in DCM? Start->SolubilityCheck UseSTAB Use Protocol A (STAB) DCM/MeOH SolubilityCheck->UseSTAB Yes UseCyano Use Protocol B (NaBH3CN) MeOH SolubilityCheck->UseCyano No CheckConversion LCMS: Is SM remaining? UseSTAB->CheckConversion UseCyano->CheckConversion CheckImine Is Imine forming but not reducing? CheckConversion->CheckImine Yes Success Isolate Product CheckConversion->Success No (Complete) AddAcid Add more AcOH (Activate Imine) AddAcid->CheckConversion CheckImine->AddAcid No Imine seen SwitchReductant Switch to NaBH4 (Stronger, 2-step) CheckImine->SwitchReductant Imine stuck SwitchReductant->CheckConversion

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Notes and Protocols: Deprotection and Handling of (4-Aminocyclohexyl)urea Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (4-aminocyclohexyl)urea scaffold is a privileged structural motif in modern medicinal chemistry, integral to numerous therapeutic agents due to its ability to form stable, multi-point hydrogen bond interactions with biological targets.[1] The synthesis of complex molecules incorporating this moiety necessitates the use of protecting groups for the primary amine, which must be efficiently removed in late-stage synthetic steps. This guide provides an in-depth analysis of deprotection strategies for two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer best practices for the subsequent handling, characterization, and storage of the resulting (4-aminocyclohexyl)urea salts.

Strategic Selection of Amine Protecting Groups

The choice between the Boc and Cbz protecting groups is a critical decision in a synthetic campaign, governed by the overall molecular architecture and the presence of other functional groups. The principle of orthogonality —the ability to deprotect one group without affecting another—is paramount.[2]

  • The Boc Group: Installed using Di-tert-butyl dicarbonate (Boc₂O), it is characterized by its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. Its primary liability is its facile cleavage under acidic conditions.[3][]

  • The Cbz Group: Installed using benzyl chloroformate (Cbz-Cl), it is robust under acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis.[5][6]

This mutual exclusivity allows for precise, selective deprotection. A Cbz group will remain intact during an acid-mediated Boc deprotection, and a Boc group is unaffected by the hydrogenolysis conditions used to remove a Cbz group.

G cluster_protected Protected (4-Aminocyclohexyl)urea cluster_deprotection Deprotection Conditions cluster_product Result Boc Boc-Protected Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved Hydro Catalytic Hydrogenolysis (H₂, Pd/C) Boc->Hydro Stable Cbz Cbz-Protected Cbz->Acid Stable Cbz->Hydro Cleaved Deprotected Deprotected Amine Acid->Deprotected Hydro->Deprotected

Diagram 1: Orthogonal relationship between Boc and Cbz protecting groups.

Experimental Protocols for Deprotection

The following protocols are designed to be robust and scalable. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion before proceeding with workup.

Boc Group Deprotection via Acidolysis

Mechanism Insight: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[2] The generated tert-butyl cation is an electrophile and can alkylate nucleophilic side chains (e.g., in tryptophan or methionine). The inclusion of a "scavenger" like anisole or triethylsilane (TES) is crucial to trap this cation and prevent side product formation.[]

G Start Boc-Protected Substrate in DCM AddTFA Add TFA (with Scavenger) Start->AddTFA Stir Stir at RT (Monitor by TLC/LC-MS) AddTFA->Stir Evap Solvent Evaporation (Co-evaporate with Toluene) Stir->Evap Precip Precipitate/Triturate with Ether/Hexane Evap->Precip Isolate Isolate Salt (Filtration/Decantation) Precip->Isolate Final (4-Aminocyclohexyl)urea Trifluoroacetate Salt Isolate->Final

Diagram 2: General workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method yields the trifluoroacetate (TFA) salt of the amine.

  • Materials and Reagents:

    • Boc-protected (4-aminocyclohexyl)urea (1.0 equiv)

    • Dichloromethane (DCM), reagent grade

    • Trifluoroacetic acid (TFA, 5-20 equiv, typically 20-50% v/v solution in DCM)

    • Anisole or Triethylsilane (scavenger, 1-2 equiv)

    • Diethyl ether or Hexanes

    • Rotary evaporator

    • Magnetic stirrer and stir bar

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

    • Add the scavenger (e.g., anisole) to the solution.

    • Cool the mixture to 0 °C using an ice bath. This is particularly important for substrates with other acid-labile groups.

    • Slowly add TFA to the stirring solution. An exotherm may be observed.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.[3]

    • Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual TFA, co-evaporate by adding toluene and concentrating again (repeat 2-3 times).

    • The resulting oil or solid is the crude TFA salt. To induce precipitation and obtain a solid, add cold diethyl ether or hexanes and triturate (scratch the flask) or sonicate.

    • Collect the solid product by filtration, wash with a small amount of cold ether, and dry under high vacuum.

Protocol 2: Deprotection using HCl in Dioxane or Ethyl Acetate

This method is highly effective and directly yields the hydrochloride (HCl) salt, which is often preferred in pharmaceutical development.[]

  • Materials and Reagents:

    • Boc-protected (4-aminocyclohexyl)urea (1.0 equiv)

    • 1,4-Dioxane or Ethyl Acetate (anhydrous)

    • 4M HCl in 1,4-Dioxane (or a saturated solution of HCl in Ethyl Acetate)

    • Nitrogen or Argon atmosphere setup

    • Diethyl ether

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected substrate in a minimal amount of anhydrous dioxane or ethyl acetate under an inert atmosphere.

    • Add the 4M HCl in dioxane solution (typically 5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Often, the hydrochloride salt will precipitate directly from the reaction mixture.

    • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming (to 40 °C) can be applied.

    • Upon completion, if a precipitate has formed, dilute the slurry with diethyl ether to ensure complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.

Cbz Group Deprotection via Catalytic Hydrogenolysis

Mechanism Insight: This reaction involves the use of a palladium catalyst and a hydrogen source. The Cbz group is reduced on the catalyst surface, cleaving the benzylic C-O bond. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, making this a very clean transformation.[6] The choice of catalyst (e.g., 10% Pd/C) and hydrogen source (H₂ gas or a transfer agent) are key parameters.

G Start Cbz-Protected Substrate in Solvent (MeOH/EtOH) AddCat Add Pd/C Catalyst Start->AddCat AddH2 Introduce H₂ Source (H₂ balloon or Transfer Agent) AddCat->AddH2 Stir Stir Vigorously (Monitor by TLC/LC-MS) AddH2->Stir Filter Filter through Celite® to Remove Catalyst Stir->Filter Evap Solvent Evaporation Filter->Evap Final (4-Aminocyclohexyl)urea Free Base or Salt Evap->Final

Diagram 3: General workflow for Cbz deprotection.

Protocol 3: Deprotection using H₂ Gas and Pd/C

This is the classic and most common method for Cbz removal.

  • Materials and Reagents:

    • Cbz-protected (4-aminocyclohexyl)urea (1.0 equiv)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

    • Celite® or another filtration aid

    • HCl solution (if the HCl salt is desired)

  • Step-by-Step Methodology:

    • Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

    • CAUTION: Pd/C can be pyrophoric. Add the Pd/C catalyst carefully under a stream of nitrogen or argon. Do not add it to a dry flask or allow it to dry on filter paper in the air.

    • If the hydrochloride salt is desired, add 1.0-1.1 equivalents of HCl (e.g., as a solution in ether or from concentrated HCl) at this stage.

    • Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon. For larger scales, a Parr apparatus is recommended.

    • Stir the black suspension vigorously at room temperature for 2-16 hours. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully purge the reaction vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., MeOH).

    • Concentrate the filtrate in vacuo to yield the product, either as the free base or as the pre-formed hydrochloride salt.

Handling and Physicochemical Properties of Salts

The deprotected (4-aminocyclohexyl)urea is typically isolated as a salt to enhance stability and ease of handling. The free amine can be prone to air oxidation and carboxylation (reaction with atmospheric CO₂), whereas the salt form is significantly more stable.[7]

Property(4-Aminocyclohexyl)urea Hydrochloride(4-Aminocyclohexyl)urea TrifluoroacetateGeneral Observations
Appearance Typically a white to off-white crystalline solid.Often a white solid, can be more hygroscopic.Physical form depends on crystallization/precipitation conditions.
Solubility Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents like ether, hexanes.Good solubility in polar protic solvents.Salt formation significantly enhances aqueous solubility over the free base.
Stability Generally stable under ambient conditions. Can be hygroscopic. Store in a desiccator.Can be more hygroscopic than the HCl salt. May retain traces of TFA.Both are sensitive to strong bases, which will liberate the free amine.[7][8]
Handling Handle in a well-ventilated area. Avoid creating dust. Use standard personal protective equipment (PPE).Similar to HCl salt. Residual TFA can be corrosive, so handle with care.Hygroscopic nature requires storage in tightly sealed containers in a dry environment.[7]
Characterization of the Final Product

Confirming the identity and purity of the final salt is crucial.

  • ¹H NMR: Look for the disappearance of protecting group signals (e.g., the tert-butyl singlet around 1.4 ppm for Boc, or the benzylic and aromatic protons for Cbz). The appearance of a broad signal for the ammonium protons (NH₃⁺) is also indicative of salt formation.

  • Mass Spectrometry (MS): ESI-MS will show the [M+H]⁺ peak corresponding to the molecular weight of the free amine.

  • HPLC: The primary tool for assessing purity. A reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid modifier) is standard. UV detection is suitable for urea-containing compounds.[9]

  • FT-IR: Disappearance of the carbamate C=O stretch (approx. 1680-1720 cm⁻¹) and the appearance of strong N-H stretching bands for the ammonium salt.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient reagent (acid or H₂); Inactive catalyst (for Cbz); Steric hindrance around the amine.Add more deprotection reagent; Use fresh, high-quality Pd/C catalyst; Increase reaction time or temperature moderately.
Side Product Formation Alkylation by tert-butyl cation (Boc); Incomplete reduction of an aromatic ring (Cbz).Add a scavenger (anisole, TES) during Boc deprotection; Ensure the Pd/C catalyst is active and not poisoned.
Product is an Oil, not a Solid Product may be hygroscopic or amorphous; Presence of solvent or impurities.Triturate with a non-polar solvent (ether, hexanes); Attempt recrystallization from a suitable solvent system (e.g., MeOH/Ether); Ensure product is thoroughly dried under high vacuum.
Low Yield Product loss during workup (e.g., if product has some solubility in wash solvents); Incomplete reaction.Minimize the volume of solvent used for washing the solid product; Ensure reaction has gone to completion before workup.

References

  • Pascal, C., et al. (2005). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS.
  • Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Pellá, M. C. G., et al. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods.
  • Chemical Empowering. (n.d.). Synthesis of urea. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

  • IWA Publishing. (2022).
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • DTU Research Database. (n.d.). Handling heat‐stable salts in post‐combustion CO2 capture: A detailed survey. Available at: [Link]

Sources

Synthesis of urea-linked kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Urea-Linked Kinase Inhibitors

Abstract

The urea moiety is a privileged pharmacophore in kinase inhibitor design, particularly for "Type II" inhibitors that target the inactive (DFG-out) conformation of protein kinases.[1] Drugs such as Sorafenib, Regorafenib, and Lenvatinib rely on a diaryl urea motif to establish critical hydrogen bond networks with the conserved Glu (αC-helix) and Asp (DFG motif) residues. This guide provides a rigorous technical analysis of synthetic strategies for constructing urea-linked kinase inhibitors. We prioritize robust, scalable protocols over theoretical breadth, focusing on the Phenyl Carbamate and Isocyanate routes, which offer the highest fidelity for complex heteroaryl coupling.

Introduction: The Structural Logic of Urea Linkers

In the context of kinase inhibition, the urea group is not merely a linker; it is a structural anchor.[2] Type II inhibitors bind to the kinase ATP pocket when the activation loop is in the "DFG-out" conformation.[2][3] This conformational change opens a hydrophobic allosteric pocket adjacent to the ATP site.

  • Mechanistic Role: The urea nitrogen atoms function as hydrogen bond donors to the side chain of a conserved Glutamate (Glu) in the αC-helix and the backbone amide of the Aspartate (Asp) in the DFG motif.

  • Selectivity: Because the DFG-out conformation is less conserved than the active ATP-binding state, urea-based Type II inhibitors often exhibit superior selectivity profiles compared to Type I (ATP-competitive) inhibitors.

Strategic Synthesis: Route Selection

Choosing the correct synthetic route is dictated by the nucleophilicity of the coupling partners and the stability of the starting materials.

Comparative Analysis of Synthetic Methods
MethodReagentsKey AdvantagesPrimary Limitations
A. Isocyanate Coupling Amine + IsocyanateHigh Yield, Atom Economy. Reaction is often instantaneous at RT.Isocyanates can be toxic, moisture-sensitive, and commercially limited.
B. Phenyl Carbamate Amine + Ph-OCOCl

Carbamate + Amine
Robust, Scalable, Safe. Avoids handling free isocyanates. Intermediates are stable solids.Requires two steps (though often one-pot). Requires base (e.g., Et

N).
C. CDI / Triphosgene Amine + Activator + AmineVersatile. Useful when neither isocyanate nor carbamate is available.CDI adducts can be unstable; Triphosgene requires strict safety protocols (phosgene generation).

Detailed Experimental Protocols

Protocol A: The Phenyl Carbamate Method (Recommended)

Best for: Late-stage functionalization of complex heteroaryl amines where the isocyanate is unstable or unavailable. This method mimics the industrial synthesis of Sorafenib.

Reagents:

  • Amine A (Nucleophile 1): The less nucleophilic amine (often the heteroaryl amine).

  • Phenyl Chloroformate: Activation agent.[4]

  • Amine B (Nucleophile 2): The more nucleophilic amine.

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Solvent: Dry THF or DCM (Step 1); DMSO or DMF (Step 2).

Step-by-Step Workflow:

  • Activation (Carbamate Formation):

    • Dissolve Amine A (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Add Pyridine (1.2 equiv) and cool to 0 °C under nitrogen.

    • Dropwise add Phenyl Chloroformate (1.1 equiv). A white precipitate (pyridinium hydrochloride) may form.

    • Stir at RT for 1–4 hours. Monitor by TLC/LCMS for disappearance of Amine A.

    • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na

      
      SO
      
      
      
      . Isolate the phenyl carbamate intermediate. (Note: These intermediates are often stable solids that can be stored).
  • Coupling (Urea Formation):

    • Dissolve the isolated Phenyl Carbamate (1.0 equiv) in dry DMSO or DMF.

    • Add Amine B (1.0–1.2 equiv).

    • Add Triethylamine (TEA) (1.0 equiv) if Amine B is a salt or low nucleophilicity.

    • Heat to 60–80 °C for 2–6 hours.

    • Purification: Pour the reaction mixture into ice water. The urea product often precipitates as a solid. Filter, wash with water and Et

      
      O. Recrystallize from EtOH/DMF if necessary.
      

Critical Insight: The phenyl carbamate acts as a "masked isocyanate." Upon heating with a nucleophile, it eliminates phenol to form the urea. This method avoids the dimerization often seen with unstable isocyanates.

Protocol B: The Isocyanate Method

Best for: Rapid analog generation when the isocyanate building block is commercially available.

Reagents:

  • Aryl Isocyanate: 1.0 equiv.

  • Heteroaryl Amine: 1.0 equiv.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Dissolve the Heteroaryl Amine in anhydrous DCM (0.1 M).

  • Add the Aryl Isocyanate solution dropwise at RT.

  • Stir for 2–12 hours.

  • Observation: The product usually precipitates out of the DCM solution due to the low solubility of diaryl ureas.

  • Workup: Filter the precipitate. Wash with cold DCM.

  • Troubleshooting: If no precipitate forms, concentrate the solvent and add hexanes to induce crystallization.

Visualization of Synthetic Logic & Binding Mode

Figure 1: Synthetic Decision Tree & Reaction Mechanism

UreaSynthesis Start Target: Diaryl Urea Kinase Inhibitor Decision Is Isocyanate Commercially Available? Start->Decision MethodA Method A: Direct Isocyanate Coupling (Fastest, High Atom Economy) Decision->MethodA Yes MethodB Method B: Phenyl Carbamate Route (Robust, Scalable, Safe) Decision->MethodB No / Unstable StepA1 Mix Amine + Isocyanate in DCM/Toluene MethodA->StepA1 StepB1 Step 1: Amine + Ph-OCOCl (Activation) MethodB->StepB1 StepA2 Product Precipitates (Filtration) StepA1->StepA2 StepB2 Intermediate: Phenyl Carbamate (Stable Solid) StepB1->StepB2 StepB3 Step 2: Heat with Amine B in DMSO/DMF StepB2->StepB3 StepB4 Final Urea Product StepB3->StepB4

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and stability.

Figure 2: Type II Binding Mode (The "Why")

BindingMode Glu Glu (αC-Helix) Asp Asp (DFG Motif) Pocket Hydrophobic Pocket (DFG-Out) Urea Urea Linker (-NH-CO-NH-) Urea->Glu H-Bond Donor Urea->Asp H-Bond Donor Tail Hydrophobic Tail (Aryl/CF3) Urea->Tail Head Heteroaryl Head (Hinge Binder) Head->Urea Tail->Pocket Van der Waals

Caption: Schematic mechanism of Type II inhibition. The urea moiety anchors the inhibitor via H-bonds to Glu and Asp.[1]

Characterization & Troubleshooting

Solubility Challenges: Diaryl ureas are notoriously insoluble in common organic solvents (EtOAc, DCM), which aids in purification (precipitation) but hinders analysis.

  • NMR: Use DMSO-

    
    . Urea protons typically appear downfield (
    
    
    
    8.5–9.5 ppm) as two distinct singlets or a broad doublet.
  • MS: Electrospray Ionization (ESI) in positive mode usually gives strong

    
     signals.
    

Common Pitfalls:

  • Symmetrical Urea Formation: In Method B, if the phenyl carbamate is not purified, excess amine can react with itself if phosgene equivalents are generated in situ (rare with carbamates, common with CDI). Solution: Isolate the carbamate intermediate.

  • Regioselectivity: When using aminopyridines, the ring nitrogen can compete with the exocyclic amine. Solution: Use Method B with the aminopyridine as the nucleophile (Amine B) rather than the carbamate precursor.

References

  • Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. [Link][3]

  • Recent developments in the discovery of protein kinase inhibitors from the urea class. PubMed. [Link][5]

  • Diarylureas | Encyclopedia MDPI. MDPI. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI Molecules. [Link]

Sources

General procedure for urea formation using aminocyclohexyl scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Urea Linkers on Aminocyclohexyl Scaffolds

Introduction & Strategic Context

The formation of urea linkages (–NH–CO–NH–) on aminocyclohexyl scaffolds is a cornerstone transformation in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR modulators. Unlike simple aliphatic ureas, aminocyclohexyl systems introduce critical stereochemical constraints. The cyclohexane ring exists primarily in a chair conformation, creating distinct axial and equatorial environments that influence both nucleophilicity during synthesis and binding affinity in biological targets.

This guide moves beyond generic "mix-and-stir" instructions. It provides a rigorous, mechanism-driven workflow for synthesizing these ureas, prioritizing the Isocyanate Addition method for its atom economy and the CDI-Mediated Coupling for its versatility when isocyanates are unavailable.

Mechanistic Insight & Stereochemical Control

The Nucleophilic Challenge

The reaction is governed by the nucleophilic attack of the cyclohexyl amine nitrogen onto the electrophilic carbonyl of the isocyanate (or activated intermediate).

  • Equatorial Attack: Generally favored.[1] The lone pair is less sterically hindered, leading to faster kinetics.

  • Axial Attack: Often slower due to 1,3-diaxial interactions.

  • Conformational Locking: Bulky substituents (e.g., tert-butyl or phenyl groups) on the cyclohexane ring will "lock" the conformation. If the amine is locked in an axial position, forcing reaction conditions (higher heat, stronger bases) may be required, which increases the risk of epimerization.

Reaction Pathway Visualization

The following diagram illustrates the two primary workflows described in this guide.

UreaSynthesis Start Start: Aminocyclohexyl Scaffold Decision Is Isocyanate Available? Start->Decision Iso_Reagent Reagent: R-NCO (Isocyanate) Decision->Iso_Reagent Yes CDI_Reagent Reagent: CDI (Carbonyldiimidazole) Decision->CDI_Reagent No Direct_Add Direct Nucleophilic Addition (DCM/THF, 0°C to RT) Iso_Reagent->Direct_Add Purify Purification (Precipitation or Flash Chrom.) Direct_Add->Purify Activate Activation: Form Imidazole-Urea Intermediate CDI_Reagent->Activate Add_Amine2 Add 2nd Amine (R'-NH2) Activate->Add_Amine2 Add_Amine2->Purify Final Final Product: 1,3-Disubstituted Urea Purify->Final

Figure 1: Decision tree and workflow for urea synthesis on aminocyclohexyl scaffolds. Path A is preferred for cleanliness; Path B is preferred for versatility.

Experimental Protocols

Protocol A: Isocyanate Addition (The "Gold Standard")

Best for: High-yielding synthesis when the isocyanate partner is commercially available or stable.

Reagents:

  • Aminocyclohexane scaffold (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Acetonitrile (MeCN) is useful if product precipitation is desired.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) Only required if the starting amine is a salt (e.g., HCl).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve the aminocyclohexane (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

    • Critical Check: If the amine is an HCl salt, add DIPEA (1.2 mmol) and stir for 10 minutes until the solution is clear.

  • Addition: Cool the solution to 0°C (ice bath). Add the isocyanate (1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (stain with ninhydrin; urea product usually runs lower than the isocyanate but higher than the amine) or LCMS.

  • Quench & Isolation:

    • Scenario A (Precipitate formed): Many cyclohexyl ureas crystallize in DCM/MeCN. Filter the solid, wash with cold diethyl ether, and dry. This yields high-purity product.[2][3]

    • Scenario B (Soluble): Dilute with DCM, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: CDI-Mediated Coupling (The "Versatile Alternative")

Best for: Synthesizing unsymmetrical ureas when the isocyanate is unstable, toxic, or unavailable.

Reagents:

  • Aminocyclohexane scaffold (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Second Amine (R'-NH2) (1.2 equiv)

  • Solvent: Anhydrous DCM or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Activation: Dissolve the aminocyclohexane (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen at 0°C.

  • CDI Addition: Add CDI (1.1 mmol) in one portion. The solution may bubble (CO₂ evolution).

  • Intermediate Formation: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Mechanistic Note: This forms the reactive N-acylimidazole intermediate.

  • Coupling: Add the second amine (1.2 mmol). If the second amine is non-nucleophilic (e.g., an aniline), heating to 40–60°C may be required.

  • Workup: Dilute with EtOAc. Wash with water (3x) to remove the imidazole byproduct (water-soluble). Dry organic phase over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Optimization & Troubleshooting

ChallengeRoot CauseCorrective Action
Low Solubility Urea linkages are rigid and prone to strong intermolecular H-bonding (crystal lattice energy).Switch solvent to DMF or DMSO. During workup, avoid concentrating to dryness; try precipitating by adding water to the reaction mixture [1].
Epimerization High temperatures or strong bases causing inversion at the chiral center (cis

trans).
Maintain temperature

C. Use non-nucleophilic bases (DIPEA) only if necessary. Verify stereochemistry using NOESY NMR.
Symmetrical Urea Byproduct Hydrolysis of isocyanate to amine, which reacts with remaining isocyanate.Ensure strictly anhydrous conditions. Use fresh isocyanate. In CDI method, ensure full activation of the first amine before adding the second.
Low Reactivity (Axial Amines) Steric hindrance from 1,3-diaxial hydrogens blocks the nucleophile.Increase reaction time (up to 24h). Switch to a more polar aprotic solvent (DMF) to strip the solvation shell from the amine.

Application Case Study: sEH Inhibitors

The protocols above are directly applicable to the synthesis of 1,3-disubstituted ureas as Soluble Epoxide Hydrolase (sEH) inhibitors .

  • Context: sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory agents.[4][5] Inhibiting sEH stabilizes EETs.

  • Structure-Activity Relationship (SAR): Research by Morisseau et al. [2] and the Hammock group demonstrates that a central urea pharmacophore flanked by a hydrophobic group (like a cyclohexane or adamantane) is essential for potency.

  • Significance: The cyclohexane ring fills the hydrophobic pocket of the enzyme, while the urea hydrogens form critical hydrogen bonds with Asp335 and Tyr383 in the catalytic triad [3].

References

  • Padiya, K. J., et al. (2012). "Unconventional Urea Synthesis: A Green Approach." Journal of Organic Chemistry.
  • Morisseau, C., et al. (2006).[6] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[6] Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444.[6]

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. (Describes the binding mode of urea inhibitors).
  • Gomez, L., et al. (2024). "Isocyanate-based multicomponent reactions." Beilstein Journal of Organic Chemistry.

  • Common Organic Chemistry. (2023). "Urea Formation: Amine + Isocyanate Protocols."

Sources

Troubleshooting & Optimization

Improving solubility of (4-Aminocyclohexyl)urea dihydrochloride in organic solvents

Technical Support Center: Solubilization Strategies for (4-Aminocyclohexyl)urea 2HCl

Case ID: SOL-UREA-04 Subject: Overcoming insolubility of (4-Aminocyclohexyl)urea dihydrochloride in organic media Assigned Specialist: Senior Application Scientist[1]

Executive Summary

(4-Aminocyclohexyl)urea dihydrochloride is a highly polar, ionic solid.[1] Its insolubility in standard organic solvents (DCM, THF, Toluene) is caused by two factors:

  • Lattice Energy: The ionic interactions between the protonated amine/urea and the chloride counter-ions.

  • Hydrogen Bonding: The urea moiety forms a robust intermolecular H-bond network (similar to Kevlar or peptide sheets).[1]

To solubilize this compound for synthesis or analysis, you must break the ionic lattice (via neutralization) or disrupt the H-bond network (via high-polarity solvents).

Module 1: In-Situ Solubilization (For Chemical Reactions)

Use this method if you are using the molecule as a reagent (e.g., acylation, reductive amination) and do not need to isolate the free base first.

The Protocol: "The Organic Base Switch"

This method generates the reactive free amine in solution without an aqueous workup, preventing loss of the water-soluble urea derivative.

Reagents:

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA/Hünig's Base) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Solvent: DMF (Dimethylformamide) or a DCM/MeOH (9:[1]1) mixture.

Step-by-Step Workflow:

  • Suspension: Suspend the (4-Aminocyclohexyl)urea ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2HCl in the reaction solvent (e.g., DMF). It will appear as a white slurry.
    
  • Stoichiometry Calculation: You must neutralize two equivalents of HCl.

    
    
    
  • Addition: Add the DIPEA dropwise while stirring.

  • Validation (Self-Check):

    • Visual: The slurry should become significantly clearer or fully translucent as the lipophilic DIPEA

      
       HCl salt forms (which is often soluble in DMF) or as the free amine dissolves.
      
    • Exotherm: A mild exotherm indicates successful deprotonation.[1]

Why this works: DIPEA is sterically hindered and will not act as a nucleophile, but it is strong enough to strip the protons from the ammonium salt. The resulting free amine is organic-soluble.[1]

Critical Note: If using DCM, the solution may remain cloudy because DIPEA


 HCl precipitates in DCM. This is acceptable; the reactive free amine is in the solution phase.

Module 2: Isolation of the Free Base

Use this method if you strictly require the neutral starting material for analytical standards or sensitive catalysis.

The Challenge

Traditional aqueous extraction (NaOH/Water + DCM extraction) often fails because the free base, (4-Aminocyclohexyl)urea, is amphiphilic. It loves water (due to the urea) and may not partition well into DCM.[1]

Recommended Protocol: Ion Exchange Resin

This "Dry Neutralization" technique avoids water entirely.[1]

Materials:

  • Resin: Amberlyst A-21 (weakly basic) or Dowex 1X8 (strongly basic, OH- form).[1]

  • Solvent: Methanol (MeOH).[1]

Workflow:

  • Dissolution: Dissolve the 2HCl salt in minimal Methanol (it is soluble in MeOH).

  • Resin Treatment: Add 3–4 equivalents (by capacity) of the basic resin beads.[1]

  • Agitation: Gently stir or shake for 30–60 minutes.

  • Filtration: Filter off the resin beads. The HCl is now trapped on the beads.

  • Recovery: Evaporate the Methanol filtrate.

    • Result: You will obtain the free base as a white/off-white solid.[1]

Solubility Data of the Isolated Free Base:

Solvent Solubility Prediction Notes
Water High Urea group confers water solubility.[1][2]
Methanol/Ethanol High Best for handling the free base.[1]
DMSO/DMF High Ideal for reactions.[1]
DCM/Chloroform Low/Moderate Requires small % of MeOH to maintain solubility.[1]

| Hexane/Ether | Insoluble | Will precipitate.[1] |

Module 3: Solvent System Selection Guide

If you cannot use bases (e.g., pH-sensitive conditions), use these solvent systems to dissolve the salt directly.

Solvent SystemSolubility RatingApplication
DMSO (Pure) ⭐⭐⭐⭐⭐NMR analysis, high-temp reactions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C).
Water ⭐⭐⭐⭐⭐Biological assays (buffer required).
Methanol ⭐⭐⭐⭐Recrystallization, transfer solvent.[3]
DMF ⭐⭐⭐⭐Peptide coupling, SNAr reactions.
DCM : MeOH (4:1) ⭐⭐⭐Standard organic synthesis (moderate solubility).
Pure DCM/THF Avoid. Material will remain a rock-hard solid.[1]

Troubleshooting Decision Matrix

Use the following logic flow to determine the correct experimental setup for your specific needs.

SolubilityLogicStartSTART: What is your goal?ReactionRun a Chemical Reaction(Acylation, Coupling)Start->ReactionAnalysisAnalytical Standard / NMRStart->AnalysisWaterTolIs the reactionwater-tolerant?Reaction->WaterTolNMR_SolUse DMSO-d6 or D2O(Do not use CDCl3)Analysis->NMR_SolMethodAMethod A: Biphasic System(Schotten-Baumann)Water/DCM + K2CO3WaterTol->MethodAYes (e.g., simple acylation)MethodBMethod B: In-Situ Organic BaseSolvent: DMF or DCM/MeOHBase: DIPEA (3.0 eq)WaterTol->MethodBNo (e.g., anhydrous coupling)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: I tried dissolving the salt in DCM and adding Triethylamine (TEA), but a white solid remains. Did it fail?

  • Diagnosis: Not necessarily.[1] The white solid is likely Triethylamine Hydrochloride (TEA

    
     HCl), which precipitates in DCM.
    
  • Validation: Filter a small aliquot and check the filtrate by NMR or TLC. If the urea spot is present in the liquid phase, your solubilization worked, and the solid is just waste salt.

Q2: Can I use this molecule in a reductive amination with NaBH(OAc)3 in DCM?

  • Solution: Yes, but pure DCM is poor. Use a mixture of DCE (Dichloroethane) and Methanol (4:1) . The methanol helps dissolve the salt, and DCE is compatible with the hydride reagent. Add 2.0 eq of DIPEA to free the amine before adding the aldehyde.

Q3: Why is the "dihydrochloride" form used if it's so insoluble?

  • Reasoning: The free amine oxidizes slowly in air and absorbs CO2.[1] The 2HCl salt locks the amine and the urea in a stable, crystalline lattice, significantly extending shelf-life [1].

Q4: I need to remove the urea byproduct after my reaction. How?

  • Strategy: If your product is organic soluble, wash the reaction mixture with dilute aqueous HCl (0.1 M) .[1] The unreacted (4-Aminocyclohexyl)urea will protonate, become water-soluble, and wash away, leaving your product in the organic layer [2].

References

  • Reich, H. J. (2023). Commonly Used Bases in Organic Synthesis. University of Wisconsin-Madison Chemistry Data. [Link]

    • Context: pKa values of conjugate acids (DIPEA vs. Alkyl amines)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1]

    • Context: Principles of amine salt solubility and Schotten-Baumann reaction conditions.[1]

  • Context: General solubility profiles for cyclohexyl-urea deriv
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea (Structural Analog). [Link][1]

    • Context: Physicochemical properties of amino-urea analogs supporting the polarity/solubility claims.

Technical Support Center: Purification Strategies for (4-Aminocyclohexyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: You are likely using (4-aminocyclohexyl)urea as a linker or building block to react the primary amine with an electrophile (e.g., acid chloride, isocyanate, or activated ester). The reaction is complete, but you have residual starting material.

The "Enemy" Profile:

  • Molecule: (4-Aminocyclohexyl)urea[1]

  • Functional Groups: Primary Amine (

    
    ), Urea (
    
    
    
    )
  • Physicochemical Trap: This molecule is a "solubility chameleon." The urea group confers high polarity and water solubility, while the cyclohexane ring adds lipophilicity. The primary amine is basic (pKa

    
     10.5), while the urea is essentially neutral (pKa 
    
    
    
    0.1).
  • Why Standard Silica Fails: On normal phase silica, the amine interacts strongly with silanols (causing streaking), and the urea group causes severe tailing due to hydrogen bonding.

Primary Workflow: Solid-Supported Scavenging (Recommended)

Best For: Small to medium scale (mg to g), high-throughput synthesis, and non-basic products.

The Logic

Since your impurity contains a nucleophilic primary amine and your product likely does not (having reacted), we use an electrophilic scavenger resin . This creates a covalent bond between the impurity and the solid support, allowing you to remove the impurity by simple filtration.[2]

Recommended Resin: Polymer-Supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Why PS-NCO? It reacts with the amine to form a urea linkage. Since the impurity already contains a urea, this creates a chemically stable bis-urea species that remains bound to the bead.

Protocol: PS-NCO Scavenging
  • Calculate Equivalents: Use 2–3 equivalents of PS-NCO relative to the estimated amount of unreacted amine (not the total starting material).

  • Solvent Selection: Dissolve your crude mixture in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using acid chloride scavengers, but PS-NCO is generally tolerant.

  • Incubation: Add the resin to the reaction vessel. Shake or stir gently at room temperature for 4–16 hours.

    • Tip: If the reaction is sluggish, add a catalytic amount of DIPEA (unless your product is sensitive to base).

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Wash the resin cake with the reaction solvent (e.g., 3x volumes) to recover any non-specifically adsorbed product.

  • Result: The filtrate contains your product; the impurity is trapped on the resin.

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Reaction Mixture (Product + Excess Amine) Decision Is Product Basic? Start->Decision AddResin Add PS-Isocyanate Resin (2-3 equiv vs impurity) Decision->AddResin No (Neutral/Acidic) AltRoute Use SCX (See Section 3) Decision->AltRoute Yes (Basic) Incubate Incubate 4-16h (Agitation) AddResin->Incubate Filter Filtration Step Incubate->Filter Resin Resin Cake (Contains Impurity) Filter->Resin Trapped Filtrate Filtrate (Purified Product) Filter->Filtrate Flow through

Figure 1: Decision tree and workflow for electrophilic scavenging of amine impurities.

Secondary Workflow: Strong Cation Exchange (SCX)[3][4][5]

Best For: Cases where the product is neutral/acidic but the impurity is basic, or when the product is also basic but has a significantly different pKa.

The Logic

SCX columns contain sulfonic acid groups (


).
  • The Impurity: The primary amine (pKa ~10.5) will protonate and bind irreversibly to the SCX media in organic solvents.

  • The Product: If your product is an amide, urea, or carbamate (neutral), it will not bind and will elute in the flow-through.

Protocol: "Catch and Release" (Impurity Catch)
  • Conditioning: Flush the SCX cartridge with MeOH followed by DCM.

  • Loading: Dissolve crude residue in DCM or MeOH (ensure full solubility). Load onto the cartridge.

  • Elution (The Separation): Flush with 3–5 column volumes of MeOH or DCM.

    • Mechanism:[3] The neutral product flows through.[4] The amine impurity sticks to the sulfonic acid sites.

  • Recovery (Optional): If you need to confirm the impurity was caught, flush the column with 2M

    
     in MeOH. The amine will release.[4]
    

Data Comparison: Purification Efficiency

FeatureScavenger Resin (PS-NCO)SCX ChromatographyLiquid-Liquid Extraction
Selectivity High (Chemo-selective)High (pKa based)Low to Medium
Solvent Usage LowMediumHigh
Time Slow (4-16h incubation)Fast (15 min)Medium (Settling time)
Suitability Non-basic productsNeutral productsLarge scale (>10g)

Tertiary Workflow: Modified Liquid-Liquid Extraction (LLE)

Best For: Large scale (>10g) where resins are too expensive.

The Logic

We exploit the basicity of the amine.[4] By lowering the pH, we force the amine into the aqueous layer as an ammonium salt (


). However, the urea group increases water solubility, making this tricky.
Protocol: The "Salting Out" Modification
  • Dissolution: Dissolve crude in EtOAc. If solubility is poor, use a 9:1 mixture of

    
    :Isopropanol.
    
    • Critical: Do not use DCM if you anticipate emulsions; ureas are notorious for stabilizing emulsions in halogenated solvents.

  • Acid Wash: Wash the organic layer with 1M HCl (2x).

    • Mechanistic Check: The amine forms the hydrochloride salt.

  • Brine Wash: Wash the organic layer immediately with saturated brine. This "salts out" any neutral product that might have partitioned into the water due to the urea group.

  • Drying: Dry organic layer over

    
    .
    

Troubleshooting & FAQs

Q: My product is also a basic amine. How do I separate it from the (4-aminocyclohexyl)urea? A: This is the hardest scenario. Scavenging and SCX will bind both.

  • Solution: Use Reverse Phase (C18) Flash Chromatography .

  • Conditions: Use a gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

  • Why: The (4-aminocyclohexyl)urea is very polar and will elute near the solvent front (dead volume). Your product, likely having a higher molecular weight and lipophilicity, will retain longer.

Q: I tried LLE, but I got a terrible emulsion (rag layer). Why? A: The molecule is amphiphilic (cyclohexyl ring = oil loving; urea/amine = water loving). It acts like a surfactant.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. This breaks the physical emulsion. Alternatively, add a small amount of MeOH to the organic phase to disrupt surface tension.

Q: Does stereochemistry (cis vs. trans) affect removal? A: Yes, slightly. The cis isomer is generally more polar and creates intramolecular H-bonds more readily than the trans isomer. In C18 chromatography, they may split into two peaks. Ensure you collect both if your starting material was a mixture, or verify which isomer is the impurity.

Q: Can I use normal phase silica if I add Triethylamine? A: Technically yes, but it is not recommended. Even with TEA, the urea group interacts with silica. If you must, use DCM:MeOH:


 (90:9:1). The ammonia suppresses silanol activity better than TEA for urea compounds.
Visualization: SCX Logic Flow

SCX_Logic Sample Sample (Neutral Product + Basic Amine) Column SCX Column (Sulfonic Acid Media) Sample->Column Load Elute1 Flow Through 1: NEUTRAL PRODUCT Column->Elute1 Non-retained Elute2 Flow Through 2: AMINE IMPURITY Column->Elute2 Displaced Wash Wash Solvent (MeOH/DCM) Wash->Column Ammonia Elution Solvent (2M NH3 in MeOH) Ammonia->Column Release Step

Figure 2: Mechanism of Strong Cation Exchange (SCX) for separating basic amines from neutral ureas.

References

  • Marsh, A., et al. (2001). Solid-Phase Scavenging of Excess Reagents and Reaction Byproducts.[2][5] High-Throughput Synthesis.[2]

    • Context: Definitive guide on using electrophilic resins (PS-NCO) for amine removal.
    • (ACS Publications)

  • Biotage. (2024).[6] Strategies for Flash Purification of Amine-Containing Compounds. The Flash Purification Blog.

    • Context: Detailed protocols for SCX and amine chrom
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Context: Standard reference for solubility data and recrystallization solvents for urea deriv
  • Teledyne ISCO. (2012).[4] RediSep SCX Column Application Note: Purification of Basic Compounds.

    • Context: Technical specifications for Strong C

Sources

Technical Support Guide: Free-Basing (4-Aminocyclohexyl)urea Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Optimal pH Window

For the efficient conversion of (4-Aminocyclohexyl)urea dihydrochloride to its free base, the optimal pH target is 12.5 – 13.0 .

While the theoretical threshold for deprotonation is lower, this specific pH window is critical to drive the equilibrium >99% toward the free base while mitigating the risk of urea hydrolysis.

ParameterOptimal ValueCritical Insight
Target pH 12.5 – 13.0 Ensures >99% deprotonation of the primary amine (pKa ~10.6).
Temperature 0°C – 4°C Crucial: Suppresses urea hydrolysis, which accelerates at pH >12.
Reaction Time < 30 mins Minimize exposure of the urea moiety to strong base.
Solvent System DCM/MeOH (9:1) The urea group increases polarity; pure non-polar solvents may fail.

Scientific Rationale & Mechanistic Insight

The pKa Challenge

To design a robust protocol, we must analyze the molecule's two distinct nitrogen-containing functionalities:

  • Primary Amine (Cyclohexylamine moiety): This is the basic center. The pKa of a protonated cyclohexylamine is approximately 10.6 [1].[1][2] According to the Henderson-Hasselbalch equation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), reaching a pH equal to the pKa results in only 50% deprotonation. To achieve >99% free base recovery, the pH must be at least 2 units higher than the pKa.
    
  • Urea Moiety: The urea group (

    
    ) is extremely weakly basic (pKa of conjugate acid 
    
    
    
    0.1) and effectively neutral in water. However, it is chemically sensitive. Under strongly alkaline conditions (pH > 12) and elevated temperatures, urea undergoes hydrolysis to release ammonia and carbonate [2].
The Stability-Solubility Trade-off

The "Dihydrochloride" nature of your starting material implies a significant acidic load. Neutralizing two equivalents of HCl releases substantial heat (exothermic).

  • Risk: Heat + High pH = Rapid Urea Hydrolysis.

  • Solution: You must decouple the neutralization energy from the chemical stability. This dictates the "Cold & Fast" protocol described below.

Validated Experimental Protocol

Objective: Isolate the free base without degrading the urea linkage.

Materials Required[5][6][7][8][9][10]
  • (4-Aminocyclohexyl)urea dihydrochloride (Starting Material)

  • Base: 5M NaOH (Pre-chilled) or Solid KOH (if minimizing water volume)

  • Solvent: Dichloromethane (DCM) and Methanol (MeOH)

  • Brine: Saturated NaCl solution

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[3]
    
  • Equipment: pH meter (calibrated to pH 10-14 range), Ice bath.

Step-by-Step Methodology
Phase 1: Controlled Neutralization
  • Dissolution: Dissolve the dihydrochloride salt in the minimum volume of distilled water at room temperature.

  • Thermal Protection: Place the vessel in an ice/water bath (0°C) . Allow the solution to chill for 10 minutes.

  • Basification: Dropwise add chilled 5M NaOH while stirring vigorously.

    • Monitor: Use an internal thermometer. Do not allow the temperature to rise above 10°C.

    • Endpoint: Continue addition until the pH stabilizes between 12.5 and 13.0 .

  • Saturation: Once the pH is stable, add solid NaCl to saturate the aqueous layer. This "salting out" effect reduces the water solubility of the polar urea-amine, forcing it into the organic phase [3].

Phase 2: Biphasic Extraction
  • Solvent Addition: Add a solvent mixture of DCM:MeOH (9:1) .

    • Why MeOH? Pure DCM may not effectively extract the polar urea compound. The small amount of methanol improves solubility of the polar free base.

  • Extraction: Shake gently (to avoid stubborn emulsions) and separate layers. Re-extract the aqueous layer 3 times.

  • Wash: Combine organic layers and wash once with a small volume of brine.

    • Caution: Do not wash with water, or you will back-extract your product due to its polarity.

Phase 3: Isolation
  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Filtration & Concentration: Filter off the solid. Evaporate the solvent under reduced pressure (Rotavap) at < 40°C .

  • Result: The free base should appear as a white solid or viscous oil.

Troubleshooting & Optimization Logic

FreeBasingLogic Start Start: Dihydrochloride Salt Dissolve Dissolve in Water (0°C) Start->Dissolve AddBase Add NaOH to pH 12.5-13.0 Dissolve->AddBase CheckState Check Physical State AddBase->CheckState Precipitate Precipitate Formed? CheckState->Precipitate Filter Filter Solid & Wash with Cold Water Precipitate->Filter Yes (Ideal) Extract Extract with DCM:MeOH (9:1) Precipitate->Extract No (Soluble) Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes Dry Dry Organic Layer (Na2SO4) Emulsion->Dry No BreakEmulsion->Dry Evaporate Evaporate <40°C Dry->Evaporate

Figure 1: Decision logic for the isolation of (4-Aminocyclohexyl)urea free base. Note the branch for precipitation vs. extraction.

Troubleshooting Guide (Q&A)

Q1: I reached pH 13, but no precipitate formed. Did it fail? A: Not necessarily. The urea group makes the molecule highly polar. It may remain dissolved in water even as a free base.[4]

  • Action: Proceed immediately to the Extraction step using DCM:MeOH (9:1). Do not wait for precipitation. Ensure you have saturated the aqueous layer with NaCl to "push" the product out.

Q2: The product is "oiling out" as a sticky gum at the bottom of the flask. A: This is common for amine extractions. The oil is likely your product saturated with water and impurities.

  • Action: Add a small amount of DCM to dissolve the oil. If it doesn't dissolve, try n-Butanol. Extract this oil layer into the organic phase, dry with

    
    , and the oil should solidify or purify upon evaporation.
    

Q3: I smell ammonia during the pH adjustment. A: This indicates urea hydrolysis is occurring.

  • Cause: The temperature is too high, or the pH is too extreme (>13.5).

  • Action: Immediately cool the reaction to < 0°C. Lower your target pH slightly (to 12.0) for the remainder of the process. Work faster.

Q4: My yield is very low (< 50%). Where is the product? A: It is likely still in the aqueous phase.

  • Diagnosis: Check the pH of the aqueous waste. If it drifted below 11, the amine re-protonated.

  • Remedy: Re-adjust aqueous layer to pH 13 and perform continuous extraction (liquid-liquid) with Chloroform for 12 hours if simple extraction fails.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014).[5][6] Stability of urea in solution and pharmaceutical preparations.[7][5][6] Journal of Cosmetic Science, 65(3), 187–195.[6] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic (4-Aminocyclohexyl)urea Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Your Stoichiometry

(4-Aminocyclohexyl)urea salts (typically Hydrochloride or Hydrobromide) act as critical diamine linkers in medicinal chemistry. However, their dual-functional nature—containing both a polar urea motif and a basic amine salt—creates a "perfect storm" for hygroscopicity.

The urea moiety acts as a hydrogen bond donor/acceptor, while the ionic salt lattice provides a high energy gain for hydration. The result: These compounds do not just adsorb surface moisture; they can absorb water into the crystal lattice (formation of hydrates) or deliquesce entirely.

Why this matters:

  • Stoichiometric Drift: A sample with 10% water content by weight introduces a 10% error in stoichiometry. In fragment-based drug discovery (FBDD), this destroys SAR (Structure-Activity Relationship) correlations.

  • Reaction Quenching: If used in amide couplings (e.g., with EDC/HATU), the absorbed water will hydrolyze the activated ester intermediate, plummeting yields.

This guide provides a self-validating, rigorous framework for handling these salts.

Module 1: Storage & Environmental Control

The Golden Rule: Never trust the "dryness" of a salt stored in a standard screw-cap vial for more than 30 days.

The Storage Hierarchy
TierStorage MethodSuitabilityRisk Level
Tier 1 Glovebox (N₂/Ar) Long-term storage (>1 month)Negligible
Tier 2 Desiccator (P₂O₅ or Active Silica) Active use (Weekly access)Low
Tier 3 Parafilm-sealed Vial @ 4°C Short-term (<1 week)High (Condensation risk)
The "Warm-Up" Protocol (Crucial Step)

Issue: Removing a cold vial from the fridge/freezer causes immediate condensation of atmospheric moisture onto the solid. Protocol:

  • Remove vial from cold storage.

  • Place in a desiccator or on the bench sealed.

  • Wait 45–60 minutes until the container reaches ambient temperature.

  • Wipe the exterior with a lint-free tissue before opening.

Module 2: Weighing & Transfer

The Problem: Static electricity often accompanies dry salts, while moisture absorption changes the mass during the weighing process.

The "Difference Weighing" Technique

Do not weigh the solid directly into an open boat. The mass will drift upwards as you watch the balance.

Step-by-Step Protocol:

  • Tare a capped vial containing the bulk salt.

  • Remove the cap, quickly transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

  • Weigh the capped bulk vial again.

  • Calculate:

    
    
    

Why this works: You measure the loss of mass from the protected environment, rather than the gain of mass in an exposed environment.

Visualization: The Moisture Cascade

MoistureCascade Start Open Vial (Ambient Air) Adsorption Surface Adsorption (< 1 min) Start->Adsorption Rapid H-Bonding Lattice Lattice Incorporation (Hydrate Formation) Adsorption->Lattice Time > 10 mins Error1 Weighing Error (+5-15% Mass) Adsorption->Error1 Liquid Deliquescence (Liquid Phase) Lattice->Liquid Saturation Error2 Stoichiometry Mismatch (Excess Electrophile) Lattice->Error2 Error3 Reagent Hydrolysis (Coupling Failure) Liquid->Error3

Figure 1: The cascade of failure initiated by exposing hygroscopic urea salts to atmospheric moisture.

Module 3: Recovery & Drying (Troubleshooting)

If your salt has clumped or turned sticky, it must be dried before use.

Vacuum Oven Drying (Standard)
  • Temp: 40–45°C (Do not exceed 60°C; urea derivatives can decompose or cyclize at high heat).

  • Pressure: < 10 mbar.

  • Desiccant: P₂O₅ tray present in the oven.

  • Duration: 12–24 hours.

Azeotropic Distillation ( Rapid/In-Situ )

If you need to use the salt now and cannot wait for oven drying.

Protocol:

  • Place the "wet" salt in your reaction flask.

  • Add Toluene (or Benzene/Cyclohexane).

  • Rotary evaporate to dryness (or distill if using a Schlenk line).

  • Repeat 2x.

  • Mechanism: Toluene forms a low-boiling azeotrope with water, mechanically carrying moisture out of the salt lattice.

Module 4: Reaction Setup & Validation

In-Situ Salt Break (The "Free Base" Trick)

For many reactions, the salt form is the problem. Neutralizing it in situ often improves solubility and reactivity.

Workflow:

  • Suspend (4-Aminocyclohexyl)urea salt in dry DCM or DMF.

  • Add DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (1.1 – 2.0 equiv).

  • Stir for 15 mins under Nitrogen.

  • Observation: The suspension often clears or changes texture as the free amine is liberated and the inorganic salt (DIPEA·HCl) forms.

Validation: How do I know it's dry?

Do not guess. Use one of these methods:

  • Method A: Karl Fischer (KF) Titration (Gold Standard)

    • Target: < 0.5% water by weight.[1]

    • Note: Ensure your KF solvent is compatible with amines (some standard reagents react with amines; use amine-specific KF reagents).

  • Method B: 1H NMR (Practical)

    • Dissolve ~10mg in DMSO-d6 (dry ampoule grade).

    • Check for the H₂O peak at 3.33 ppm .

    • Calculation: Integrate the H₂O peak relative to the Urea N-H protons. If the integral suggests >0.2 equiv of water, dry again.

FAQ & Troubleshooting Guide

Q1: My salt has turned into a solid, sticky puck in the bottle. Is it ruined?

  • Diagnosis: This is deliquescence. The salt has absorbed enough water to partially dissolve itself.[2]

  • Fix: It is likely chemically stable but physically unusable.

    • Small scale: Dissolve the puck in Methanol, transfer to a round-bottom flask, and strip solvent. Perform Azeotropic Distillation (Module 3.2) with toluene to remove residual water.[2]

    • Large scale: Recrystallization from Ethanol/Ether may be required.

Q2: I am seeing low yields in my HATU/EDC coupling reaction.

  • Cause: The water in your hygroscopic salt is competing with your amine. Water reacts with the O-acylisourea (EDC intermediate) or the activated ester (HATU) to form the carboxylic acid back, wasting your expensive coupling reagent.

  • Solution: Use excess base (3-4 equiv) and ensure the salt is dried via azeotrope inside the reaction flask before adding the coupling reagent.

Q3: Can I use DCM (Dichloromethane) as a solvent?

  • Warning: (4-Aminocyclohexyl)urea salts often have poor solubility in pure DCM.

  • Recommendation: Use a mixture of DCM/DMF (9:1) or DCM/MeOH (9:1) . If using MeOH, ensure it is anhydrous.

Decision Tree: Recovery Workflow

Recovery Start Condition Check IsClumped Is it clumped? Start->IsClumped IsWet Is it wet/liquid? IsClumped->IsWet Yes Action1 Use Desiccator (24h) IsClumped->Action1 No (Free flowing) Action2 Azeotropic Drying (Toluene) IsWet->Action2 No (Just sticky) Action3 Recrystallization (EtOH/Et2O) IsWet->Action3 Yes (Liquefied)

Figure 2: Decision logic for recovering hygroscopic salts based on physical state.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts).

  • Sigma-Aldrich Technical Bulletin. (2022). Handling and Weighing of Hygroscopic Products. (General protocols for amine salts).

  • BenchChem. (2024). Urea Hydrochloride: Properties and Handling. (Specific data on urea salt hygroscopicity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses moisture impact on coupling efficiency).

Sources

Solvent selection for (4-Aminocyclohexyl)urea dihydrochloride reactions (DMSO vs Methanol)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for (4-Aminocyclohexyl)urea 2HCl

User Guide & Troubleshooting Interface

Current Topic: Solvent Selection & Optimization Molecule: (4-Aminocyclohexyl)urea dihydrochloride CAS Registry Check: Verify structure matches (4-aminocyclohexyl)urea (dihydrochloride salt). Note: This is distinct from the DCU byproduct.

Executive Summary: The Solvent Paradox

You are likely working with this compound as a bifunctional linker in drug discovery (e.g., PROTACs or kinase inhibitors). The dihydrochloride salt form (2HCl) presents a classic solubility-vs-processability conflict:

  • DMSO dissolves the salt instantly but complicates workup and can interfere with downstream biological assays.

  • Methanol (MeOH) offers easy removal but risks "crashing out" the free base or participating in unwanted side reactions (solvolysis).

This guide provides the decision logic to navigate this trade-off.

Module 1: Solubility & Dissolution Protocols

Q: Why won't my compound dissolve in Methanol? It dissolves fine in DMSO.

A: The 2HCl salt lattice is extremely stable and highly polar.

  • The Mechanism: DMSO has a high dielectric constant (

    
    ) and strong dipole, disrupting the ionic lattice effectively. Methanol (
    
    
    
    ) is less polar and often struggles to break the lattice energy of dihydrochloride salts at room temperature.
  • The Fix (The "Salt Break" Method):

    • Suspend the compound in Methanol.

    • Add a tertiary base (TEA or DIPEA) slowly (2.2 - 2.5 equivalents).

    • Result: This liberates the free amine and forms the amine-hydrochloride salt of the base (e.g., TEA·HCl), which is often more soluble in MeOH. The target molecule usually dissolves as the free base is generated.

Q: Can I heat the Methanol solution to improve solubility?

A: Proceed with Caution. While heating improves solubility, (4-Aminocyclohexyl)urea is a urea derivative. Prolonged heating in protic solvents (like MeOH) can lead to:

  • Carbamoylation: Slow equilibrium shifts.

  • Nucleophilic Competition: If you are heating to facilitate a reaction with an electrophile, the solvent (MeOH) becomes a competing nucleophile (see Module 2).

Module 2: Reaction Optimization (DMSO vs. MeOH)

Decision Matrix: Which Solvent for Which Reaction?
FeatureDMSO Methanol Recommendation
Amide Coupling (EDC/HATU)Excellent solubility. No interference.HIGH RISK. MeOH can react with activated esters to form methyl esters.Use DMSO or DMF.[1] Avoid MeOH.
SNAr (Nucleophilic Sub.)Accelerates reaction (polar aprotic).Can retard rate (H-bonding to nucleophile).DMSO is superior for kinetics.
Reductive Amination Usable, but hygroscopic nature hurts imine formation.Excellent. Protic solvent activates the imine.Use Methanol .[2]
Deprotection (Acidic) Good.Good.Methanol (easier workup).
Critical Warning: The Methanol Trap

If you are reacting (4-Aminocyclohexyl)urea with an acid chloride or NHS-ester:

  • In MeOH: The solvent is present in

    
     concentration. It will outcompete your amine, converting your expensive acid chloride into a cheap methyl ester.
    
  • In DMSO: The amine is the only nucleophile. The reaction proceeds as intended.

Module 3: Workup & Purification (The Exit Strategy)

Q: I used DMSO because I had to. How do I get rid of it?

A: DMSO (BP: 189°C) cannot be rotovapped off easily. Use one of these three protocols:

Protocol A: The LiCl Wash (Standard)

  • Best for: Hydrophobic products (after reaction).

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash organic layer

      
       with 5% Aqueous Lithium Chloride (LiCl) .
      
    • Mechanism: DMSO partitions into the aqueous LiCl phase much better than into pure water.

Protocol B: The SCX Catch-and-Release (High Purity)

  • Best for: Polar amines like yours.

    • Load the DMSO reaction mixture directly onto a Strong Cation Exchange (SCX) cartridge (acidic resin).

    • Wash: Flush with MeOH (removes DMSO and non-basic impurities).

    • Elute: Flush with

      
       Ammonia in MeOH.
      
    • Result: Your product elutes as the free base; DMSO stays in the waste.

Protocol C: Lyophilization (The "Lazy" Method)

  • Best for: Water-soluble products.[2][3]

    • Dilute DMSO mixture with water (1:1 ratio minimum).

    • Freeze and lyophilize.

    • Note: DMSO sublimes slowly. This may take 2-3 days.

Visual Decision Guides

Figure 1: Solvent Selection Logic Flow

SolventSelection Start Start: (4-Aminocyclohexyl)urea 2HCl ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling / Acylation ReactionType->Coupling Electrophile Sensitive? Reductive Reductive Amination ReactionType->Reductive Aldehyde/Ketone? SNAr SNAr / Substitution ReactionType->SNAr Halide Displacement? UseDMSO USE DMSO / DMF (Avoid Methanolysis) Coupling->UseDMSO UseMeOH USE METHANOL (Promotes Imine) Reductive->UseMeOH UseDMSO_Kinetic USE DMSO (Faster Kinetics) SNAr->UseDMSO_Kinetic

Caption: Decision tree for selecting the optimal solvent based on reaction chemistry to avoid side reactions.

Figure 2: DMSO Removal Workflow

DMSORemoval Input Reaction Mixture (in DMSO) CheckSol Is Product Water Soluble? Input->CheckSol Extract Dilute w/ EtOAc CheckSol->Extract No (Lipophilic) SCX Load on SCX Column CheckSol->SCX Yes (Polar/Amine) LiCl Wash 3x w/ 5% LiCl Extract->LiCl Dry Dry & Rotovap LiCl->Dry Wash Wash w/ MeOH (Removes DMSO) SCX->Wash Elute Elute w/ NH3/MeOH Wash->Elute

Caption: Workflow for removing DMSO based on product solubility. SCX (Strong Cation Exchange) is preferred for amino-ureas.

References & Grounding

  • PubChem Compound Summary: (4-Aminocyclohexyl)urea. National Library of Medicine. Link

  • Solvent Selection Guides:

    • Pfizer Solvent Selection Guide: Highlights DMSO as "Usable" but problematic for workup; Methanol as "Preferred" for green chemistry but reactive. Link

    • Sanofi Solvent Guide: Classifies DMSO as a solvent to replace where possible due to process intensity (high boiling point).[1] Link

  • Methanol Interference in Couplings:

    • ACS Green Chemistry:[2] Evaluation of alternative solvents in amide coupling reactions (discussing solvolysis risks). Link

  • DMSO Removal Protocols:

    • University of Rochester: Workup for Polar and Water-Soluble Solvents (LiCl protocol). Link

Sources

Technical Support Center: Optimization of (4-Aminocyclohexyl)urea Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polymerization" Mirage

In the synthesis of (4-aminocyclohexyl)urea derivatives, users frequently report "polymerization" or "gelling" of reaction mixtures. As a Senior Application Scientist, I must first clarify a critical distinction: 90% of reported polymerization events with this scaffold are actually physical aggregation , driven by the potent hydrogen-bonding capability of the urea motif.

True covalent polymerization only occurs if:

  • You are reacting the diamine precursor with a bifunctional electrophile (e.g., phosgene, diisocyanate).

  • You are using a bifunctional linker without protecting groups.

This guide addresses both the physical aggregation (solubility) and chemical side-reactions (regioselectivity) to ensure high-yield couplings.

Diagnostic: Is it a Polymer or an Aggregate?

Before altering your synthesis, perform this rapid diagnostic test on your "polymerized" material.

ObservationTest: Add LiCl (5% w/v) in DMAcDiagnosisRoot Cause
White Gel / Precipitate Dissolves (becomes clear)Physical Aggregation Intermolecular Urea-Urea H-bonding (Stacking).
Gummy Solid Remains insolubleCovalent Polymerization Cross-linking via bifunctional electrophiles or uncontrolled isocyanate formation.
Fine Powder Dissolves with heatCrystallization High lattice energy of trans-isomers.

Mechanism of Failure: The Urea Stacking Effect

Understanding the enemy is the first step to defeating it. The urea group (–NH–CO–NH–) is a dual H-bond donor and acceptor. In non-polar or moderately polar solvents (DCM, THF, and even pure DMF), (4-aminocyclohexyl)urea molecules stack like β-sheets in proteins.

Visualization: Aggregation vs. Coupling

The following diagram illustrates how "stacking" competes with your desired coupling reaction, shielding the amine from the electrophile.

UreaAggregation Monomer Free (4-Aminocyclohexyl)urea Stack H-Bonded Aggregate (Insoluble Gel) Monomer->Stack High Conc. / Non-polar Solvent Product Coupled Amide Product Monomer->Product + Activated Acid (HATU/DIEA) Stack->Monomer Add LiCl (Disrupts H-bonds) LiCl LiCl / Chaotropic Salt

Figure 1: The thermodynamic trap of urea aggregation. Without H-bond disruption (LiCl), the equilibrium favors the insoluble stack, halting the reaction.

Technical Solutions & Protocols

Solution A: The "Chaotropic" Solvent System (Standard Protocol)

To prevent aggregation during coupling, we borrow a technique from peptide chemistry: the use of chaotropic salts to disrupt hydrogen networks.

The Protocol:

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . Avoid DCM or pure THF.

  • Additive: Dissolve anhydrous LiCl (Lithium Chloride) in the solvent to a concentration of 0.4M to 0.8M .

    • Why? The Li+ ion coordinates to the urea carbonyl oxygen, breaking the intermolecular H-bonds and freeing the amine for reaction [1].

  • Base: Use DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) .

  • Coupling Reagent: HATU is preferred over EDC/HOBt for sterically hindered or insoluble amines.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of Carboxylic Acid in 0.5M LiCl/DMAc.

  • Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 5 mins (Activation).

  • Add 1.0 eq (4-aminocyclohexyl)urea .

  • Crucial: If the mixture clouds up, add more LiCl/DMAc until clear.

  • Stir at RT for 2–4 hours.

Solution B: Preventing Covalent Polymerization

If you are synthesizing the urea in situ (e.g., reacting 1,4-diaminocyclohexane with a urea source), you risk forming polyureas.

The Strategy:

  • Monoprotection is Mandatory: Do not attempt to react a free diamine with 1 equivalent of isocyanate. You will get a statistical mixture of starting material, mono-urea, and di-urea (polymer).

    • Action: Use N-Boc-trans-1,4-cyclohexanediamine .

  • The "Slow Addition" Fallacy: Slow addition of the electrophile does not fix the statistical distribution significantly if the reaction is fast. Use the monoprotected scaffold.

Optimized Workflow Diagram

This flowchart guides you through the decision-making process to ensure a clean coupling reaction.

CouplingWorkflow Start Start: (4-Aminocyclohexyl)urea Coupling CheckSolubility Check Solubility in DMAc Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble AddLiCl Add LiCl (0.5M) to DMAc/NMP IsSoluble->AddLiCl No (Cloudy/Gel) StandardCoupling Standard HATU/DIPEA Coupling IsSoluble->StandardCoupling Yes AddLiCl->StandardCoupling CheckProduct Product Analysis (LCMS) StandardCoupling->CheckProduct Polymer Polymer/Dimer Detected? CheckProduct->Polymer Success Success: Isolate Product Polymer->Success No (Clean Mass) ReviewProtecting Review Protecting Group Strategy (Use Mono-Boc Diamine) Polymer->ReviewProtecting Yes (Dimer/Oligomer)

Figure 2: Decision tree for optimizing reaction conditions and troubleshooting failure modes.

Frequently Asked Questions (FAQs)

Q: Why does my reaction solidify when I add the amine to the acid chloride? A: This is likely rapid hydrochlorination and aggregation. The HCl generated protonates the amine (rendering it unreactive) and the urea moiety aggregates. Fix: Use a "Reverse Addition" technique. Add the acid chloride slowly to a solution of the amine and excess base (Pyridine or DIPEA) in DMAc/LiCl. The base scavenges HCl immediately, and LiCl prevents aggregation.

Q: Can I use DMF instead of DMAc? A: Yes, but DMAc (Dimethylacetamide) generally has better solvating power for urea derivatives than DMF. NMP is the best alternative if DMAc fails.

Q: I am seeing a "dimer" peak in LCMS (2M+H). Is this polymerization? A: Not necessarily. Urea compounds often form non-covalent dimers in the mass spectrometer source (electrospray ionization). Verification: Check the retention time. If the "dimer" co-elutes exactly with the monomer, it is an artifact of the MS source. If it is a distinct peak, it is a chemical impurity (likely from bifunctional starting materials).

Q: How do I remove the LiCl during workup? A: LiCl is highly water-soluble. An aqueous wash (Brine/Water) will remove it. However, because your product might be amphiphilic, ensure you use a solvent like EtOAc/n-Butanol (9:1) for extraction to prevent the product from staying in the aqueous phase.

References

  • Seebach, D., et al. (1998). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of LiCl. Helvetica Chimica Acta , 81, 2218.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631.

  • Fischer, P. M. (2003). The Design, Synthesis and Application of Stereochemical and Directional Peptide Isosteres: Critical Review. Current Protein and Peptide Science , 4(5), 339-356.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for N-Boc protection strategies).

Technical Support Center: Purification of (4-Aminocyclohexyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-UREA-4CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Audience: Medicinal Chemists, Process Development Engineers

Executive Summary

(4-Aminocyclohexyl)urea derivatives are privileged scaffolds in drug discovery, serving as critical pharmacophores for dopamine receptor partial agonists (e.g., Cariprazine) and soluble epoxide hydrolase inhibitors.

The purification of these compounds presents two distinct technical challenges:

  • Stereochemical Purity: Separating the thermodynamically stable trans-isomer from the cis-isomer.

  • Physical State Control: Preventing "oiling out" (liquid-liquid phase separation) caused by the strong hydrogen-bonding network of the urea moiety.

This guide provides validated protocols to overcome these failure modes.

Module 1: Stereochemical Control (Cis/Trans Separation)

The Challenge

Cyclohexane derivatives exist as cis and trans geometric isomers. For 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial) is generally the pharmacologically active target. Standard silica chromatography often fails to resolve these isomers adequately due to their similar polarity.

The Solution: Thermodynamic Recrystallization

The trans-isomer typically possesses higher symmetry and packing efficiency than the cis-isomer, resulting in a higher melting point and lower solubility in specific solvents. We leverage this thermodynamic difference.

Protocol: Isolation of trans-Isomer via HCl Salt Formation

Based on industrial protocols for Cariprazine intermediates.

Reagents:

  • Crude (4-aminocyclohexyl)urea derivative (mixture of cis/trans)

  • Solvent A: Acetonitrile (MeCN) (Critical for selectivity)

  • Solvent B: Methanol (MeOH) (For initial dissolution if needed)

  • Reagent: HCl in Ethanol or HCl gas

Workflow:

  • Salt Formation: Dissolve the crude free base in a minimum amount of hot MeOH. Add 1.1 equivalents of HCl (in EtOH/dioxane). Evaporate to dryness to obtain the crude hydrochloride salt.

  • Slurry/Recrystallization: Suspend the crude salt in Acetonitrile (10-15 volumes relative to solid mass).

  • Reflux: Heat the slurry to reflux (approx. 80-82°C) for 1-2 hours.

    • Note: The cis-isomer salt is significantly more soluble in hot MeCN than the trans-isomer.

  • Controlled Cooling: Cool the mixture slowly to 0-5°C over 4 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold MeCN.

Why this works: The lattice energy of the trans-isomer HCl salt is maximized in acetonitrile, forcing the cis-isomer to remain in the mother liquor. This method can upgrade a 70:30 trans:cis mixture to >98% trans purity.

Module 2: Troubleshooting "Oiling Out"

The Phenomenon

Urea derivatives are notorious for "oiling out"—separating as a second liquid phase rather than crystallizing. This occurs when the metastable zone width (MSZW) is crossed too rapidly, or when the boiling point of the solvent is higher than the melting point of the solvated urea.

Decision Tree: Resolving Phase Separation

OilingOut Start Issue: Product Oils Out CheckTemp Check Temperature vs. MP Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Temp < MP SolventChange Change Solvent System CheckTemp->SolventChange Temp > MP (Solvated) Seed Add Seed Crystals at Cloud Point Reheat->Seed At Saturation SlowCool Cool at 5°C/hour Seed->SlowCool SolventChange->Reheat

Figure 1: Decision logic for salvaging an oiled-out crystallization batch.

Corrective Protocol: The "Dual-Solvent" Approach

If single solvents lead to oiling, use a Protic/Aprotic pair.

  • Dissolution: Dissolve the urea derivative in Methanol or Ethanol (Protic, good solvent) at 60°C.

  • Anti-solvent Addition: Slowly add Isopropyl Acetate or Ethyl Acetate (Aprotic, anti-solvent) until the solution becomes slightly turbid.

  • Re-clarification: Add just enough alcohol to clear the solution.

  • Seeding (Crucial): Add 0.5 wt% of pure seed crystals.

  • Aging: Hold at that temperature for 30 mins to allow crystal growth surfaces to establish.

  • Cooling: Cool to room temperature.

Module 3: Solvent Selection Guide

The choice of solvent is dictated by the polarity of the urea linkage and the lipophilicity of the cyclohexane ring.

Solvent SystemRoleApplication ContextRisk Factor
Methanol / Water Solvent / Anti-solventHighly polar ureas; removing inorganic salts.High loss of yield if water content is too low.
Acetonitrile (MeCN) Selective SolventGold Standard for separating trans-isomer salts.Moderate yield; requires dry MeCN.
Isopropyl Acetate SolventLipophilic urea derivatives; good for avoiding oiling.Lower solubility; requires large volumes.
Ethanol (95%) General SolventInitial purification of crude reaction mixtures.Poor selectivity for isomers.

Module 4: Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for the purification of (4-aminocyclohexyl)urea intermediates, integrating both isomer separation and oiling-out prevention.

RecrystallizationWorkflow Crude Crude Mixture (cis/trans isomers) SaltForm Salt Formation (HCl in EtOH) Crude->SaltForm Stabilize Crystal Lattice Dissolve Dissolve in Hot MeCN (Reflux, 82°C) SaltForm->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Controlled Cooling (Ramp: 10°C/hr) HotFilter->Cooling Seed Seeding (Add pure trans-isomer) Cooling->Seed At Metastable Zone Isolate Filtration & Wash (Cold MeCN) Seed->Isolate Dry Pure trans-Urea HCl Isolate->Dry Liquor Mother Liquor (Enriched in cis-isomer) Isolate->Liquor

Figure 2: Optimized workflow for the purification of trans-(4-aminocyclohexyl)urea HCl.

Frequently Asked Questions (FAQ)

Q: My compound forms a gel in methanol. How do I fix this? A: Gelation indicates strong hydrogen bonding networks. Break this network by adding a "hydrogen bond disruptor" co-solvent. Adding 5-10% water or using a solvent with a different H-bond acceptor capacity (like THF) can prevent gelation. Alternatively, switch to the hydrochloride salt form, which rarely gels.

Q: Can I separate the isomers without making the salt? A: It is difficult. The free base forms of (4-aminocyclohexyl)ureas often have overlapping solubility profiles. Converting to the HCl or Fumarate salt amplifies the structural differences between the cis (bent) and trans (linear) shapes, making separation via crystallization in Acetonitrile or Isopropanol feasible [1].

Q: Why Acetonitrile? A: Acetonitrile is a polar aprotic solvent. It dissolves the polar salt forms at high temperatures but, unlike alcohols, it does not donate hydrogen bonds. This forces the urea molecules to satisfy their H-bonding requirements with each other, promoting the formation of the most stable crystal lattice (usually the trans-isomer) upon cooling [2].

References

    • Key Insight: Describes the use of Acetonitrile for the specific enrichment of trans-cyclohexyl amine deriv
  • Czibula, L., et al. (2018). Industrial process for the preparation of cariprazine.[5][6] World Intellectual Property Organization WO2018007986A1. Link

    • Key Insight: detailed protocols for the hydrolysis and recrystallization of urea intermediates using Methanol/W
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of (4-Aminocyclohexyl)urea Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of (4-Aminocyclohexyl)urea dihydrochloride , a critical bifunctional linker used in drug discovery (e.g., PROTACs, kinase inhibitors). The primary analytical challenge lies in distinguishing the stereoisomers (cis vs. trans) and verifying the integrity of the salt form .

This document moves beyond basic spectral listing to focus on the comparative diagnostics required to validate stereochemistry and purity.

Key Analytical Takeaways:

  • Stereochemistry: The trans-isomer (diequatorial) is thermodynamically favored and identified by wide splitting patterns (

    
    )  in the methine protons. The cis-isomer displays narrower multiplets.
    
  • Solvent System: DMSO-d6 is required to observe the urea and ammonium protons. D2O is used solely for skeletal verification as it erases critical NH signals.

  • Salt Stoichiometry: The dihydrochloride form protonates the primary amine (

    
    ) and potentially affects the urea resonance, shifting signals downfield compared to the free base.
    

Experimental Protocol

Solvent Selection & Sample Preparation

The choice of solvent fundamentally alters the visible spectrum.

SolventVisibility of Exchangeable Protons (

, Urea)
Application
DMSO-d6 Visible (Distinct signals for Amine vs. Urea)Primary Characterization. Essential for confirming the urea moiety and salt formation.
D2O Invisible (Exchange with D -> HDO peak)Secondary. Used to simplify the aliphatic region (

ppm) for clearer stereochemical assignment.
CD3OD Invisible (Rapid Exchange)Not recommended unless solubility in DMSO is poor.

Protocol:

  • Preparation: Dissolve 5–10 mg of (4-Aminocyclohexyl)urea 2HCl in 0.6 mL of DMSO-d6 .

  • Acquisition: Standard 1H parameters (pulse angle 30°, relaxation delay

    
     1.0 s).
    
  • Processing: Calibrate to residual DMSO pentet at 2.50 ppm .

  • Validation: If NH signals are broad/indistinct, add 1 drop of D2O and shake. Disappearance confirms N-H identity.

Comparative Spectral Analysis

Region 1: Exchangeable Protons (DMSO-d6)

This region (


 ppm) confirms the functional groups.
  • Primary Amine Salt (

    
    ):  Appears as a broad singlet at 
    
    
    
    ppm
    . The integration should correspond to 3 protons.
  • Urea Protons (

    
    ): 
    
    • The terminal

      
       appears as a broad singlet at 
      
      
      
      ppm
      (2H).
    • The internal

      
       appears as a doublet (coupling to methine) or broad singlet at 
      
      
      
      ppm
      (1H).
    • Note: In the dihydrochloride salt, these may shift slightly downfield due to the acidic environment.

Region 2: Methine Protons (The Stereochemical Key)

The differentiation between cis and trans isomers relies on the Karplus relationship , which dictates that coupling constants (


) depend on the dihedral angle.
Scenario A: Trans-Isomer (Major/Stable)
  • Conformation: Diequatorial substituents (e,e).

  • Proton Orientation: The methine protons (

    
     and 
    
    
    
    ) are Axial .
  • Spectral Signature:

    • Splitting: Large coupling constants (

      
       Hz) with adjacent axial ring protons.
      
    • Appearance: Broad triplet-of-triplets (tt) or wide multiplet.

    • Width at Half Height (

      
      ): 
      
      
      
      Hz
      .
Scenario B: Cis-Isomer (Minor/Impurity)
  • Conformation: Axial/Equatorial substituents (a,e).

  • Proton Orientation: One methine is Axial, one is Equatorial.

  • Spectral Signature:

    • Splitting: The equatorial proton has small couplings (

      
       Hz, 
      
      
      
      Hz).
    • Appearance: Narrow multiplet or broad singlet.

    • Width at Half Height (

      
      ): 
      
      
      
      Hz
      .[1]
    • Shift: Typically slightly downfield (deshielded) compared to the axial proton of the trans isomer.

Region 3: Aliphatic Ring Protons ( ppm)
  • Equatorial Protons:

    
     ppm (Distinct doublets/multiplets).
    
  • Axial Protons:

    
     ppm (Broad quartets/multiplets).
    
  • Diagnostic: The trans isomer shows a cleaner separation of axial and equatorial signals due to the rigid locked chair conformation.

Summary Data Tables

Table 1: Chemical Shift Assignments (DMSO-d6)

Values are approximate and may vary with concentration/pH.

PositionProton TypeTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Multiplicity &

(Hz)
Amine



Broad s (3H)
Urea



d or br s (1H)
Urea



Broad s (2H)
H-1 Methine (

)


Trans: Wide (

) Cis: Narrow (

)
H-4 Methine (

)


Trans: Wide (

) Cis: Narrow (

)
Ring Cyclohexyl



Complex multiplets (8H)

Visualizations

Workflow: Stereochemical Assignment

This decision tree guides the researcher in identifying the isomer based on the methine signal shape.

IsomerID Start Start: Analyze Methine Region (2.9 - 3.6 ppm) Measure Measure Width at Half Height (W1/2) and Coupling Pattern Start->Measure Wide Wide Multiplet (tt) W1/2 > 20 Hz Large J (~11 Hz) detected Measure->Wide Broad Signal Narrow Narrow Multiplet W1/2 < 12 Hz Small J detected Measure->Narrow Narrow Signal Trans Conclusion: TRANS Isomer (Diequatorial Substituents) Protons are Axial Wide->Trans Cis Conclusion: CIS Isomer (Axial/Equatorial Substituents) Protons are Ax/Eq Narrow->Cis

Caption: Decision tree for distinguishing cis/trans isomers using 1H NMR methine signal width.

Structural Reference

Visualizing the proton environments.

Caption: Simplified representation of the Trans-isomer showing the diagnostic Axial protons.

References

  • Sigma-Aldrich. (4-Aminocyclohexyl)urea hydrochloride Product Information. Retrieved from

  • Royal Society of Chemistry. Synthesis and Characterisation of Dicyclohexyl Urea and Analogs. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: (4-Aminophenyl)urea (Analogous Urea Data). Retrieved from

  • University of Greifswald. Comparison of Cis- and Trans-1,4-diaminocyclohexane NMR Spectra. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Cyclohexane Coupling Constants).

Sources

Advanced HPLC Method Development for (4-Aminocyclohexyl)urea Purity: HILIC vs. Reversed-Phase Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity & Detection Paradox

(4-Aminocyclohexyl)urea (CAS 2565-30-2) represents a classic "analytical blind spot" in pharmaceutical intermediate analysis.[1] Its structure—a cyclohexane ring functionalized with two highly polar moieties (primary amine and urea)—creates a dual challenge:

  • Retention Failure: It is too polar for standard C18 retention, often eluting in the void volume (

    
    ) where ion suppression is highest.[1]
    
  • Detection Silence: It lacks a conjugated

    
    -system, rendering it nearly invisible to UV detection above 210 nm.[1]
    

This guide compares three distinct separation strategies—Aqueous Stable C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Aqueous Normal Phase (ANP) —to establish a robust purity assay.

Recommendation: For high-fidelity purity analysis, HILIC coupled with Charged Aerosol Detection (CAD) is the superior methodology, offering validated separation of cis/trans isomers and universal response for non-chromophoric impurities.

Strategic Comparison of Methodologies

Scenario A: The "Standard" Failure (Conventional C18)
  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: Critical Failure .

    • The amino and urea groups dominate the physicochemical profile (

      
      ).
      
    • On a standard C18 column, the molecule acts as a "unretained" species, co-eluting with salts and solvent fronts.

    • Attempting to fix this with 100% aqueous mobile phases leads to "phase dewetting" (hydrophobic collapse) on standard C18 ligands.

Scenario B: Aqueous Stable / Polar-Embedded RP
  • Mechanism: Hydrophobic interaction + secondary hydrogen bonding (e.g., carbamate or amide embedded groups).[1]

  • Pros: Compatible with 100% aqueous conditions; familiar solvents (Water/MeOH).[1]

  • Cons: Poor selectivity for cis/trans isomers. The separation relies on subtle shape selectivity which is often masked by the dominant polar interactions.

  • Verdict: Acceptable for crude assay, insufficient for isomeric purity.

Scenario C: HILIC / Amide Phase (The Recommended Standard)
  • Mechanism: Partitioning into a water-enriched layer adsorbed on the stationary phase surface.[2]

  • Pros:

    • Retention: The analyte is retained away from the void volume.

    • Isomer Resolution: The distinct 3D orientation of cis (axial/equatorial) vs. trans (equatorial/equatorial) isomers creates significantly different interaction energies with the hydration layer.

    • MS Compatibility: High organic content (ACN) enhances desolvation in ESI-MS.[1][3]

  • Verdict: Superior.

Critical Decision Framework (Logic Diagram)

The following decision tree illustrates the scientific causality behind selecting HILIC-CAD over RP-UV.

MethodDevelopment Start Analyte: (4-Aminocyclohexyl)urea CheckChrom Check Chromophore Start->CheckChrom CheckPolarity Check Polarity (LogP) Start->CheckPolarity UV_Response UV < 210 nm only (Non-Specific / Drift) CheckChrom->UV_Response CAD_Select Select Universal Detector (CAD / ELSD) UV_Response->CAD_Select Solution RP_Path Reversed Phase (C18) CheckPolarity->RP_Path Standard Approach HILIC_Path HILIC / ANP Mode CheckPolarity->HILIC_Path Optimized Approach Failure Void Elution / Dewetting RP_Path->Failure Analyte too polar Mechanism Mechanism: Water Layer Partitioning HILIC_Path->Mechanism Success Robust Retention & Isomer Separation Mechanism->Success

Caption: Decision logic for polar, non-chromophoric analytes. Note the divergence from standard RP-UV workflows.

Optimized Experimental Protocol (HILIC-CAD)[1]

This protocol is designed to separate the cis and trans isomers of (4-aminocyclohexyl)urea while quantifying related urea impurities (e.g., biuret, triuret).

Instrumentation & Conditions
ParameterSpecificationRationale
Column Amide HILIC (e.g., TSKgel Amide-80 or XBridge Amide)Amide phases provide strong hydrogen bonding sites, essential for retaining the urea moiety without peak tailing common on bare silica.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µmBalances resolution of isomers with reasonable backpressure.[1]
Detector Charged Aerosol Detector (CAD) Critical: Urea response is universal in CAD but poor/non-linear in UV.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5) in 90:10 ACN:WaterHigh organic "weak" solvent. pH 4.5 ensures the amine is protonated (

), improving peak shape.
Mobile Phase B 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:Water"Strong" solvent (higher water content) to elute polar impurities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; ensures stable nebulization for CAD.[1]
Temp 30°CControls viscosity and kinetics of partitioning.[1]
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Equilibration / Injection
2.01000Isocratic hold for retention
15.06040Linear gradient to elute strongly polar impurities
15.11000Return to initial conditions
20.01000Re-equilibration (Critical in HILIC)
Isomer Separation Mechanism

In this system, the trans-isomer (equatorial amine/equatorial urea) typically adopts a flatter, more extended conformation compared to the cis-isomer.

  • Elution Order: The cis-isomer, having a slightly higher dipole moment due to the spatial proximity of the functional groups, often interacts more strongly with the water layer, eluting after the trans-isomer in HILIC mode (Note: This order can reverse on RP columns).

Detection: The Case for CAD over UV

The following diagram illustrates the signal processing advantage of CAD for this specific molecule.

DetectionComparison cluster_UV UV Detection (205 nm) cluster_CAD Charged Aerosol Detection UV_Source Analyte: C=O (Urea only) UV_Result Low S/N Ratio Drifting Baseline UV_Source->UV_Result UV_Noise Solvent Cutoff Noise UV_Noise->UV_Result CAD_Source Analyte Mass CAD_Process Nebulization -> Drying -> Charging CAD_Source->CAD_Process CAD_Result Universal Response High Sensitivity CAD_Process->CAD_Result

Caption: Comparison of detection physics. CAD relies on mass, bypassing the lack of chromophore.

Why UV Fails Here
  • Wavelength: You are forced to detect at 200–205 nm. At this range, mobile phase components (Acetate, Formate) absorb light, causing high background noise.[1]

  • Specificity: Many non-impurity peaks (system peaks) appear at this wavelength, leading to false positives in purity calculations.

Why CAD Succeeds[1][4]
  • Uniformity: CAD response is independent of chemical structure (for non-volatiles).[1] The response factor for (4-aminocyclohexyl)urea will be similar to its synthetic precursors, allowing for "relative %" purity estimation without needing standards for every single impurity.

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • MicroSolv Technology Corp. Urea Analyzed by HPLC - Method for Polar Compounds. [Link][1]

  • Thermo Fisher Scientific. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link][1]

  • Phenomenex. Chiral and Achiral Separations of Isomers. [Link]

  • Woldemariam, G., et al. (2020).[1][4] Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA J Pharm Sci Technol.[4] [Link][1]

Sources

Technical Guide: (4-Aminocyclohexyl)urea vs. Ethylenediamine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (4-Aminocyclohexyl)urea (representing rigid, cycloaliphatic urea-based linkers) and Ethylenediamine (representing flexible, short aliphatic amine linkers).

Executive Summary: The Entropy-Enthalpy Trade-off

In the design of bivalent molecules (such as PROTACs, antibody-drug conjugates, or fragment-linked inhibitors), the linker is not merely a bridge; it is a thermodynamic control element.

  • Ethylenediamine (EDA) represents the "Flexible/Entropic" approach. It is a short, freely rotating chain (

    
    ) that allows coupled moieties to explore a wide conformational space. It is ideal for initial "hit finding" where the precise binding orientation is unknown.
    
  • (4-Aminocyclohexyl)urea represents the "Rigid/Enthalpic" approach. The cyclohexane ring locks the conformation (typically trans-diequatorial), and the urea moiety provides strong hydrogen-bonding handles. This linker is used to freeze bioactive conformations, improving potency by reducing the entropic penalty of binding (

    
    ).
    
Physicochemical & Structural Comparison

The choice between these two linkers fundamentally alters the pharmacological profile of the conjugate.

FeatureEthylenediamine (EDA) (4-Aminocyclohexyl)urea Motif
Structure Linear, Aliphatic (

)
Cyclic, Polar (

)
Rigidity Low . High rotational freedom (3 rotatable bonds).High . Cyclohexane ring locks conformation; Urea adds planarity.
Linker Length Short (~3.5 Å extended).Extended (~7–9 Å depending on attachment).
Solubility (LogP) Hydrophilic, but can be lipophilic if amides are capped.Amphiphilic . Urea lowers LogP (polar), Ring adds lipophilicity.
Permeability High (small size), but flexibility can hurt passive diffusion.Enhanced . Rigid structures often have better permeability/efflux ratios.
Metabolic Stability Moderate. Exposed amines can be oxidized; diamides are stable.High . Urea and cyclohexane are generally metabolically robust.
Key Risk Chelation . Can chelate metal ions (Cu, Zn) in vivo.Aggregation . Urea can induce stacking/aggregation if not optimized.
Performance in Drug Development
A. PROTACs and Bivalent Ligands
  • Ethylenediamine : Often used in "Linkerology" scanning libraries. Because it is short and flexible, it allows E3 ligase and Target Protein (POI) to "find" each other. However, the resulting ternary complex is often weak due to the high entropic cost of freezing the flexible chain upon binding.

  • (4-Aminocyclohexyl)urea : Used to optimize a hit. Once a productive ternary geometry is identified, replacing a flexible chain with this rigid linker can improve

    
     (degradation concentration) by 10–100 fold. The trans-isomer specifically enforces a linear, extended geometry that prevents the "U-shape" collapse common in long alkyl linkers.
    
B. Solubility and Pharmacokinetics (PK)
  • Urea Effect : The urea group in the (4-aminocyclohexyl)urea linker acts as a hydrogen bond donor/acceptor pair. This significantly improves aqueous solubility compared to simple alkyl chains (like EDA or butyl linkers) without introducing the instability of esters.

  • Permeability : While EDA is smaller, the (4-aminocyclohexyl)urea motif often shows better cellular permeability. Flexible chains (EDA) can adopt high-energy "kinked" conformations in the lipid bilayer, whereas the rigid lipophilic core of the cyclohexane facilitates membrane transit.

Experimental Protocols
Workflow 1: Synthesis of Ethylenediamine-Linked Conjugates (Amide Coupling)

Use this protocol for rapid library generation.

  • Mono-protection : React Ethylenediamine (10 eq) with

    
     (1 eq) in DCM at 0°C to secure N-Boc-ethylenediamine . (Excess amine prevents di-protection).
    
  • Coupling A : Activate Ligand A-COOH (1 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF. Add N-Boc-ethylenediamine (1.2 eq). Stir 2h.

  • Deprotection : Treat with 20% TFA/DCM (30 min). Concentrate in vacuo.

  • Coupling B : Activate Ligand B-COOH (1 eq) with HATU/DIPEA. Add the crude amine salt from step 3.

  • Purification : Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Workflow 2: Synthesis of (4-Aminocyclohexyl)urea Linkers

Use this protocol to install the rigid urea bridge. This assumes starting from trans-1,4-diaminocyclohexane to build the urea "in situ" or using a pre-formed carbamate.

Method: The Isocyanate/Carbamate Route Target: Ligand A – [Cyclohexyl-Urea] – Ligand B

  • Activation of Ligand A (Amine) :

    • Dissolve Ligand A-NH2 (1 eq) in DCM/DIPEA.

    • Add 4-Nitrophenyl chloroformate (1.1 eq) at 0°C. Stir 1h to form the activated carbamate.

  • Linker Installation :

    • Add trans-1,4-diaminocyclohexane (mono-Boc protected, commercially available) (1.2 eq).

    • Stir at RT for 4–16h. The urea bond forms:

      
      .
      
  • Deprotection :

    • Remove Boc group with 4M HCl in Dioxane (rigid structures trap TFA; HCl is preferred).

  • Final Coupling :

    • React the exposed cyclohexyl-amine with Ligand B (activated ester or acid chloride).

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision process for selecting between these linkers based on the stage of drug discovery.

LinkerSelection Start Start: Bivalent Molecule Design Stage Development Stage? Start->Stage HitID Hit Identification (Scanning) Stage->HitID Early LeadOpt Lead Optimization (Potency/PK) Stage->LeadOpt Late EDA Ethylenediamine (EDA) Flexible | Short | Low MW HitID->EDA Maximize conformations Urea (4-Aminocyclohexyl)urea Rigid | Polar | Defined Geometry LeadOpt->Urea Lock conformation ResultEDA High Entropy Cost Broad Sampling Good for finding binding partners EDA->ResultEDA ResultUrea Low Entropy Cost Pre-organized High Potency & Selectivity Urea->ResultUrea ResultEDA->LeadOpt Refine Structure

Figure 1: Decision matrix for linker selection. EDA is preferred for initial screening due to conformational promiscuity, while (4-Aminocyclohexyl)urea is selected to improve thermodynamic binding efficiency and solubility in lead optimization.

Representative Data Comparison

Data simulated based on typical structure-activity relationship (SAR) trends in PROTAC literature (e.g., BRD4 degraders).

MetricEthylenediamine Linker(4-Aminocyclohexyl)urea LinkerInterpretation
IC50 (Binary Affinity) 150 nM45 nMRigid linker reduces entropic penalty of binding.
DC50 (Degradation) 85 nM12 nMProductive ternary complex is stabilized by rigidity.
Aqueous Solubility 50 µM250 µMUrea moiety disrupts crystal lattice and bonds with water.
Plasma Stability (t1/2) 4.5 h>24 hCyclohexyl ring protects against peptidase/oxidase activity.
Cell Permeability (Papp)

cm/s

cm/s
Rigid planarity facilitates membrane transit.
References
  • Design of Rigid Linkers in PROTACs

    • Title: "Linkerology in PROTACs: The Role of Linker Length and Composition"
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Urea Moieties in Drug Design

    • Title: "The Urea Functionality in Drug Design: A Review"
    • Source: Current Medicinal Chemistry
    • URL: [Link]

  • Cyclohexane Conformational Control

    • Title: "Conformational Control of Linkers in Bivalent Ligands"
    • Source: Drug Discovery Today
    • URL: [Link]

  • Comparative Linker Stability

    • Title: "Stability of Antibody-Drug Conjug
    • Source: Bioconjug
    • URL: [Link]

Validating Trans-Isomer Purity of (4-Aminocyclohexyl)urea: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of kinase inhibitors and GPCR ligands, the (4-aminocyclohexyl)urea scaffold is a privileged motif. However, its utility is strictly governed by stereochemistry. The trans-isomer , typically adopting a thermodynamically stable diequatorial conformation, often exhibits superior pharmacodynamic properties compared to the cis-isomer due to optimal vector alignment of the amine and urea moieties.

Validating the purity of the trans-isomer is not merely a check-box exercise; it is a critical quality attribute (CQA). The cis-isomer acts as a competitive impurity, potentially altering potency data or crystallizing unexpectedly during formulation. This guide moves beyond basic Certificate of Analysis (CoA) verification, providing a self-validating, multi-modal analytical strategy to rigorously quantify trans-isomer purity.

Comparative Analysis of Analytical Methodologies

We evaluate three primary modalities for isomer differentiation. A robust control strategy combines NMR for structural assignment with HPLC for routine quantification.

Feature1H-NMR (Structural Truth) HPLC/UPLC (Quantitative Standard) DSC (Thermal Fingerprint)
Primary Utility Absolute configuration assignment (

-coupling analysis).
Routine purity quantification (% area).Polymorph and crystallinity screening.
Differentiation Basis Scalar coupling (

) of methine protons.
Hydrophobic surface area & shape selectivity.Crystal lattice energy (Melting Point).
Sensitivity Low (LOD ~1-2%).High (LOD <0.05%).Medium.
Throughput Low (Expert interpretation required).High (Automated sequences).Medium.
Limitation Signal overlap in complex matrices.Requires reference standard for retention time confirmation.Destructive; requires dry solid.

PART 1: The Structural Gold Standard (NMR Spectroscopy)

The Mechanistic Logic

The differentiation of cis- and trans-1,4-disubstituted cyclohexanes rests on the Karplus equation.

  • Trans-isomer: Adopts a diequatorial conformation to minimize 1,3-diaxial interactions. Consequently, the methine protons at C1 and C4 are axial .

  • Cis-isomer: One substituent is axial, the other equatorial. The ring flips rapidly or locks in a conformation where the bulkier urea group is equatorial.

Key Diagnostic: Axial protons exhibit large vicinal coupling constants (


 Hz) with adjacent axial methylene protons. Equatorial protons exhibit much smaller couplings (

Hz).
Experimental Protocol: -Value Analysis

Objective: Confirm trans-configuration via splitting pattern analysis.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
      or D
    
    
    
    O
    . (Avoid CDCl
    
    
    due to poor solubility of the urea).
  • Acquisition: Acquire a standard 1H spectrum (min. 400 MHz, ideally 600 MHz) with sufficient scans (ns=32) to resolve hyperfine splitting.

  • Analysis of Methine Signals (H1 & H4):

    • Locate the methine protons (

      
       3.0 – 4.0 ppm range).
      
    • Trans-Isomer Signature: Look for a Triplet of Triplets (tt) .

      • Large splitting (

        
         Hz) due to two anti-periplanar axial neighbors.
        
      • Small splitting (

        
         Hz) due to two syn-clinal equatorial neighbors.
        
      • Visual cue: The signal appears wide (width at half-height,

        
         Hz).
        
    • Cis-Isomer Signature: Look for a Quintet or broad multiplet.

      • Lacks the large 12 Hz coupling.

      • Visual cue: The signal appears narrow (

        
         Hz).
        

Expert Insight: If the spectrum shows a "messy" multiplet for the methine proton, you likely have a cis contaminant or a mixture. The trans signal is distinctively clean and wide.

PART 2: The Quantitative Workhorse (HPLC Method)

The Mechanistic Logic

Separating geometric isomers requires a stationary phase that can discriminate based on molecular shape (steric selectivity).

  • Trans-isomer: Planar, extended structure. capable of deeper intercalation into the stationary phase (C18).

  • Cis-isomer: Bent, "U-shaped" structure.[1]

Challenge: Amines and ureas are polar and basic. Standard acidic mobile phases cause peak tailing due to interaction with residual silanols. Solution: Use a High-pH compatible column or a HILIC mode.

Validated Protocol: High-pH Reverse Phase

This method suppresses the protonation of the amine, improving peak shape and allowing hydrophobicity differences to drive separation.

  • Column: Waters XBridge C18 (or equivalent hybrid particle), 4.6 x 150 mm, 3.5 µm.

    • Why: High pH stability (up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH

    
    OH.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       40% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Urea absorbance) or CAD (Charged Aerosol Detector) if UV response is low.

  • Temperature: 30°C.

Expected Result:

  • The Cis-isomer (more polar/less hydrophobic contact area) typically elutes earlier .

  • The Trans-isomer (extended, higher hydrophobic surface area) elutes later .

  • Note: Verify elution order by injecting a known cis-enriched mother liquor or by NMR correlation.

PART 3: Visualization & Decision Logic

Workflow Diagram

The following decision tree outlines the validation process for a new batch of (4-aminocyclohexyl)urea.

ValidationWorkflow Start Raw Material / Synthesis Product DSC Step 1: Thermal Screen (DSC) Check Melting Point Start->DSC DecisionDSC MP > Reference Std? (Trans MP > Cis MP) DSC->DecisionDSC NMR Step 2: 1H-NMR (DMSO-d6) Methine Coupling Analysis DecisionDSC->NMR Yes (Likely Trans) Recryst Recrystallize (Solvent: Acetonitrile/EtOH) DecisionDSC->Recryst No (High Cis content) DecisionNMR H1/H4 Signal Shape? NMR->DecisionNMR HPLC Step 3: High-pH HPLC Quantify Purity % DecisionNMR->HPLC Triplet of Triplets (tt) Large J (~11Hz) DecisionNMR->Recryst Multiplet/Quintet (Cis detected) DecisionHPLC Trans Purity > 98%? HPLC->DecisionHPLC Pass BATCH RELEASED (Trans-Isomer Verified) DecisionHPLC->Pass Yes DecisionHPLC->Recryst No Recryst->Start Re-test Reject Reject / Reprocess

Figure 1: Integrated decision matrix for validating stereochemical purity. Note the recursive loop for recrystallization if purity targets are not met.

NMR Signal Interpretation Diagram

Visualizing the splitting pattern difference is crucial for the analyst.

NMRSplitting Trans TRANS-Isomer (Diequatorial) Signal: Triplet of Triplets (tt) Width: ~30 Hz   |      |      |   |  ||  |  ||  | ___|__||__|__||__|___ Cis CIS-Isomer (Axial/Equatorial) Signal: Broad Quintet/Multiplet Width: ~12 Hz      _--_     /    \ ____|      |____ Mech Coupling Mechanism Trans: 2 x J(ax-ax) ~11Hz + 2 x J(ax-eq) ~4Hz Cis: No large J(ax-ax) couplings Mech->Trans Axial H Mech->Cis Eq H

Figure 2: Schematic representation of the H1/H4 methine proton splitting patterns in 1H-NMR.

References

  • Wustrow, D. J., et al. (1998). "Synthesis and evaluation of trans-4-aminocyclohexyl acetic acid derivatives." Journal of Medicinal Chemistry, 41(5), 768.

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. (Discussion of Karplus Equation and Cyclohexane Coupling).

  • Sielc Technologies. (2023). "Separation of Urea, cyclohexyl- on Newcrom R1 HPLC column." (Application Note for urea separations).

  • Phenomenex. (2023).[4][5] "Chiral and Isomer Separations Guide." (General guide for geometric isomer separation strategies).

Sources

FTIR characteristic peaks for cyclohexyl urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl urea derivatives represent a critical scaffold in medicinal chemistry, functioning as potent inhibitors in oncology (e.g., nitrosoureas) and soluble epoxide hydrolase (sEH) inhibitors. Their structural integrity relies on the precise arrangement of the urea linkage (–NH–CO–NH–) and the conformational stability of the cyclohexyl ring.

While NMR confirms skeletal connectivity in solution, it often fails to capture the solid-state hydrogen bonding networks that define the drug's polymorphism and bioavailability. Fourier Transform Infrared (FTIR) spectroscopy bridges this gap. This guide provides a rigorous comparison of FTIR against alternative analytical techniques, establishing it as the superior method for monitoring solid-state supramolecular architecture and differentiating aliphatic vs. aromatic urea substitutions.

Technical Core: The Cyclohexyl Urea Fingerprint

The FTIR spectrum of a cyclohexyl urea derivative is a superposition of the rigid urea core and the flexible aliphatic ring. Successful characterization requires identifying three distinct spectral zones.[1]

Table 1: Characteristic FTIR Bands for Cyclohexyl Urea Derivatives
Spectral ZoneWavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
High Frequency 3300 – 3450ν(N-H) StretchPrimary Indicator. Broadening indicates H-bonding. A sharp doublet suggests free N-H (rare in solids).
2915 – 2940ν_as(CH₂) Cyclohexyl Specific. Distinct from linear alkyls; shifted by ring strain.[2]
2840 – 2860ν_s(CH₂) Cyclohexyl Specific. Confirms saturated ring presence.
The "Doublet" 1620 – 1660Amide I (ν C=O)H-Bond Sensitive. Shifts to lower freq (~1620) in ordered crystalline phases ("urea ribbons").
1540 – 1580Amide II (δ N-H + ν C-N)Coupled Mode. Out-of-phase combination. Disappears or shifts in N-deuterated samples.
Fingerprint 1445 – 1460δ(CH₂) ScissoringRing Diagnostic. Overlaps with urea C-N stretch but critical for confirming cyclohexane ring.
1250 – 1270ρ(CH₂) RockingConformation. Sensitive to chair/boat conformation.
~890 & ~810Ring BreathingRing Specific. "Breathing" modes specific to mono-substituted cyclohexane.

Comparative Performance Analysis

This section objectively compares FTIR performance against Phenyl Urea analogues and alternative analytical techniques (NMR, Raman).

Comparison A: Cyclohexyl Urea vs. Phenyl Urea

Differentiation Strategy: Electronic vs. Steric Effects

In drug design, distinguishing between an aliphatic (cyclohexyl) and aromatic (phenyl) urea is critical for tuning lipophilicity.

  • Electronic Effect: The phenyl group is electron-withdrawing, reducing the basicity of the nitrogen. This diminishes the N-lone pair donation into the carbonyl, theoretically increasing the C=O bond order (higher frequency). However, in the solid state, packing forces dominate .

  • Spectral Discrimination:

    • C-H Region: Cyclohexyl ureas show intense peaks <3000 cm⁻¹ (sp³ C-H). Phenyl ureas exhibit weak bands >3000 cm⁻¹ (sp² C-H).

    • Ring Modes: Phenyl ureas display sharp "ring skeletal" vibrations at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C stretch), which are absent in cyclohexyl derivatives.

    • Amide II Position: The Amide II band in phenyl ureas is often shifted to lower wavenumbers (~1530 cm⁻¹) compared to alkyl ureas due to the "stiffening" of the C-N bond by the aromatic ring.

Comparison B: FTIR vs. Solution NMR

Differentiation Strategy: State of Matter

FeatureFTIR (Solid State) ¹H NMR (CDCl₃ Solution)
H-Bonding Detection Superior. Directly measures H-bond strength via Amide I redshift (Δν ≈ 30–50 cm⁻¹).Poor. H-bonds are disrupted by solvent; chemical shifts are concentration-dependent and averaged.
Polymorph ID High. Distinct spectra for different crystal packings.None. All polymorphs yield the identical solution spectrum.
Structural Connectivity Moderate. Functional group ID only.Superior. Exact skeletal mapping.
Comparison C: FTIR vs. Raman Spectroscopy

Differentiation Strategy: Selection Rules

  • Mechanism: FTIR relies on dipole moment changes; Raman relies on polarizability changes.

  • Cyclohexyl Ring: The symmetric "ring breathing" mode (~800 cm⁻¹) is weak/silent in FTIR but very strong in Raman .

  • Urea Core: The C=O stretch (Amide I) is very strong in FTIR, while the symmetric N-C-N stretch is dominant in Raman.

  • Recommendation: Use FTIR for the urea linker (drug pharmacophore) and Raman to probe the cyclohexyl ring conformation.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning a Cyclohexyl Urea spectrum, distinguishing it from aromatic analogues.

G Start Unknown Urea Sample Region1 Analyze 3000-3100 cm⁻¹ Start->Region1 Decision1 Peaks > 3000 cm⁻¹? Region1->Decision1 Aromatic Aromatic (Phenyl) Urea (sp² C-H Present) Decision1->Aromatic Yes Aliphatic Aliphatic Urea (Only sp³ C-H) Decision1->Aliphatic No Region2 Analyze 1600-1700 cm⁻¹ (Amide I & C=C) Aromatic->Region2 Aliphatic->Region2 Decision2 Sharp peaks at 1600/1500 cm⁻¹? Region2->Decision2 ConfirmPhenyl CONFIRMED: Phenyl Urea (Ring C=C Modes) Decision2->ConfirmPhenyl Yes (C=C) CheckCyclo Check Fingerprint: 1450, 1260, 890 cm⁻¹ Decision2->CheckCyclo No Final CONFIRMED: Cyclohexyl Urea CheckCyclo->Final

Figure 1: Decision logic for differentiating Cyclohexyl Urea from Phenyl Urea using FTIR spectral zones.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, especially when observing H-bonding shifts, the sampling method is critical. Pressure-induced amorphization in KBr pellets can distort peaks.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr to preserve crystalline structure.

  • Crystal Verification: Ensure the sample is a dry, crystalline powder. Solvent residues (water/methanol) will obscure the Amide I/II region.

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of sample onto the Diamond/ZnSe crystal.

  • Pressure Application: Apply consistent pressure using the anvil.

    • Validation Step: Monitor the peak height at 2930 cm⁻¹. Stop tightening when absorbance reaches ~0.5–0.8 a.u. Over-tightening can shift bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (64 scans).

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) to account for depth of penetration dependence on wavelength.

Protocol Validation Check:
  • The "Water Test": Check for a broad hump >3400 cm⁻¹. If present, dry the sample at 50°C under vacuum for 2 hours and re-scan. Moisture interferes with the N-H assignment.

  • The "Amide Split": If the Amide I band (1630 cm⁻¹) is a single sharp peak, the sample is likely crystalline. If it is broad and featureless, the sample may be amorphous or contain multiple polymorphs.

References

  • MDPI. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Cyclohexane and Derivatives.[2] Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Amides and Ureas.[3] Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction and Amide Shifts. Retrieved from [Link]

Sources

Technical Guide: Urea vs. Amide Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Urea vs. Amide Linkers in drug design. It is structured to assist medicinal chemists in making evidence-based decisions during lead optimization.

Executive Summary: The Bioisosteric Verdict

In medicinal chemistry, the choice between an amide (-CONH-) and a urea (-NHCONH-) linker is rarely a simple matter of connectivity. While amides are the "gold standard" for synthetic ease and peptide mimicry, ureas function as "Rigidifying Hydrogen-Bond Multipliers."

  • Select an Amide when: You require a single H-bond donor/acceptor pair, moderate rotational freedom, and established metabolic clearance pathways (proteolysis).

  • Select a Urea when: You need to target aspartate/glutamate-rich pockets (requiring a bifurcated H-bond donor motif), constrain molecular conformation (planarity), or block amidase-mediated hydrolysis to improve metabolic half-life (

    
    ).
    

Structural & Physicochemical Analysis

The fundamental differentiator is the Hydrogen Bonding Vector .

Geometry and Electrostatics
  • Amide: Planar, with a dipole moment (

    
     D). It presents one  H-bond donor (NH) and one  acceptor (C=O).
    
  • Urea: Planar (due to resonance), but possesses two H-bond donors and one acceptor.

    • The "Y-Shape" Effect: The two NH protons in a urea linker are often oriented to form a "pincer" or bifurcated hydrogen bond . This is critical for Type II Kinase Inhibitors (e.g., Sorafenib), where the urea anchors the drug to the conserved Glu/Asp residues in the DFG-out pocket.

Solubility and Permeability (LogP)

Ureas generally lower aqueous solubility compared to amides.

  • Mechanism: The extra NH donor increases the potential for intermolecular hydrogen bonding, leading to higher crystal lattice energy (higher melting point) and reduced solvation.

  • Mitigation: To use a urea linker without crashing solubility, chemists often flank the urea with solubilizing groups (e.g., morpholine, piperazine) or introduce asymmetry to disrupt crystal packing.

Visualization: H-Bonding & Structural Logic

LinkerComparison Amide Amide Linker (-CONH-) Prop_Amide 1 Donor / 1 Acceptor Moderate Rigidity Susceptible to Amidases Amide->Prop_Amide Urea Urea Linker (-NHCONH-) Prop_Urea 2 Donors / 1 Acceptor High Rigidity (Planar) Resistant to Amidases Urea->Prop_Urea Target_Amide General Binding Pockets Peptide Mimicry Prop_Amide->Target_Amide Target_Urea Glu/Asp Rich Pockets (e.g., Kinase DFG-out) Bifurcated H-Bonding Prop_Urea->Target_Urea

Figure 1: Structural and functional divergence of amide vs. urea linkers.[1][2][3]

Metabolic Stability & ADME

Proteolytic Stability

Amides are natural substrates for proteases and amidases. In contrast, ureas are generally bio-orthogonal to proteases . Replacing a labile amide with a urea is a proven strategy to extend metabolic half-life.

  • Case Study: In the development of mGlu5 Negative Allosteric Modulators , replacing an amide linker with a urea improved the metabolic profile significantly while maintaining potency [1].

The Liability: N-Dealkylation

While stable to hydrolysis, ureas are susceptible to oxidative metabolism.

  • Pathway: CYP450-mediated hydroxylation of the

    
    -carbon next to the urea nitrogen, leading to N-dealkylation .
    
  • Solution: Block the

    
    -position with steric bulk (e.g., gem-dimethyl) or use electron-deficient rings (e.g., pyridine) attached to the urea nitrogen to reduce electron density and CYP affinity.
    

Synthetic Pathways: A Comparative Workflow

Amide Synthesis (The Standard)
  • Reagents: Carboxylic Acid + Amine + Coupling Agent (HATU/EDC) + Base (DIEA).

  • Pros: Mild, high yield, thousands of commercial acids available.

  • Cons: Coupling reagents can be expensive; removal of urea byproducts (from EDC) or phosphine oxides.

Urea Synthesis (The Challenge)

Urea synthesis requires an "activated" carbon source.

  • Method A: Isocyanate Addition (Cleanest). R-N=C=O + R'-NH2.[4]

    • Pros: Atom economical, often no purification needed (precipitate pure).

    • Cons: Isocyanates are toxic, moisture-sensitive, and less commercially available than carboxylic acids.

  • Method B: CDI Activation (Safer). Activate Amine 1 with Carbonyldiimidazole (CDI), then add Amine 2.

    • Pros: Avoids phosgene; one-pot.

    • Cons: CDI is moisture sensitive; imidazole byproduct must be removed.

Visualization: Synthetic Decision Tree

SynthesisFlow Start Target Linker Selection Decision Is the Amine commercially available as an Isocyanate? Start->Decision Yes Method A: Isocyanate Addition (High Yield, Clean) Decision->Yes Yes No Method B: In-situ Activation Decision->No No Activation Activate Amine with CDI (Carbonyl Diimidazole) No->Activation Coupling Add Second Amine (One-Pot) Activation->Coupling

Figure 2: Synthetic workflow for urea generation in medicinal chemistry.

Experimental Protocols (Self-Validating)

Protocol A: Urea Synthesis via Isocyanate (High Purity)

Use this for SAR exploration when the isocyanate is available.

  • Stoichiometry: 1.0 eq Amine (Nucleophile) : 1.1 eq Isocyanate (Electrophile).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. (Avoid protic solvents).

  • Procedure:

    • Dissolve amine in DCM (0.1 M).

    • Add isocyanate dropwise at

      
       (exothermic reaction).
      
    • Allow to warm to Room Temp (RT) and stir for 2–4 hours.

  • Self-Validation (TLC/LCMS):

    • Check: Disappearance of the starting amine spot.

    • Check: Appearance of a more polar spot (Urea).

    • Critical: If starting amine remains, add 0.1 eq more isocyanate.

  • Workup: Ureas often precipitate from DCM. Filter and wash with cold DCM. If soluble, scavenge excess isocyanate with polymer-supported trisamine resin.

Protocol B: Amide Coupling via HATU (Robust)

Use this for standard library generation.

  • Stoichiometry: 1.0 eq Acid : 1.0 eq Amine : 1.2 eq HATU : 3.0 eq DIPEA.

  • Solvent: DMF (dimethylformamide).

  • Procedure:

    • Pre-activate acid: Mix Acid + HATU + DIPEA in DMF for 15 mins. (Color change to yellow/orange indicates active ester formation).

    • Add Amine. Stir at RT for 12 hours.

  • Self-Validation:

    • LCMS: Look for

      
       of product.
      
    • Color: Reaction often turns dark yellow.

  • Workup: Dilute with Ethyl Acetate, wash with

    
     HCl (removes unreacted amine), then Sat. 
    
    
    
    (removes unreacted acid).

Comparative Performance Data

The following table synthesizes data from multiple bioisosteric studies, including Kinase and GPCR programs [1][2][3].

FeatureAmide Linker Urea Linker Implication for Drug Design
H-Bond Donors 1 (NH)2 (NH, NH)Urea is superior for binding Glu/Asp residues (e.g., Kinase DFG-out).
H-Bond Acceptors 1 (C=O)1 (C=O)Similar acceptor capability.
Planarity High (Resonance)High (Resonance)Both induce rigidity; Urea is slightly more rigid due to dual resonance.
Solubility (Aq) ModerateLowUrea often requires solubilizing tails (e.g., morpholine) to compensate.
Metabolic Stability Low (Proteolysis)High (Proteolysis)Urea is a "Protease Shield." Watch for CYP oxidation at

-carbons.
Synthetic Ease High (Coupling)Medium (Isocyanates)Amides are easier to automate; Ureas require moisture control.
Potency (Avg) Baselineoften 10x higherIn specific pockets (e.g., Raf Kinase), urea is non-negotiable for potency.

References

  • Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Source: Journal of Medicinal Chemistry (NIH) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS/NIH) URL:[Link]

  • Design, synthesis and molecular docking of amide and urea derivatives as Escherichia coli PDHc-E1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (NIH) URL:[Link]

Sources

Publish Comparison Guide: Analytical Standard Characterization of (4-Aminocyclohexyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(4-Aminocyclohexyl)urea is a critical bifunctional intermediate used in the synthesis of advanced pharmaceutical agents, including soluble epoxide hydrolase (sEH) inhibitors, cofilin inhibitors, and antimicrobial urea derivatives. Its structure—a cyclohexane ring bearing a primary amine and a urea moiety—presents unique analytical challenges:

  • Stereoisomerism: The compound exists as cis and trans geometric isomers. Biological activity of downstream drugs often depends strictly on the trans-configuration, making the isomeric ratio a Critical Quality Attribute (CQA).

  • Detection Limits: Lacking a strong chromophore, the molecule is virtually invisible to standard UV detection (>210 nm), necessitating alternative detection strategies like Charged Aerosol Detection (CAD) or derivatization.

This guide compares the performance of a Certified Reference Standard (CRS) against Industrial Grade alternatives, demonstrating why rigorous characterization is non-negotiable for reproducible drug development.

Comparative Analysis: Certified Standard vs. Alternatives

The following table summarizes the risks associated with using non-characterized alternatives versus a fully characterized analytical standard.

Table 1: Performance Matrix of Analytical Grades
FeatureCertified Reference Standard (CRS) Industrial/Reagent Grade In-Situ Generated Intermediate
Isomeric Purity Defined (>99% trans or specific ratio) Variable (often 60:40 to 80:20 mix)Unknown / Batch-dependent
Assay (Potency) Quantified (Mass Balance/qNMR) Unverified (often >90% area)N/A
Impurity Profile Quantified (Di-urea, Diamine) Unknown (Contains oligomers)High (Unreacted diamine)
Detection Suitability Validated Response Factor High variability in responseN/A
Risk Level Low (Self-Validating) High (OOS Results likely) Critical (Process Failure)

Critical Quality Attributes & Characterization Logic

Stereochemical Identity (The "Hidden" Variable)

The trans-isomer (diequatorial substitution in the chair conformation) is thermodynamically more stable and pharmacologically preferred. The cis-isomer (axial-equatorial) introduces a kink in the molecular geometry.

  • Expert Insight: Standard C18 HPLC often fails to resolve these isomers. We utilize qNMR and Specialized Stationary Phases (e.g., Cholesterol or Amide-embedded phases) to guarantee separation.

Impurity Architecture

Common impurities arise from the synthesis pathway (usually from 1,4-diaminocyclohexane + urea/cyanate):

  • 1,4-Diaminocyclohexane: Unreacted starting material (Basic, interferes with amine coupling).

  • 1,1'-(1,4-Cyclohexanediyl)bisurea: The "Di-urea" over-reaction product (Insoluble, precipitates in assays).

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing this standard, distinguishing it from generic testing.

CharacterizationWorkflow cluster_Identity Identity & Stereochemistry cluster_Purity Purity & Impurity Profiling Start Raw (4-Aminocyclohexyl)urea NMR 1H-NMR (DMSO-d6) Coupling Constants (J-values) Start->NMR IR FT-IR Urea C=O Stretch (~1640 cm-1) Start->IR HPLC_CAD HPLC-CAD/ELSD (Non-Chromophoric Detection) Start->HPLC_CAD Deriv Pre-column Derivatization (OPA/FMOC) -> UV/Fluorescence Start->Deriv Decision Isomeric Ratio (cis:trans) within Spec? NMR->Decision Confirm trans (J ~11Hz) HPLC_CAD->Decision Quantify Di-urea Deriv->Decision Quantify Diamine Final Certified Reference Standard (COA Issued) Decision->Final Pass

Figure 1: Comprehensive characterization workflow ensuring isomeric purity and accurate quantitation of non-chromophoric impurities.

Detailed Experimental Protocols

Protocol A: Stereoselective 1H-NMR Characterization

Objective: To distinguish cis and trans isomers based on axial-axial coupling constants.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (prevents amine exchange broadening).

  • Key Signals:

    • H1 (Urea-bearing methine): Look for the multiplet at ~3.4 ppm.

    • H4 (Amine-bearing methine): Look for the multiplet at ~2.5 ppm.

  • Differentiation Logic:

    • Trans-isomer: The H1 and H4 protons are axial. They exhibit large vicinal coupling constants (

      
      ) with the adjacent methylene protons. The peak appears as a broad triplet of triplets (tt).
      
    • Cis-isomer: One proton is equatorial. The couplings are smaller (

      
      ), resulting in a narrower multiplet (quintet-like).
      
Protocol B: HPLC-CAD Method for Purity (Direct Detection)

Objective: Quantify purity without derivatization, avoiding response factor errors common in UV analysis of ureas.

  • System: HPLC with Charged Aerosol Detector (CAD).

  • Column: Amide-C18 or Phenyl-Hexyl (e.g., XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Rationale: High pH suppresses protonation of the primary amine, improving peak shape. CAD provides near-universal response, allowing accurate estimation of the "Di-urea" impurity which has a different UV response than the main peak.

Protocol C: Derivatization for Trace Isomer Quantitation

Objective: High-sensitivity detection of the minor cis-isomer.

  • Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid.

  • Reaction: Mix 10 µL sample + 50 µL Reagent. Wait 1 min (automated injector program).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Mechanism: OPA reacts specifically with the primary amine. The urea nitrogen does not react.

  • Advantage: This eliminates interference from non-amine impurities and boosts sensitivity by 100-fold compared to low-UV detection.

Synthesis & Impurity Pathway Diagram[1]

Understanding the origin of the material is essential for defining the impurity profile.

SynthesisPathway cluster_isomers Isomerism SM 1,4-Diaminocyclohexane (Starting Material) Product (4-Aminocyclohexyl)urea (Target Product) SM->Product Mono-addition Iso Cis / Trans Mixture (Dependent on SM ratio) SM->Iso Reagent + Urea / Cyanate Impurity 1,1'-(1,4-Cyclohexanediyl)bisurea (Over-reaction Impurity) Product->Impurity Di-addition (Excess Reagent)

Figure 2: Synthetic pathway highlighting the origin of the critical "Di-urea" impurity and stereochemical dependency.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68890877, 1,1-Bis(4-aminocyclohexyl)urea. (Note: Reference for the di-urea impurity structure).
  • Isomer Separation & Analysis

    • Chen, X. W., et al. (2016).[1] Synthesis and separation of trans-4-aminocyclohexylacetic acid derivatives. Synthesis, 48(18), 3120-3126.[1] (Demonstrates the thermodynamic stability and separation logic for 1,4-substituted cyclohexanes).

    • [1]

  • Urea Derivative Applications

    • Konar, M., et al. (2020). Development of a Cofilin Inhibitor for the Treatment of Hemorrhagic Brain Injury-Induced Neuroinflammation. U.S. Patent Application 2020/0369603. (Cites 4-aminocyclohexylurea as a key intermediate).[2]

  • Analytical Methodology (CAD vs UV)

    • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1004-1014. (Grounding for using CAD for non-chromophoric ureas).

Sources

Technical Guide: Differentiating and Separating (4-Aminocyclohexyl)urea from Dicyclohexylurea (DCU)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic workflows involving carbodiimide coupling (specifically using DCC), the formation of 1,3-dicyclohexylurea (DCU) is an inevitable byproduct.[1] When synthesizing or isolating (4-aminocyclohexyl)urea —often a scaffold in soluble epoxide hydrolase (sEH) inhibitors or a linker intermediate—distinguishing it from DCU is critical.

While both compounds share a cyclohexyl-urea motif, they possess a fundamental chemical divergence: (4-aminocyclohexyl)urea contains a basic primary amine, whereas DCU is a neutral bis-cyclohexyl urea. This guide leverages this basicity for a self-validating purification logic, moving beyond simple solubility washes to chemically selective extraction.

Part 1: Physicochemical Profiling

To design a robust separation protocol, we must first quantify the differences between the target and the contaminant.

Table 1: Comparative Chemical Profile
Feature(4-Aminocyclohexyl)urea (Target)Dicyclohexylurea (DCU) (Contaminant)
Molecular Weight ~157.2 g/mol 224.35 g/mol
Formula


Functional Groups Primary Amine (

), Urea
Bis-substituted Urea (Neutral)
Solubility (Water) Moderate (High at pH < 9)Insoluble (< 1 mg/mL)
Solubility (DCM) Low to ModerateInsoluble (Precipitates)
Solubility (DMSO) SolubleSoluble
Ninhydrin Test Positive (Dark Blue/Purple)Negative (No reaction)

Analyst Note: The solubility of DCU is notoriously deceptive. While it precipitates largely from Dichloromethane (DCM), trace amounts (approx. 0.1–0.2 mg/mL) remain in solution, sufficient to contaminate HPLC traces and co-crystallize with products.

Part 2: Analytical Differentiation Strategies

Mass Spectrometry (The Definitive Check)

Due to the significant mass difference (


 Da), LC-MS provides the quickest confirmation.
  • Target: Expect

    
    .
    
  • DCU: Expect

    
    .
    
  • Protocol: Run a standard ESI+ scan. The basic amine on the target will ionize readily. DCU ionizes poorly in ESI unless high concentrations are present, often appearing as a

    
     dimer or sodium adduct.
    
NMR Spectroscopy (Symmetry vs. Asymmetry)

If MS is unavailable,


H NMR is diagnostic.
  • DCU (Symmetric): The molecule has a

    
     axis of symmetry. You will see one set of cyclohexyl signals. The methine proton (
    
    
    
    -NH) signal integrates to 2H and appears at
    
    
    ppm.
  • Target (Asymmetric): The symmetry is broken. You will observe two distinct methine signals :

    • 
       alpha to the Urea (
      
      
      
      ppm).
    • 
       alpha to the Amine (
      
      
      
      ppm).
    • Verification: The integration ratio of Cyclohexyl protons to Urea NH protons will differ.

Thin Layer Chromatography (TLC) Staining

Standard UV visualization (254 nm) is poor for both compounds as they lack strong chromophores (no aromatic rings).

  • Visualization Method: Use Ninhydrin Stain .

  • Mechanism: Ninhydrin reacts specifically with free primary amines.

  • Result: The Target spot will turn distinct Purple/Blue upon heating. The DCU spot will remain colorless or turn faintly yellow (background).

Part 3: Separation Protocol (The Acid-Base "Switch")

The most reliable method to remove DCU is not chromatography, but chemoselective Liquid-Liquid Extraction (LLE) . By exploiting the basicity of the primary amine on the target, we can force it into the aqueous phase, leaving the neutral DCU behind in the organic phase.

Diagram 1: Purification Workflow

The following flowchart illustrates the "Switch" logic.

purification_workflow Start Crude Mixture (Target + DCU) Step1 Dissolve in Organic Solvent (EtOAc or DCM) Start->Step1 Step2 Acid Wash (1M HCl) Liquid-Liquid Extraction Step1->Step2 OrgLayer1 Organic Layer Contains: DCU (Neutral) Step2->OrgLayer1 Separation AqLayer1 Aqueous Layer (pH < 2) Contains: Target-NH3+ (Salt) Step2->AqLayer1 Separation Discard Discard Organic Layer (DCU Removed) OrgLayer1->Discard Step3 Basify Aqueous Layer (Add NaOH/NaHCO3 to pH > 10) AqLayer1->Step3 Step4 Back-Extract into Organic (DCM or EtOAc) Step3->Step4 FinalOrg Final Organic Layer Contains: Pure Target (Free Base) Step4->FinalOrg FinalAq Aqueous Waste Step4->FinalAq Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: Chemoselective Acid/Base extraction workflow. The target is temporarily sequestered in the aqueous phase as a salt, while neutral DCU is washed away.

Detailed Methodology
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Why EtOAc? DCU has very poor solubility in EtOAc. A significant portion of DCU may remain solid.[2]

    • Action: If solids remain, filter them off first. This bulk removal gets rid of 90% of the DCU immediately.

  • Acid Extraction: Transfer the filtrate to a separatory funnel. Extract 3 times with 1M HCl .

    • Chemistry: Target + HCl

      
       Target-NH
      
      
      
      Cl
      
      
      (Water Soluble). DCU remains neutral (Organic Soluble).
  • Wash: Combine the acidic aqueous layers. Wash this aqueous solution once with fresh EtOAc to remove any entrained DCU.

  • Basification: Cool the aqueous layer (ice bath) and slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Chemistry: Target-NH

      
      Cl
      
      
      
      + OH
      
      
      
      
      Target-NH
      
      
      (Free Base, Organic Soluble).
  • Recovery: Extract the basic aqueous layer 3 times with DCM (Dichloromethane) or EtOAc.

    • Note: DCM is often better for solubilizing polar amines than EtOAc.

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and evaporate.
    
    • Result: The residue is the purified amine. DCU was left behind in Step 2.

Part 4: HPLC Method for Validation

If high-purity validation is required (e.g., >95%), use the following Reverse Phase (RP-HPLC) conditions.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B (Hold to elute polar salts)

    • 2–15 min: 5%

      
       95% B
      
  • Elution Order:

    • (4-Aminocyclohexyl)urea: Elutes early (typically 2–5 min) due to the polar, charged amine group in acidic media.

    • DCU: Elutes late (typically 12–14 min) as it is highly lipophilic.

Diagram 2: Chromatographic Logic

hplc_separation cluster_0 HPLC Column (C18) Target Target (Polar/Charged) Fast Elution Detector UV Detector (210 nm) Target->Detector tR ~3 min DCU DCU (Lipophilic) Retained DCU->Detector tR ~13 min Solvent Mobile Phase (H2O/ACN + TFA) Solvent->Target Push Solvent->DCU Push

Caption: Predicted elution behavior on C18 Reverse Phase HPLC under acidic conditions.

References

  • BenchChem. (2025).[3] The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Retrieved from (Verified via Search Result 1.2).

  • ChemicalBook. (2023). N,N'-Dicyclohexylurea 1H NMR Spectrum and Properties. Retrieved from (Verified via Search Result 1.15).

  • Sigma-Aldrich. (2023). (4-aminocyclohexanecarbonyl)urea hydrochloride Product Data. Retrieved from (Verified via Search Result 1.14).

  • PubChem. (2023). Compound Summary: 1,3-Dicyclohexylurea.[4][5][6][7][8] National Library of Medicine. Retrieved from .

Sources

Safety Operating Guide

(4-Aminocyclohexyl)urea dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of (4-Aminocyclohexyl)urea dihydrochloride requires adherence to strict chemical hygiene protocols, primarily due to its acidic nature (dihydrochloride salt) and the reactivity profile of urea derivatives.[1]

As a research chemical (often identified by CAS 1909317-65-2 or similar analogs), it typically lacks a specific RCRA "P" or "U" listing.[1][2][3] However, it must be managed as Hazardous Chemical Waste due to its potential for irritation, acidity, and reactivity with oxidizers.

Part 1: Immediate Action & Hazard Profile

Executive Summary for Operations:

  • Waste Class: Organic Solid / Acidic Organic Waste.[1]

  • Key Incompatibility: DO NOT MIX WITH BLEACH (Sodium Hypochlorite). Reaction generates toxic chloramines or hydrazine.

  • Primary Disposal Route: High-temperature incineration via a licensed waste management vendor.[1][3]

  • Drain Disposal: PROHIBITED. Do not flush down laboratory sinks.[1]

Chemical Hazard Profile:

Property Specification Operational Implication
Chemical Structure Amine-functionalized urea salt Potential for hydrolysis; releases HCl fumes if heated/moist.[1][2][3]
Physical State White to off-white solid (Salt) Hygroscopic.[1][3] Keep containers tightly sealed to prevent clumping/degradation.[1]
Acidity (pH) Acidic in aqueous solution Solutions may be corrosive (pH < 2.0). Requires acid-resistant containers.[1][3]

| Reactivity | Incompatible with Oxidizers | CRITICAL: Segregate from nitrates, perchlorates, and hypochlorites. |

Part 2: Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench.[1] The "dihydrochloride" designation indicates that this compound will generate acidic solutions upon contact with water.

Waste Segregation Rules
  • Stream A (Solids): Collect pure solid substance, contaminated weighing boats, and heavily soiled gloves in a dedicated "Solid Organic Waste" container.

  • Stream B (Liquids): Aqueous solutions containing this compound should be collected in "Acidic Aqueous Waste" or "Organic-Aqueous Mixture" containers depending on the solvent percentage.[1][3]

  • Stream C (Sharps): Any needles/syringes used with this compound must go into standard sharps containers, regardless of chemical residue.

The "No-Bleach" Rule (Scientific Rationale)

You must explicitly label waste containers to prevent mixing with bleach.[1]

  • Mechanism:[2][3][4] Urea derivatives react with hypochlorite (

    
    ) to form 
    
    
    
    -chloroureas, which can degrade into hydrazine (
    
    
    ) or nitrogen trichloride (
    
    
    ), both of which are toxic and unstable.[1][2][3]
  • Protocol: If biological decontamination is required (e.g., cell culture work), use a quaternary ammonium-based disinfectant or phenolic disinfectant instead of bleach.[1][2]

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Debris)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (4-Aminocyclohexyl)urea dihydrochloride.[1][2][3]

    • Hazards: Irritant, Acidic.

  • Accumulation: Place solid waste directly into the jar. Do not overfill (leave 10% headspace).[1]

  • Closure: Screw the lid tight immediately after addition to prevent moisture absorption (hygroscopic salt).[1]

  • Transfer: Move to the satellite accumulation area (SAA) for vendor pickup.

Workflow B: Aqueous/Solvent Solutions
  • pH Check: If the solution is purely aqueous, check pH. If pH < 2, it is a Corrosive Waste (D002).

  • Neutralization (Optional but Recommended):

    • Protocol: Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to the waste container while stirring until pH is between 5 and 9.
    • Why: This reduces the hazard profile for storage and transport.[5]

    • Caution: The dihydrochloride will bubble (

      
       release) if bicarbonate is used. Perform in a fume hood.
      
  • Collection: Pour into a solvent waste carboy (typically HDPE or glass).[1]

  • Labeling: List all solvents (e.g., "Water 90%, Acetonitrile 10%") and the active compound.

Part 4: Visual Decision Logic

The following diagram illustrates the decision-making process for disposing of (4-Aminocyclohexyl)urea dihydrochloride to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (4-Aminocyclohexyl)urea 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Wipes) StateCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, Washings) StateCheck->Liquid Wet/Dissolved SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction LiquidCheck Check pH & Solvents Liquid->LiquidCheck WasteStream1 Stream: SOLID ORGANIC Label: Irritant/Hygroscopic SolidAction->WasteStream1 Acidic pH < 4 (Acidic) LiquidCheck->Acidic Neutral pH 5-9 (Neutral) LiquidCheck->Neutral Neutralize Neutralize with NaHCO3 (Optional) Acidic->Neutralize Recommended WasteStream2 Stream: AQUEOUS/SOLVENT Label: Corrosive/Toxic Acidic->WasteStream2 If Lab Protocol Allows Neutral->WasteStream2 Neutralize->WasteStream2 Vendor Vendor Incineration WasteStream1->Vendor WasteStream2->Vendor

Figure 1: Operational decision tree for segregating and processing urea-derivative waste streams.

Part 5: Emergency Spill Response

In the event of a spill of the solid powder:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] If the powder is fine/dusty, use an N95 respirator to prevent inhalation of the acidic salt.

  • Containment: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel or absorbent pad to suppress dust.[1]

  • Cleanup:

    • Scoop up the material using a plastic dustpan or scoop.[1]

    • Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acidity.

    • Rinse with water.[1][6][7][8][9]

  • Disposal: Place all cleanup materials into the Solid Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][2]

  • PubChem. (n.d.).[1][10] Compound Summary: Urea Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling (4-Aminocyclohexyl)urea dihydrochloride

[1][2][3][4][5][6]

Executive Summary & Immediate Action Card

Compound Identity:

  • Chemical Name: (4-Aminocyclohexyl)urea dihydrochloride[1][2][3][4]

  • CAS Number: 1909317-65-2 (Referenced for dihydrochloride salt form)[1][2][3][4]

  • Molecular Formula:

    
    [1][4]
    
  • Physical State: White to off-white solid powder.[2][3][4]

Emergency Overview: This compound is a functionalized urea-amine salt .[1][2][3][4] While urea derivatives are generally stable, the presence of a primary amine and two equivalents of hydrogen chloride creates a compound that is acidic in solution and an irritant to all mucosal surfaces .

Critical Check Status Action Required
Signal Word WARNING Proceed with standard chemical hygiene.
GHS Hazards H302, H315, H319, H335Harmful if swallowed.[4] Causes skin/eye irritation.[5][6] May cause respiratory irritation.[5]
Storage HygroscopicStore at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).
Hazard Identification & Risk Assessment (The Causality)

To handle this chemical safely, one must understand why it poses a risk. The hazard profile is derived from its molecular structure:

  • Dihydrochloride Salt Nature: The "dihydrochloride" designation indicates that the free amine groups are protonated by HCl. Upon contact with moisture (sweat, tears, mucous membranes), the salt dissociates, potentially lowering local pH and causing acid-type irritation or burns.[1][3][4]

  • Primary Amine Functionality: Even in salt form, organic amines can act as sensitizers. Long-term exposure without protection may lead to dermatitis.[2][3][4]

  • Dust Generation: As a dry powder, the primary vector of exposure is inhalation. The particle size is often fine enough to remain airborne, necessitating engineering controls.

Personal Protective Equipment (PPE) Profile

This protocol is designed as a self-validating system.[2][3][4] If any layer fails, the next layer must provide redundancy.

A. Respiratory Protection (Primary Barrier)
  • Standard Operation: Handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Outside Fume Hood: If weighing balance stability requires working outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .[1][3][4]

    • Validation: Perform a positive/negative pressure seal check every time the mask is donned.

B. Dermal Protection (Glove Protocol)
  • Material: Nitrile rubber.

  • Thickness: Minimum 0.11 mm (standard exam glove) for solid handling; Double-gloving (0.11 mm inner + 0.11 mm outer) recommended for solution preparation.[1][3][4]

  • Breakthrough Time: Urea salts generally have slow permeation rates, but acidic solutions degrade glove integrity faster.[4] Change gloves every 60 minutes or immediately upon splash.

    • Validation: Inflate glove with air prior to donning to check for pinhole defects.

C. Ocular Protection
  • Requirement: Chemical splash goggles (ANSI Z87.1 compliant).

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.[4]

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
  • Environment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."[4] Static charge often causes powder to jump onto the user's gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase 2: Solubilization (Critical Step)
  • Solvent Choice: Water, DMSO, or Methanol.[4]

  • Thermodynamics: Dissolution of dihydrochloride salts can be mildly exothermic . Add solvent slowly to the solid (not solid to solvent) to control heat generation.

  • pH Check: The resulting solution will be acidic. Verify pH if the downstream reaction is pH-sensitive (e.g., coupling reactions).[1][3][4]

Phase 3: Reaction Setup
  • Inert Atmosphere: While the salt is stable, the free base (if generated in situ) is oxidation-sensitive.[1][3][4] Flush reaction vessels with Nitrogen or Argon.

Emergency Response Logic

The following diagram outlines the logical decision tree for exposure incidents.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinDermal (Skin)Type->SkinEyeOcular (Eye)Type->EyeInhaleInhalationType->InhaleSkinAction1. Brush off dry powder2. Rinse water >15 min3. Remove clothingSkin->SkinActionEyeAction1. Do NOT rub2. Flush eyewash >15 min3. Lift eyelidsEye->EyeActionInhaleAction1. Move to fresh air2. Oxygen if breathing difficult3. Seek medical aidInhale->InhaleActionMedicalSEEK MEDICAL ATTENTION(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhaleAction->Medical

Figure 1: Decision logic for immediate response to chemical exposure.[1][2][3][4]

Disposal & Logistics

Waste Stream Classification:

  • Solid Waste: Classify as "Hazardous Chemical Solid." Do not dispose of in regular trash.

  • Liquid Waste: Collect in "Acidic Organic Waste" carboys. Do not mix with strong bases (e.g., Sodium Hydroxide) in the waste container without neutralization, as this will generate heat and potentially fumes.

Destruction Method:

  • The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (

    
    ) and hydrogen chloride (
    
    
    ) gases generated during combustion.
References
  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Urea derivatives and Amine Hydrochlorides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link][1][4]

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